cerium (III) chloride heptahydrate
Description
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Properties
IUPAC Name |
trichlorocerium;heptahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZSTOVTJYRDIO-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.Cl[Ce](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeCl3H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cerium (III) Chloride Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cerium (III) chloride heptahydrate (CeCl₃·7H₂O). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of key concepts.
This compound is a crucial inorganic compound and serves as a common water-soluble source of the rare-earth element cerium.[1] As a primary and highly reactive source of the trivalent cerium ion (Ce³⁺), it is indispensable in modern chemical synthesis, the production of advanced materials, and various environmental technologies.[1]
Physical Properties
This compound is a colorless to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is highly soluble in water and also soluble in alcohol and acetone.[3][4]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | CeCl₃·7H₂O | [1][5][6] |
| Molecular Weight | 372.58 g/mol | [1][5] |
| Appearance | Colorless to yellow crystalline solid/powder | [1][5][7] |
| Density | ~3.94 g/mL at 25 °C | [1][8] |
| Melting Point | Decomposes at approximately 90 °C | [1] |
| Solubility in Water | 100 g/100 mL | [9] |
| Solubility in other solvents | Soluble in alcohol and acetone; slightly soluble in tetrahydrofuran. | [3][4] |
Chemical Properties
This compound is a moderately strong Lewis acid and is known for its role as a catalyst in various organic reactions.[6][8] It is incompatible with strong acids and strong oxidizing agents.[1][7]
Stability and Reactivity:
-
Stability: The compound is stable under normal conditions but is moisture-sensitive.[1] It is hygroscopic and will absorb water from the atmosphere.[7]
-
Reactivity:
-
Thermal Decomposition: Upon heating, this compound loses its water of hydration. The dehydration process is reported to be complete by 224 °C.[10] Hydrolysis can occur between 170-480 °C, and oxidation of the anhydrous cerium chloride occurs above 480 °C.[10] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas.[7]
-
Reaction with Strong Acids and Oxidizing Agents: It is incompatible with strong acids and strong oxidizing agents.[1]
-
Luche Reduction: One of the most notable applications of this compound in organic synthesis is in the Luche reduction. In this reaction, it is used in conjunction with sodium borohydride (B1222165) for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[11][12][13][14] The presence of cerium (III) chloride enhances the selectivity of the reduction, favoring the formation of the allylic alcohol over the saturated alcohol.[4]
-
Table 2: Summary of Key Chemical Reactions
| Reaction Type | Reagents | Product(s) | Key Features | References |
| Luche Reduction | α,β-unsaturated ketone, NaBH₄, CeCl₃·7H₂O, alcohol (e.g., methanol) | Allylic alcohol | Selective 1,2-reduction. Suppresses 1,4-conjugate addition. | [4][11][12][13][14] |
| Thermal Decomposition | Heat | Anhydrous CeCl₃, CeOCl, CeO₂ | Stepwise dehydration, followed by hydrolysis and oxidation at higher temperatures. | [10] |
| Catalysis | As a catalyst in various organic reactions. | Varies depending on the reaction. | Acts as a mild Lewis acid. | [6][8][15] |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the key physical properties of this compound.
3.1 Determination of Melting Point (Decomposition Temperature)
The melting point of this compound is more accurately described as a decomposition temperature, as it loses water of hydration upon heating.[1]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is placed into a capillary tube, which is sealed at one end.[16] The sample should be packed to a height of 2-3 mm.[16]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected decomposition temperature.
-
The temperature at which the solid begins to liquefy and decompose (indicated by bubbling or color change) is recorded as the initial decomposition temperature. The temperature at which the sample is completely decomposed is also noted to provide a decomposition range.
-
3.2 Determination of Solubility
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker at a specific temperature.
-
Equilibration: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal and Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette.
-
Gravimetric Analysis: The withdrawn sample is weighed, and then the water is evaporated by heating in an oven. The mass of the remaining dry salt is determined.
-
Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL of the solvent.
Caption: Simplified signaling pathway of the Luche Reduction.
Spectroscopic Data
-
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show broad absorption bands in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration. Bending vibrations of the water molecules would appear in the region of 1600-1630 cm⁻¹.
-
Raman Spectroscopy: Raman spectra can provide information about the hydration and ion pair formation in solution. For aqueous cerium chloride solutions, Raman spectroscopy has been used to detect the formation of chloro-complexes. [17] This guide provides a foundational understanding of the physical and chemical properties of this compound, tailored for professionals in scientific research and development. The provided data and methodologies serve as a valuable resource for experimental design and application development.
References
- 1. Cerium chloride heptahydrate Online | Cerium chloride heptahydrate Manufacturer and Suppliers [scimplify.com]
- 2. Cerium trichloride heptahydrate | CeCl3.7H2O | CID 21585214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fountainheadpress.com [fountainheadpress.com]
- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | CeCl3H14O7 | CID 16211465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Luche reduction - Wikipedia [en.wikipedia.org]
- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Raman spectroscopic characterization of light rare earth ions: La3+, Ce3+, Pr3+, Nd3+ and Sm3+ – hydration and ion pair formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Solubility of Cerium (III) Chloride Heptahydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cerium (III) chloride heptahydrate (CeCl₃·7H₂O) in various organic solvents. This information is critical for its application in organic synthesis, catalysis, and materials science, particularly in contexts such as the Luche reduction and the formation of organocerium reagents.
Executive Summary
This compound is a hydrated, inorganic salt with notable applications as a mild Lewis acid in organic chemistry. Its efficacy in synthetic protocols is often contingent on its solubility in the reaction medium. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visualization of a key reaction workflow where its solubility is paramount.
Solubility Data
The solubility of this compound in organic solvents is a critical parameter for its use in various chemical transformations. While extensive quantitative data is not widely published, the following tables summarize the available information. It is important to note that the anhydrous form of cerium (III) chloride is also soluble in ethanol (B145695) and acetone.[1][2][3][4]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Hydration State of Salt |
| Methanol | Not Specified | ~30 g/100 mL | Heptahydrate |
| 96.8% Ethanol | 20 | 44.15 | Hexahydrate |
| 96.8% Ethanol | 30 | 48.91 | Hexahydrate |
| 96.8% Ethanol | 40 | 54.99 | Hexahydrate |
| 96.8% Ethanol | 50 | 68.50 | Hexahydrate |
| 96.8% Ethanol | 60 | 84.53 | Hexahydrate |
Note: The data for 96.8% ethanol was reported for cerium (III) chloride hexahydrate and may vary for the heptahydrate form.[5]
Qualitative Solubility Data
| Solvent | Solubility Description |
| Ethanol | Soluble[2][3][4][6] |
| Acetone | Soluble[2][3][4][6] |
| Tetrahydrofuran (THF) | Slightly Soluble[6][7] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts.
Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature to the point of saturation.
Materials:
-
This compound (CeCl₃·7H₂O)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, THF)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed, dry evaporation dishes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: a. Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed. b. Record the initial mass of the vial with the salt. c. Add a known mass of the organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
Sample Extraction: a. Once equilibrium is achieved, allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Attach a syringe filter to the syringe to remove any suspended solid particles. d. Dispense a precise mass of the filtered, saturated solution into a pre-weighed evaporation dish. Record the mass of the solution transferred.
-
Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (a preliminary thermal analysis of the solvated salt may be beneficial). Alternatively, a vacuum desiccator can be used. b. Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the evaporation dish containing the dried cerium (III) chloride. d. The mass of the dissolved salt is the final mass of the dish and salt minus the initial mass of the empty dish.
-
Calculation of Solubility: a. The mass of the solvent in the extracted sample is the mass of the saturated solution minus the mass of the dissolved salt. b. The solubility is calculated as: Solubility ( g/100 g solvent) = (mass of dissolved salt / mass of solvent) x 100
Visualization of a Key Application: The Luche Reduction
This compound is famously used in the Luche reduction, a method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. The presence of CeCl₃·7H₂O is crucial for the selectivity of this reaction. The following diagram illustrates the logical workflow of this process.
Caption: Logical workflow of the Luche Reduction.
Conclusion
The solubility of this compound in organic solvents is a key factor in its successful application in synthetic organic chemistry. While qualitative data indicates its solubility in common polar organic solvents, there is a clear need for more extensive quantitative studies to provide researchers with the precise data required for reaction optimization and process development. The provided experimental protocol offers a reliable method for obtaining this crucial data. The visualized workflow of the Luche reduction highlights a primary application where the solubility and Lewis acidic nature of this compound are leveraged to achieve high chemoselectivity.
References
- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Cerium(III) chloride, GR 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. Cerium(III)_chloride [chemeurope.com]
- 4. pangea-intl.com [pangea-intl.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Crystal Architecture of Cerium (III) Chloride Heptahydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of cerium (III) chloride heptahydrate (CeCl₃·7H₂O), a compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols for its characterization.
Crystallographic Parameters
This compound crystallizes in the triclinic crystal system, belonging to the space group P-1.[1] This structure is characterized by a dimeric arrangement of cerium atoms, forming [CeCl₂(H₂O)₇]₂ units. Within these dimers, each cerium ion is nine-coordinate, bonded to two chlorine atoms and seven water molecules. The coordination polyhedron can be described as a capped square antiprism. These dimeric units are interconnected through a network of hydrogen bonds involving the coordinated water molecules and an additional, isolated chloride ion.
The precise unit cell dimensions for this compound have been determined by single-crystal X-ray diffraction and are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 12.8671(3) Å |
| b | 10.5480(3) Å |
| c | 12.7041(3) Å |
| α | 95.1970(10)° |
| β | 91.371(2)° |
| γ | 104.645(2)° |
| Table 1: Unit Cell Parameters of this compound.[1] |
Experimental Protocols
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by the slow evaporation of a saturated aqueous solution of cerium (III) chloride at ambient temperature.
Procedure:
-
Prepare a saturated solution of high-purity this compound in deionized water.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallizing dish and cover it loosely to allow for slow evaporation.
-
Allow the solution to stand undisturbed at a constant, ambient temperature.
-
Colorless, well-formed crystals will appear over a period of several days to weeks.
-
Carefully harvest the crystals from the mother liquor and dry them on filter paper.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Methodology:
-
A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
A series of diffraction images are recorded as the crystal is rotated.
-
The collected data are processed, including integration of reflection intensities and correction for absorption effects.
-
The crystal structure is solved using direct methods or Patterson techniques and subsequently refined by full-matrix least-squares methods.
Structural Visualization
The coordination environment of the cerium ion and the experimental workflow for crystal structure determination are visualized in the following diagrams.
References
Unraveling the Thermal Degradation of Cerium(III) Chloride Heptahydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of cerium(III) chloride heptahydrate (CeCl3·7H2O), a compound of significant interest in various chemical syntheses. A thorough understanding of its thermal behavior is critical for its application in processes sensitive to the presence of water or oxychloride impurities. This document outlines the decomposition mechanism, details the experimental protocols for its analysis, and presents key quantitative data in a structured format.
Executive Summary
The thermal decomposition of cerium(III) chloride heptahydrate in an air atmosphere is a multi-step process involving dehydration, hydrolysis, and oxidation. The process initiates with the loss of water molecules at relatively low temperatures, followed by hydrolysis reactions that can form cerium oxychloride (CeOCl), and culminates in the formation of cerium dioxide (CeO2) at higher temperatures. Careful control of the heating process, particularly under vacuum or in the presence of a dehydrating agent, is crucial to obtain anhydrous cerium(III) chloride while minimizing the formation of undesirable byproducts.
Thermal Decomposition Mechanism
The thermal decomposition of CeCl3·7H2O in an air atmosphere can be broadly categorized into three overlapping stages: dehydration, hydrolysis, and oxidation.
-
Dehydration: This is the initial stage where the hydrated salt loses its water of crystallization. This process occurs in a stepwise manner.
-
Hydrolysis: As the temperature increases, the remaining water molecules can react with cerium chloride to form cerium oxychloride (CeOCl) and hydrogen chloride (HCl) gas. This is a critical side reaction that needs to be controlled when preparing the anhydrous salt.
-
Oxidation: At higher temperatures, the anhydrous cerium chloride or the intermediate oxychloride undergoes oxidation to form the more stable cerium dioxide (CeO2).
The overall decomposition process is complex, with multiple intermediate hydrated forms of cerium chloride being observed.[1] The final solid product upon heating to high temperatures (around 800°C) in air is typically CeO2.[1]
Quantitative Decomposition Data
The following table summarizes the key temperature ranges and mass loss events associated with the thermal decomposition of CeCl3·7H2O in an air atmosphere, as determined by thermogravimetric and differential thermal analysis (TG-DTA).
| Temperature Range (°C) | Process | Key Observations | Evolved Gas Species |
| Room Temperature - 224 | Dehydration | Stepwise loss of water molecules. | H2O |
| 170 - 480 | Hydrolysis | Formation of cerium oxychloride and other hydrolysis products.[1][2] | HCl, H2O |
| > 480 | Oxidation | Conversion of cerium chloride/oxychloride to cerium dioxide.[1][2] | Cl2 |
Experimental Protocols
A combination of analytical techniques is employed to comprehensively study the thermal decomposition of CeCl3·7H2O.
Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)
-
Objective: To determine the temperature ranges of decomposition and the associated mass changes.
-
Methodology: A sample of CeCl3·7H2O is heated in a controlled atmosphere (e.g., air) at a constant heating rate. The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
X-Ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid products at different decomposition stages.
-
Methodology: Samples of CeCl3·7H2O are heated to specific temperatures corresponding to the events observed in the TGA-DTA curves. The resulting solid residues are then analyzed by XRD to determine their crystal structures. Studies have identified the formation of CeO2 at temperatures as low as 220-290°C, with pure CeO2 being obtained above 460°C.[3]
Mass Spectrometry (MS)
-
Objective: To identify the gaseous species evolved during the decomposition process.
-
Methodology: The gas outlet of the TGA instrument is coupled to a mass spectrometer. This allows for the real-time analysis of the evolved gases as the sample is heated. Key evolved species identified include H2O, HCl, and Cl2.[1][2]
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDXS)
-
Objective: To observe the morphology and elemental composition of the solid products.
-
Methodology: The morphology of the decomposition products at various temperatures is examined using SEM. EDXS analysis provides information on the elemental composition of different particles observed in the SEM images.
Visualized Pathways and Workflows
The following diagrams illustrate the key processes involved in the thermal decomposition of CeCl3·7H2O.
Caption: Thermal Decomposition Pathway of CeCl3·7H2O in Air.
References
An In-depth Technical Guide to the Safe Handling of Cerium (III) Chloride Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling protocols for cerium (III) chloride heptahydrate, a compound frequently utilized in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards are skin, eye, and respiratory tract irritation.[1][2] Some sources also indicate it can cause severe skin burns and eye damage.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key recommendations include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[3][4][5]
Quantitative Safety and Physical Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.
Table 1: Toxicological Data
| Parameter | Value | Species | Reference |
| LD50 Oral | 2,800 mg/kg | Rat (male and female) | [3] |
| LC50 (Toxicity to fish) | 0.3 mg/l - 96 h | Oncorhynchus mykiss (rainbow trout) | [3][5] |
| EC50 (Toxicity to algae) | 1.1 mg/l - 72 h | Pseudokirchneriella subcapitata (green algae) | [3][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Formula | CeCl₃·7H₂O |
| Molecular Weight | 372.58 g/mol |
| Appearance | Slightly gray solid[6] or light yellow solid[7] |
| Stability | Hygroscopic; stable under normal temperatures and pressures |
| Incompatibilities | Strong oxidizing agents, strong acids, bases |
| Hazardous Decomposition Products | Hydrogen chloride gas, cerium oxides |
Experimental Protocols for Safe Handling
Adherence to strict protocols is essential when working with this compound.
3.1. General Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[1][6]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1][6] The substance is hygroscopic and should be stored under an inert atmosphere.[2][4]
3.2. Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
3.3. First Aid Procedures
Immediate medical attention is required for any significant exposure.[4][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[4][6]
Personal Protective Equipment (PPE) Requirements
The following diagram illustrates the necessary PPE for handling this compound.
Caption: PPE requirements for handling this compound.
Emergency Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound. Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.
References
In-Depth Technical Guide to the Synthesis and Preparation of Cerium(III) Chloride Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a versatile reagent with significant applications in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Introduction
Cerium(III) chloride heptahydrate is a hydrated, inorganic salt that serves as a crucial precursor for the generation of anhydrous cerium(III) chloride, a powerful Lewis acid in various chemical transformations. Its utility is particularly notable in the Luche reduction, where it facilitates the selective 1,2-reduction of α,β-unsaturated ketones. The synthesis of high-purity cerium(III) chloride heptahydrate is a critical first step for many research and development applications. This guide outlines the primary methods for its preparation from common cerium precursors: cerium(IV) oxide and cerium(III) carbonate.
Synthesis Protocols
Two primary and reliable methods for the laboratory-scale synthesis of cerium(III) chloride heptahydrate are detailed below.
From Cerium(IV) Oxide (CeO₂)
This method involves the reduction of cerium(IV) to cerium(III) and subsequent reaction with hydrochloric acid.
Experimental Protocol:
-
To a 500 mL flask, add 40 mL of deionized water and cautiously mix in 85 mL of concentrated hydrochloric acid.
-
While stirring, slowly add 48 g of cerium(IV) oxide powder to the hydrochloric acid solution.
-
Gently warm the mixture to initiate the reaction, which is characterized by a change in color and gas evolution.
-
Heat the reaction mixture for an additional 5 minutes to ensure the reaction goes to completion.[1]
-
Filter the resulting solution to remove any unreacted starting material or insoluble impurities.
-
Transfer the filtrate to an evaporating dish and reduce the volume to approximately 70 mL by heating.
-
Pour the concentrated solution into a crystallizing dish, cover it with a watch glass, and allow it to cool slowly to room temperature.[1]
-
Collect the formed crystals of cerium(III) chloride heptahydrate by filtration. Additional crystals can be obtained by further concentrating the mother liquor.[1]
From Cerium(III) Carbonate (Ce₂(CO₃)₃)
This method provides a direct route to cerium(III) chloride heptahydrate without a change in the oxidation state of cerium.
Experimental Protocol:
-
In a well-ventilated fume hood, add a stoichiometric amount of cerium(III) carbonate hydrate (B1144303) to a suitable reaction vessel.
-
Slowly and with constant stirring, add a slight excess of concentrated hydrochloric acid to the cerium(III) carbonate. The reaction will effervesce as carbon dioxide is released. The reaction is: Ce₂(CO₃)₃ + 6HCl → 2CeCl₃ + 3CO₂ + 3H₂O.[2]
-
Once the addition of acid is complete and gas evolution has ceased, gently heat the solution to ensure the reaction is complete and to dissolve any remaining solids.
-
Filter the warm solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallizing dish.
-
Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals of cerium(III) chloride heptahydrate.
-
Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water.
-
Dry the crystals at room temperature or in a desiccator.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the synthesis and properties of cerium(III) chloride heptahydrate.
| Parameter | Value | Reference |
| Molar Mass | 372.58 g/mol | [3] |
| Appearance | White to yellowish crystalline solid | [2] |
| Density | ~3.94 g/mL at 25 °C | [4] |
| Melting Point | Decomposes around 90 °C | [3] |
| Solubility in Water | Highly soluble | [3] |
| Solubility in Alcohol | Soluble | [3] |
| Solubility in Acetone | Soluble | [3] |
Table 1: Physicochemical Properties of Cerium(III) Chloride Heptahydrate
| Reactant | Molar Ratio (to Cerium) | Purity | Notes |
| Cerium(IV) Oxide | 1 | >99% | Reaction requires a reducing environment provided by concentrated HCl. |
| Cerium(III) Carbonate | 0.5 | >99% | Direct acid-base reaction with evolution of CO₂. |
| Hydrochloric Acid | Stoichiometric excess | Concentrated (e.g., 37%) | The amount will depend on the chosen cerium precursor. |
Table 2: Reactant Specifications for Synthesis
Experimental Workflow and Logic
The synthesis of cerium(III) chloride heptahydrate follows a logical progression from the selection of a suitable cerium precursor to the final isolation of the crystalline product. The key steps are outlined in the workflow diagram below.
Caption: Experimental workflow for the synthesis of CeCl₃·7H₂O.
Dehydration to Anhydrous Cerium(III) Chloride
For many applications in organic synthesis, the anhydrous form of cerium(III) chloride is required. The heptahydrate can be dehydrated, though care must be taken to avoid the formation of cerium oxychloride (CeOCl).
Experimental Protocol for Dehydration:
-
Place powdered cerium(III) chloride heptahydrate (e.g., 44.7 g, 0.12 mol) in a flask connected to a vacuum line.[5]
-
Evacuate the flask to a pressure of 0.1-0.2 mmHg.[5]
-
Gradually heat the flask in an oil bath to 90°C over 30 minutes.[5]
-
Maintain the temperature at 90-100°C for 2 hours with intermittent shaking to yield cerium(III) chloride monohydrate.[5]
-
To obtain the anhydrous form, continue heating the monohydrate gradually to 140°C over 30 minutes under vacuum (0.1-0.2 mmHg) without stirring.[5]
-
Heat at 140-150°C for 2 hours with gentle stirring to afford a fine, white powder of anhydrous cerium(III) chloride.[5]
| Dehydration Stage | Temperature (°C) | Pressure (mmHg) | Duration (hr) | Product | Water Content (%) | Reference |
| Initial Dehydration | 90-100 | 0.1-0.2 | 2 | CeCl₃·H₂O | 6.5-7.6 | [5] |
| Final Dehydration | 140-150 | 0.1-0.2 | 2 | Anhydrous CeCl₃ | 0.71-0.94 | [5] |
Table 3: Quantitative Data for Dehydration of Cerium(III) Chloride Heptahydrate
Conclusion
The synthesis of cerium(III) chloride heptahydrate from either cerium(IV) oxide or cerium(III) carbonate provides a reliable and accessible route to this important chemical reagent. The choice of starting material may depend on availability and cost. Subsequent, careful dehydration is necessary to produce the anhydrous form required for many sensitive organic reactions. The protocols and data presented in this guide offer a solid foundation for the successful preparation and utilization of cerium(III) chloride in a research and development setting.
References
A Comprehensive Technical Guide to Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) for Researchers and Drug Development Professionals
Introduction:
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is the hydrated, salt form of cerium(III) chloride, a compound of the rare-earth metal cerium.[1][2] It presents as a white to light yellow, hygroscopic crystalline solid that is highly soluble in water and alcohol.[2][3][4] This compound is a cornerstone material in various fields of chemical research and industry, prized for its role as a mild Lewis acid and as a versatile precursor for other cerium compounds and advanced materials.[5][6] For researchers in organic synthesis and drug development, CeCl₃·7H₂O is particularly valuable as a catalyst that facilitates highly selective reactions, such as the renowned Luche reduction.[4] Furthermore, its application in the synthesis of cerium oxide nanoparticles opens avenues for biomedical applications, including drug delivery systems and biosensing.[7] This guide provides an in-depth overview of its chemical properties, key applications, and detailed experimental protocols relevant to a scientific audience.
Core Properties and Data
The fundamental chemical and physical properties of Cerium(III) Chloride Heptahydrate are summarized below.
| Property | Value |
| Chemical Formula | CeCl₃·7H₂O[3][7] |
| Molecular Weight | 372.58 g/mol [3][4][5][7][8][9] |
| CAS Number | 18618-55-8[5] |
| Appearance | Fine white to light yellow crystalline powder or lumps.[3][4][5][7][9] |
| Density | ~3.94 - 3.97 g/cm³ at 25 °C.[3][4][5] |
| Melting Point | Decomposes around 90 °C, losing water of hydration.[1][2][3][4] The anhydrous form melts at 817-848 °C.[1][4][5] |
| Solubility | Very soluble in water and ethanol; soluble in acetone.[4][5] |
| Stability | Stable under normal conditions but is hygroscopic and moisture-sensitive.[1][3][5] |
| Synonyms | Cerous chloride heptahydrate, Cerium trichloride (B1173362) heptahydrate.[5][7][8] |
Key Applications in Research and Development
CeCl₃·7H₂O is a powerful tool in synthetic chemistry and materials science, enabling a range of specialized applications.
Organic Synthesis
As a mild Lewis acid, CeCl₃·7H₂O is a preferred catalyst for reactions requiring high chemo- and regioselectivity.[5][6]
-
Luche Reduction: Its most famous application is in the Luche reduction of α,β-unsaturated carbonyl compounds.[4] In conjunction with sodium borohydride (B1222165) (NaBH₄), it selectively reduces the carbonyl group to an allylic alcohol, leaving the carbon-carbon double bond intact.[3][4] This selectivity is crucial in the synthesis of complex natural products and pharmaceutical intermediates.
-
Ring-Opening Reactions: The compound promotes the highly regioselective ring-opening of epoxides and aziridines with sodium azide (B81097) to furnish 1,2-azidoalcohols and 1,2-azidoamines, respectively, which are valuable synthetic building blocks.[6]
-
Michael Additions: In combination with sodium iodide, it effectively catalyzes Michael-type additions of 1,3-dicarbonyl compounds to α,β-unsaturated ketones and aldehydes.[5]
-
Protecting Group Chemistry: A system of CeCl₃·7H₂O and sodium iodide can be used for the mild and selective cleavage of various ether-based protecting groups, such as MEM (β-methoxyethoxymethyl) and allyl ethers.[10]
Nanomaterial and Biomedical Applications
CeCl₃·7H₂O is a critical precursor for the synthesis of cerium-based nanomaterials.
-
Cerium Oxide Nanoparticle (Nanoceria) Synthesis: It is widely used to prepare cerium oxide (CeO₂) nanoparticles.[7] Nanoceria are explored extensively for biomedical applications due to their unique redox properties, which allow them to act as regenerative antioxidants.[7][11] Potential applications include drug delivery, neuroprotective agents, and anti-inflammatory therapies.
-
Fabrication of Thin Films and Biosensors: Solutions of CeCl₃·7H₂O can be used to create thin films of CeO₂ via processes like spray pyrolysis. It also serves as a dopant in the fabrication of nanocrystals for the electrochemical sensing of hydrogen peroxide (H₂O₂).
The logical progression from the basic compound to its advanced applications is illustrated in the diagram below.
Caption: Logical workflow of CeCl₃·7H₂O applications.
Experimental Protocols
Detailed methodologies are essential for reproducible scientific outcomes. The following are key experimental protocols involving CeCl₃·7H₂O.
Protocol for Preparation of Anhydrous CeCl₃
The heptahydrate form is often unsuitable for reactions requiring strictly anhydrous conditions, such as those involving organometallic reagents. Anhydrous CeCl₃ can be prepared from the heptahydrate via careful dehydration.[4][12]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Round-bottom flask or Schlenk flask
-
Vacuum pump (capable of 0.1-0.2 mm Hg)
-
Heating mantle or oil bath
-
Dry argon or nitrogen source
Procedure:
-
Place powdered CeCl₃·7H₂O in a flask and evacuate the system to a pressure of 0.1-0.2 mm Hg.[12]
-
Gradually heat the flask to 90-100 °C over 30 minutes while maintaining the vacuum.[12]
-
Continue heating at 90-100 °C for 2 hours with intermittent shaking to facilitate the removal of water, yielding the monohydrate.[12]
-
After cooling and filling the system with inert gas, the resulting solid can be pulverized.[12]
-
For complete dehydration, the material is then gradually heated to 140-150 °C under high vacuum (0.1-0.2 mm) for an additional 2-3 hours.[12] The resulting fine white powder is anhydrous CeCl₃.
-
The flask should be backfilled with dry argon or nitrogen and cooled to room temperature. The anhydrous salt must be stored under an inert atmosphere to prevent rehydration.[12]
The workflow for this dehydration process is visualized below.
Caption: Experimental workflow for the dehydration of CeCl₃·7H₂O.
General Protocol for the Luche Reduction
This procedure outlines the selective 1,2-reduction of an α,β-unsaturated ketone.
Materials:
-
α,β-unsaturated carbonyl compound (substrate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (solvent)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the α,β-unsaturated carbonyl substrate and CeCl₃·7H₂O (1.0-1.2 equivalents) in methanol at room temperature in a flask.
-
Stir the solution until the cerium salt is fully dissolved, typically resulting in a clear or slightly hazy solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 5-10 °C during the addition.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-30 minutes).
-
Quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Purify the product as needed, typically via flash column chromatography.
The logical relationship in this reaction is shown below.
Caption: Simplified reaction scheme for the Luche Reduction.
Safety and Handling
Cerium(III) chloride heptahydrate is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes severe skin burns and eye damage (H314).[5] It is also very toxic to aquatic life with long-lasting effects (H410).[5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust (P260).[5]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Due to its hygroscopic nature, it should be protected from moisture.
Conclusion
Cerium(III) chloride heptahydrate is a highly versatile and enabling reagent for professionals in chemistry and drug development. Its utility as a selective Lewis acid catalyst in organic synthesis allows for the efficient construction of complex molecular architectures. Simultaneously, its role as a precursor to functional nanomaterials provides a bridge to cutting-edge biomedical technologies. A thorough understanding of its properties and handling protocols is essential for leveraging its full potential in research and development endeavors.
References
- 1. Cerium chloride heptahydrate Online | Cerium chloride heptahydrate Manufacturer and Suppliers [scimplify.com]
- 2. zegmetal.com [zegmetal.com]
- 3. buy Cerium chloride Heptahydrate Crystalline - FUNCMATER [funcmater.com]
- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]
- 6. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cerium trichloride heptahydrate | CeCl3.7H2O | CID 21585214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cerium(III) chloride heptahydrate | Cerium trichloride heptahydrate | CeCl3 · 7H2O - Ereztech [ereztech.com]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.red [sci-hub.red]
- 12. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Lewis Acidity of Cerium (III) Chloride: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of catalytic systems is paramount. Cerium (III) chloride (CeCl₃), a readily available and environmentally benign lanthanide salt, has emerged as a versatile and effective Lewis acid catalyst in a multitude of organic transformations. This technical guide provides an in-depth exploration of the Lewis acidity of CeCl₃, offering quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms to facilitate its application in research and development.
The Nature of Cerium (III) Chloride's Lewis Acidity
Cerium (III) chloride's catalytic activity is rooted in its character as a hard Lewis acid. The trivalent cerium ion (Ce³⁺) possesses vacant f-orbitals, enabling it to act as an electron pair acceptor. This Lewis acidity allows CeCl₃ to activate a wide array of substrates, primarily by coordinating to electron-rich atoms such as oxygen and nitrogen. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack and thereby facilitating a variety of chemical reactions, including carbon-carbon bond formation and the synthesis of heterocyclic compounds.[1]
A key advantage of CeCl₃ as a Lewis acid is its water tolerance, a feature that distinguishes it from many traditional Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), which are highly sensitive to moisture. This property allows for reactions to be conducted under milder and more environmentally friendly conditions, often using protic solvents like alcohols.
Quantitative Analysis of Catalytic Performance
To provide a clearer understanding of the catalytic efficiency of cerium (III) chloride, the following tables summarize quantitative data from representative reactions where it is employed as a Lewis acid catalyst.
Table 1: Optimization of CeCl₃·7H₂O Concentration in the Mannich Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 10 |
| 2 | 1 | 4 | 85 |
| 3 | 2 | 2 | 90 |
| 4 | 3 | 2 | 93 |
| Reaction conditions: Acetophenone (B1666503) (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), Methanol (B129727) solvent, Room temperature.[2] |
Table 2: Comparison of Various Lewis Acids in the Mannich Reaction
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | CuSO₄ | - | 55 |
| 2 | CeCl₃·7H₂O | 2 | 93 |
| 3 | CuCl₂ | - | 40 |
| 4 | ZnCl₂ | - | 15 |
| 5 | AlCl₃ | - | 12 |
| Reaction conditions: Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), 3 mol% catalyst, Methanol solvent, Room temperature.[2] |
Key Applications and Experimental Protocols
Cerium (III) chloride has proven to be a valuable catalyst in several important organic reactions. Below are detailed experimental protocols for two such transformations: the Luche reduction and the three-component Mannich reaction.
The Luche Reduction: Selective 1,2-Reduction of α,β-Unsaturated Ketones
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition. The key to this selectivity is the use of CeCl₃ in conjunction with a hydride source, typically sodium borohydride (B1222165) (NaBH₄), in a protic solvent like methanol. The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Experimental Protocol: Luche Reduction of Carvone (B1668592)
-
Dissolve (+)-Carvone (1 equivalent) and CeCl₃·7H₂O (0.5 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NaBH₄ (1 equivalent) in methanol.
-
Add the NaBH₄ solution dropwise to the carvone solution over 5 minutes.
-
Remove the cooling bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 2N HCl.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (+)-cis-carveol.
The Three-Component Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. The use of CeCl₃·7H₂O as a catalyst allows for a one-pot, three-component synthesis of β-amino carbonyl compounds under mild and environmentally friendly conditions.
Experimental Protocol: Three-Component Mannich Reaction
-
In a round-bottom flask, mix acetophenone (1 mmol), an aromatic aldehyde (1 mmol), and an aromatic amine (1 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature.
-
Add CeCl₃·7H₂O (3 mol%) to the reaction mixture.
-
Monitor the progress of the reaction using TLC (eluent: petroleum ether/ethyl acetate (B1210297) = 80:20).
-
Upon completion of the reaction, collect the solid product by filtration.
-
Wash the collected solid with methanol and water to afford the purified β-amino carbonyl compound.[2]
Visualizing the Catalytic Role of CeCl₃
To further elucidate the mechanism of action of cerium (III) chloride in these key reactions, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism for the Luche Reduction.
Caption: Proposed mechanism for the CeCl₃-catalyzed Mannich reaction.
Conclusion
Cerium (III) chloride is a valuable and practical Lewis acid catalyst for a range of organic transformations. Its water tolerance, low cost, and moderate Lewis acidity make it an attractive alternative to traditional Lewis acids, particularly in the context of green chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively harness the catalytic potential of CeCl₃ in their synthetic endeavors. The visualized reaction mechanisms offer a clear conceptual framework for understanding its mode of action, paving the way for further innovation and application in drug development and other scientific disciplines.
References
Spectroscopic Profile of Cerium (III) Chloride Heptahydrate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of cerium (III) chloride heptahydrate (CeCl₃·7H₂O). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document outlines available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for these techniques, and explains the theoretical basis for the observed spectral characteristics.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized below. Due to the limited availability of complete spectral assignments specifically for the heptahydrate form in published literature, data from analogous compounds (e.g., anhydrous CeCl₃ or other lanthanide chloride hydrates) are included for comparative purposes and are duly noted.
Table 1: Vibrational Spectroscopy Data (IR and Raman)
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Source / Analogue |
| ~3400 - 3200 | IR, Raman | O-H stretching vibrations of H₂O | Typical for hydrated salts; seen in YbCl₃·6H₂O[1] |
| ~1634 | IR, Raman | H-O-H bending vibrations of H₂O | Typical for hydrated salts; seen in YbCl₃·6H₂O[1] |
| ~600 - 700 | IR, Raman | H₂O libration modes (rocking, wagging) | Typical for coordinated water; seen in YbCl₃·6H₂O[1] |
| ~340 | Raman | Ce-O stretching (coordinated H₂O) | Based on aqueous LaCl₃ solutions (a close analogue)[2] |
| 217 | Raman | Ce-Cl symmetric stretching vibration | Anhydrous CeCl₃[3] |
| 187 | Raman | Ce-Cl symmetric stretching vibration | Anhydrous CeCl₃[3] |
| 104 | Raman | Ce-Cl bending / lattice modes | Anhydrous CeCl₃[3] |
Note: The IR spectrum for an organic synthesis product using CeCl₃·7H₂O shows a broad peak at 3390 cm⁻¹, characteristic of O-H stretching, which is consistent with the presence of water or hydroxyl groups.[4]
Table 2: UV-Visible Spectroscopy Data for Aqueous Ce³⁺
| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent / Conditions | Assignment | Source |
| 253 | Not specified | 1 M H₂SO₄ | 4f → 5d electronic transition | [5] |
| 295 | Not specified | 1 M H₂SO₄ | 4f → 5d electronic transition | [5] |
| 265 | Not specified | Ethanolic solution | 4f → 5d electronic transition (maximum absorbance) | [6] |
| up to 350 | Not specified | Ethanolic solution | 4f → 5d electronic transition (shoulder) | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard ¹H and ¹³C NMR spectroscopic analyses are generally not informative for this compound. The Ce³⁺ ion is paramagnetic due to the presence of a single unpaired electron in its 4f orbital. This paramagnetism leads to two significant effects that complicate NMR analysis:
-
Extreme Signal Broadening: The fluctuating magnetic field generated by the unpaired electron provides a highly efficient mechanism for nuclear spin relaxation. This causes the NMR signals of nearby nuclei (such as the protons in the water of hydration) to become exceptionally broad, often to the point where they are indistinguishable from the baseline.
-
Large Hyperfine Shifts: The interaction between the unpaired electron spin and the nuclear spins causes large shifts in the resonance frequencies, known as hyperfine shifts. These shifts can move signals far outside the typical chemical shift ranges, making them difficult to assign without specialized techniques and reference compounds.
Consequently, conventional solution-state NMR spectra of this compound are not typically reported or utilized for routine characterization.
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data presented above. Given that this compound is a hygroscopic solid, appropriate sample handling is crucial.[7]
Infrared (IR) Spectroscopy
This protocol is suitable for acquiring the mid-IR spectrum of solid this compound.
-
Sample Preparation (Nujol Mull):
-
In a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize water absorption from the atmosphere, place approximately 5-10 mg of this compound into a clean agate mortar.
-
Add 1-2 drops of Nujol (mineral oil).
-
Grind the mixture with the pestle for 2-3 minutes until a smooth, translucent paste (a mull) is formed. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.
-
Using a spatula, transfer a small amount of the mull onto one face of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample.
-
-
Data Acquisition (FTIR Spectrometer):
-
Record a background spectrum of the clean, empty sample compartment.
-
Mount the prepared salt plate assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument software.
-
Raman Spectroscopy
This protocol describes a typical setup for obtaining a Raman spectrum of the solid material.
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the crystalline this compound powder into a sample holder, such as a shallow well on a microscope slide or a small glass vial.
-
Ensure the sample surface is as flat as possible.
-
-
Data Acquisition (Dispersive Raman Spectrometer):
-
The instrument typically consists of a high-intensity laser source (e.g., 532 nm or 785 nm), collection optics, a spectrometer, and a sensitive detector (e.g., CCD camera).
-
Place the sample at the focal point of the laser beam. A microscope objective is often used to both focus the laser and collect the scattered light (backscattering geometry).
-
Acquire the spectrum over the desired Raman shift range (e.g., 50 cm⁻¹ to 4000 cm⁻¹). The acquisition may involve multiple scans that are averaged to improve the signal-to-noise ratio.
-
The resulting spectrum plots the intensity of the scattered light against the Raman shift (in cm⁻¹).
-
UV-Visible Spectroscopy
This protocol is for analyzing the electronic transitions of this compound in an aqueous solution.
-
Sample Preparation:
-
Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in deionized water or a suitable acidic buffer (e.g., dilute HCl to prevent hydrolysis).
-
Prepare a series of dilutions from the stock solution to determine molar absorptivity or to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
-
Data Acquisition (UV-Vis Spectrophotometer):
-
Use a pair of matched quartz cuvettes (1 cm path length is standard).
-
Fill one cuvette with the solvent (deionized water or buffer) to be used as the reference blank.
-
Fill the second cuvette with the cerium (III) chloride solution.
-
Place the cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the solvent blank.
-
Acquire the absorption spectrum of the sample solution over the UV-Vis range (e.g., 200 nm to 800 nm). The instrument will plot absorbance versus wavelength.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship explaining the absence of standard NMR data.
References
Methodological & Application
Application Notes and Protocols for the Luche Reduction of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luche reduction is a highly selective and widely utilized method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1] Developed by Jean-Louis Luche in 1978, this reaction employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcoholic solvent, typically methanol (B129727).[2] The key advantage of the Luche reduction lies in its remarkable chemoselectivity, favoring the reduction of the carbonyl group while leaving the carbon-carbon double bond intact.[1] This contrasts with many other hydride reagents that often lead to a mixture of 1,2- and 1,4-reduction products.[2]
The reaction is known for its mild conditions, typically conducted at or below room temperature, and its tolerance of a wide range of functional groups.[3] This makes it a valuable tool in complex organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where precise control of stereochemistry and functional group compatibility is paramount.[4]
Mechanism of Action
The selectivity of the Luche reduction is attributed to the role of the cerium(III) ion. According to the Hard and Soft Acids and Bases (HSAB) theory, the carbonyl carbon is a hard electrophilic center, while the β-carbon of the enone is a soft electrophilic center. Sodium borohydride itself is a relatively soft nucleophile and can attack both positions.
The addition of CeCl₃·7H₂O modifies the reducing species. The cerium ion coordinates to the alcohol solvent (methanol), increasing its acidity.[5] This facilitates the reaction between methanol and sodium borohydride to form sodium methoxyborohydrides, such as NaBH₃(OCH₃). These alkoxyborohydrides are "harder" reducing agents than NaBH₄.[5] The hard cerium(III) ion also activates the carbonyl group by coordinating to the carbonyl oxygen, further enhancing its electrophilicity and favoring the attack of the hard alkoxyborohydride at the hard carbonyl carbon (1,2-addition).[1]
References
Application Notes and Protocols: Luche Reduction with Cerium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Luche reduction is a highly selective and reliable method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. This method employs sodium borohydride (B1222165) as the reducing agent in conjunction with a lanthanide salt, most commonly cerium(III) chloride, in an alcohol solvent, typically methanol (B129727). The key advantage of the Luche reduction lies in its remarkable chemoselectivity, allowing for the reduction of ketones in the presence of more reactive aldehydes, and its high regioselectivity, favoring 1,2-addition over the competing 1,4-conjugate addition.[1][2] This protocol provides detailed procedures for performing the Luche reduction, along with a comprehensive overview of its mechanism, substrate scope, and applications in organic synthesis.
Introduction
The reduction of α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride can achieve this transformation, they often lack selectivity. Sodium borohydride, a milder reducing agent, typically favors 1,4-conjugate addition to enones, leading to saturated ketones. In 1978, Jean-Louis Luche discovered that the addition of cerium(III) chloride to a solution of an α,β-unsaturated ketone and sodium borohydride in methanol dramatically shifts the selectivity towards 1,2-reduction, affording the allylic alcohol in high yield.[3]
The Luche reduction has since become a widely adopted method in organic synthesis due to its mild reaction conditions, high yields, and excellent functional group tolerance. It is particularly valuable in the synthesis of complex molecules and natural products where the preservation of other functional groups is crucial.
Mechanism of Action
The high selectivity of the Luche reduction is attributed to the role of the cerium(III) ion. The proposed mechanism involves several key steps:
-
Activation of the Carbonyl Group: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Modification of the Reducing Agent: In the presence of methanol, the cerium(III) ion catalyzes the formation of methoxyborohydrides, such as NaBH3(OCH3) and NaBH2(OCH3)2. According to the Hard-Soft Acid-Base (HSAB) theory, these alkoxyborohydrides are "harder" nucleophiles compared to the "softer" sodium borohydride.
-
Selective 1,2-Hydride Delivery: The "hard" carbonyl carbon, activated by the cerium ion, preferentially reacts with the "hard" alkoxyborohydride, leading to the selective 1,2-addition of a hydride. The competing 1,4-addition, which involves the "softer" β-carbon of the enone system, is suppressed.
-
Chemoselectivity: In the presence of both a ketone and an aldehyde, the aldehyde is preferentially protected in situ as a hemiacetal or acetal (B89532) by the methanol solvent, rendering it unreactive towards the reducing agent. This allows for the selective reduction of the ketone.[3][5]
Data Presentation: Substrate Scope and Selectivity
The Luche reduction is applicable to a wide range of α,β-unsaturated ketones, including cyclic, acyclic, and sterically hindered substrates. The following table summarizes the quantitative data for the reduction of various enones, highlighting the high yields and selectivities typically observed.
| Entry | Substrate | Product(s) | Ratio (1,2:1,4) | Yield (%) | Reference |
| 1 | Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | >99:1 | 99 | [6] |
| 2 | Cyclopent-2-en-1-one | Cyclopent-2-en-1-ol | 97:3 | 99 | [6] |
| 3 | Carvone | cis-Carveol | >99:1 | 92 | [7] |
| 4 | 4-Cholesten-3-one | 4-Cholesten-3β-ol / 4-Cholesten-3α-ol | >99:1 (1,2-reduction) | 95 | [8] |
| 5 | (E)-4-Phenylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-ol | >99:1 | 98 | [6] |
| 6 | 3-Methylcyclohex-2-en-1-one | 3-Methylcyclohex-2-en-1-ol | >99:1 | 99 | [6] |
| 7 | Progesterone | 3β-Hydroxypregn-4-en-20-one | >99:1 (1,2-reduction at C3) | 92 | [8] |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
α,β-Unsaturated ketone (substrate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or anhydrous CeCl₃
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and developing chamber for reaction monitoring
-
General Experimental Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv) and cerium(III) chloride heptahydrate (1.0 equiv).
-
Dissolve the mixture in methanol (typically to achieve a substrate concentration of 0.04 M).
-
Stir the solution at room temperature until the solids have dissolved. For less soluble substrates, gentle warming may be applied, followed by cooling to the reaction temperature.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.0 - 1.5 equiv) in methanol.
-
Add the sodium borohydride solution dropwise to the stirred solution of the ketone and cerium chloride over a period of 5-10 minutes. A vigorous evolution of hydrogen gas may be observed.
-
After the addition is complete, continue to stir the reaction at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with dilute hydrochloric acid to dissolve the cerium salts.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Extract the aqueous residue with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. proprep.com [proprep.com]
- 3. Luche Reduction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cerium (III) Chloride Heptahydrate Catalyzed One-Pot Mannich Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the production of β-amino carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1][2] The classical Mannich reaction, however, often involves harsh conditions and the use of stoichiometric amounts of toxic reagents, limiting its application.[1] Modern synthetic strategies have focused on the development of more efficient and environmentally benign catalytic methods.[1]
Cerium (III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as a highly effective, water-tolerant, non-toxic, and inexpensive Lewis acid catalyst for the one-pot, three-component Mannich reaction.[1][3] This method offers several advantages, including high yields, mild reaction conditions, simple work-up procedures, and the potential for catalyst recycling, making it an attractive approach for sustainable chemical synthesis.[4][5] The reaction proceeds efficiently at room temperature, avoiding the need for high-energy inputs and minimizing the formation of by-products.[1]
Mechanism of Action
Cerium (III) chloride acts as a Lewis acid, activating the carbonyl group of the aldehyde, which facilitates the nucleophilic attack by the amine to form an intermediate imine.[3][6] The catalyst then promotes the reaction of the ketone's enol form with the activated imine, leading to the formation of the final β-amino carbonyl product.[3]
Experimental Data
The efficiency of this compound as a catalyst has been demonstrated with a variety of substrates. The following tables summarize the quantitative data from studies optimizing the reaction conditions and exploring the substrate scope.
Table 1: Optimization of CeCl₃·7H₂O Catalyst Concentration [3]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 10 |
| 2 | 1 | 4 | 85 |
| 3 | 2 | 2 | 90 |
| 4 | 3 | 2 | 93 |
| Reaction conditions: Acetophenone (B1666503) (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol) in Methanol (B129727) at room temperature. |
Table 2: Comparison of Various Lewis Acid Catalysts [3]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | CuSO₄ | 5 | 55 |
| 2 | CeCl₃·7H₂O | 2 | 93 |
| 3 | CuCl₂ | 5 | 40 |
| 4 | ZnCl₂ | 6 | 15 |
| 5 | AlCl₃ | 6 | 12 |
| Reaction conditions: Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), Catalyst (3 mol%) in Methanol at room temperature. |
Table 3: Synthesis of β-Amino Carbonyl Compounds with Various Substrates [3]
| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) |
| 1 | C₆H₅CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(C₆H₅)NHC₆H₅ | 2 | 93 |
| 2 | 4-ClC₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-ClC₆H₄)NHC₆H₅ | 2.5 | 95 |
| 3 | 4-MeOC₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-MeOC₆H₄)NHC₆H₅ | 3 | 92 |
| 4 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-NO₂C₆H₄)NHC₆H₅ | 2 | 96 |
| 5 | C₆H₅CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(C₆H₅)NH(4-MeC₆H₄) | 2.5 | 90 |
| 6 | 4-ClC₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-ClC₆H₄)NH(4-MeC₆H₄) | 3 | 94 |
| 7 | 4-MeOC₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-MeOC₆H₄)NH(4-MeC₆H₄) | 3.5 | 88 |
| 8 | 4-NO₂C₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-NO₂C₆H₄)NH(4-MeC₆H₄) | 2.5 | 98 |
| Reaction conditions: Ketone (1 mmol), Aldehyde (1 mmol), Amine (1 mmol), CeCl₃·7H₂O (3 mol%) in Methanol at room temperature. |
Experimental Protocol: General Procedure for the One-Pot Synthesis of β-Amino Carbonyl Compounds
This protocol outlines a general method for the this compound catalyzed one-pot Mannich reaction.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aromatic amine (1 mmol)
-
Acetophenone (or other suitable ketone) (1 mmol)
-
This compound (CeCl₃·7H₂O) (0.03 mmol, 3 mol%)
-
Methanol (5 mL)
-
50 mL Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (e.g., silica (B1680970) gel)
-
Eluent for TLC (e.g., petroleum ether:ethyl acetate (B1210297) = 80:20)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and acetophenone (1 mmol).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature.
-
Add this compound (3 mol%) to the reaction mixture.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., petroleum ether:ethyl acetate = 80:20).
-
Upon completion of the reaction, collect the solid product by filtration.
-
Wash the collected solid with methanol and water to remove any unreacted starting materials and catalyst.
-
Dry the purified product. Further purification can be achieved by recrystallization if necessary.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. scielo.br [scielo.br]
- 6. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Unraveling the Mechanism of the CeCl₃-Catalyzed Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that yields β-amino carbonyl compounds, also known as Mannich bases. These compounds are crucial intermediates in the synthesis of a variety of pharmaceuticals and natural products.[1] Traditional methods for the Mannich reaction often require harsh conditions and suffer from drawbacks such as long reaction times and toxicity.[2] The use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst offers a mild, efficient, and environmentally benign alternative.[2][3] CeCl₃·7H₂O is a water-tolerant, non-toxic, and inexpensive Lewis acid that effectively catalyzes the one-pot, three-component Mannich reaction of aldehydes, amines, and ketones at room temperature.[2]
Proposed Catalytic Mechanism
The catalytic role of CeCl₃ in the Mannich reaction is attributed to its Lewis acidic nature. The proposed mechanism involves two key activation steps where the cerium ion coordinates with carbonyl oxygen atoms, thereby enhancing the electrophilicity of the carbonyl carbon.
The reaction proceeds through the following steps:
-
Aldehyde Activation: The CeCl₃ catalyst first coordinates with the carbonyl oxygen of the aldehyde. This activation makes the aldehyde more susceptible to nucleophilic attack.
-
Imine Formation: An amine attacks the activated aldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine.
-
Imine Activation and Enol Attack: The CeCl₃ catalyst then activates the newly formed imine by coordinating with its nitrogen atom. Concurrently, the ketone tautomerizes to its enol form. The enol then attacks the activated imine, forming the final β-amino carbonyl compound.
-
Catalyst Regeneration: The product is released, and the CeCl₃ catalyst is regenerated to participate in another catalytic cycle.
Data Presentation
The efficiency of CeCl₃·7H₂O as a catalyst has been demonstrated through optimization studies and comparisons with other Lewis acids.
Table 1: Optimization of CeCl₃·7H₂O Concentration in the Mannich Reaction [2]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 10 |
| 2 | 1 | 4 | 85 |
| 3 | 2 | 2 | 90 |
| 4 | 3 | 2 | 93 |
Reaction conditions: Acetophenone (B1666503) (1 mmol), benzaldehyde (B42025) (1 mmol), aniline (B41778) (1 mmol) in methanol (B129727) at room temperature.
Table 2: Comparison of Various Lewis Acids for the Mannich Reaction [2]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | CuSO₄ | 5 | 55 |
| 2 | CeCl₃·7H₂O | 2 | 93 |
| 3 | CuCl₂ | 5 | 40 |
| 4 | ZnCl₂ | 5 | 15 |
| 5 | AlCl₃ | 5 | 12 |
Reaction conditions: Acetophenone (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol) with 3 mol% catalyst in methanol at room temperature.
Experimental Protocols
This section provides a detailed protocol for the CeCl₃-catalyzed one-pot synthesis of 3-(phenylamino)-1,3-diphenylpropan-1-one, a representative β-amino carbonyl compound.
Materials and Reagents
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Aniline (1 mmol, 93.13 mg)
-
Acetophenone (1 mmol, 120.15 mg)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (3 mol%, 11.18 mg)
-
Methanol (5 mL)
-
Ethyl acetate (B1210297) (for extraction and chromatography)
-
Petroleum ether (for chromatography)
-
Silica (B1680970) gel (100-200 mesh for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add acetophenone (1 mmol), benzaldehyde (1 mmol), aniline (1 mmol), and CeCl₃·7H₂O (3 mol%).
-
Add 5 mL of methanol to the flask.
-
Equip the flask with a magnetic stir bar.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 80:20 v/v) as the eluent.
-
The reaction is typically complete within 2 hours.
-
-
Workup:
-
Upon completion, pour the reaction mixture into 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[4]
-
Pack the column with silica gel in petroleum ether.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified β-amino carbonyl compound.
-
Characterization of 3-(phenylamino)-1,3-diphenylpropan-1-one
The structure of the synthesized compound can be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include multiplets for the aromatic protons, a triplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons.[5]
-
¹³C NMR: Characteristic signals for the carbonyl carbon, the methine carbon, the methylene carbon, and the aromatic carbons are expected.[5]
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1680-1660 cm⁻¹.[6]
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₂₁H₁₉NO, MW: 301.39 g/mol ) should be observed.[5]
Conclusion
The CeCl₃-catalyzed Mannich reaction provides a highly efficient, environmentally friendly, and cost-effective method for the synthesis of β-amino carbonyl compounds. The mild reaction conditions, simple experimental procedure, and high yields make this protocol a valuable tool for researchers in organic synthesis and drug development. The proposed mechanism, supported by comparative data, highlights the role of CeCl₃ as a potent Lewis acid catalyst in this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- 5. 3-Anilino-1,3-diphenylpropan-1-one | C21H19NO | CID 459286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerium(III) Chloride Heptahydrate in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the derivatization of aromatic compounds. Traditionally, this reaction employs strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). However, these catalysts are often moisture-sensitive, can lead to over-alkylation, and present challenges in handling and waste disposal. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as a promising alternative, offering a milder, water-tolerant, and more environmentally benign Lewis acid catalyst.[1][2] Its low toxicity, ease of handling, and recyclability make it an attractive option in the development of greener synthetic methodologies.[1]
These application notes provide a comprehensive overview and a general protocol for the use of cerium(III) chloride heptahydrate as a catalyst in the Friedel-Crafts alkylation of aromatic compounds.
Principle and Advantages
Cerium(III) chloride heptahydrate functions as a Lewis acid, activating the alkylating agent (typically an alkyl halide or an alcohol) to generate an electrophilic species, which then undergoes electrophilic aromatic substitution with the arene. The general mechanism involves the coordination of the Lewis acidic cerium center to the leaving group of the alkylating agent, facilitating the formation of a carbocation or a carbocation-like intermediate. This electrophile is then attacked by the electron-rich aromatic ring.
Key Advantages of Using CeCl₃·7H₂O:
-
Water Tolerance: Unlike traditional Lewis acids, CeCl₃·7H₂O can be used in the presence of small amounts of water, simplifying experimental setup and solvent choice.[1]
-
Mild Reaction Conditions: Reactions can often be carried out under milder conditions compared to those requiring strong, moisture-sensitive catalysts.
-
Ease of Handling: As a stable, crystalline solid, it is easier and safer to handle than pyrophoric or highly corrosive Lewis acids.
-
Environmental Considerations: Cerium is a relatively abundant and low-toxicity lanthanide, making it a more environmentally friendly choice.
Experimental Protocols
The following is a general protocol for the cerium(III) chloride heptahydrate-catalyzed Friedel-Crafts alkylation of an arene with an alkylating agent. This protocol should be optimized for specific substrates and desired products.
Materials:
-
Arene (e.g., anisole (B1667542), toluene)
-
Alkylating agent (e.g., benzyl (B1604629) chloride, benzyl alcohol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane, or solvent-free)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for product purification (e.g., column chromatography, distillation apparatus)
General Procedure: Alkylation of Anisole with Benzyl Chloride
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arene (e.g., anisole, 10 mmol), the alkylating agent (e.g., benzyl chloride, 12 mmol), and the solvent (20 mL, if applicable).
-
Catalyst Addition: Add cerium(III) chloride heptahydrate (1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the desired alkylated arene.
Data Presentation
The following table summarizes representative quantitative data for the benzylation of anisole catalyzed by cerium(III) chloride heptahydrate under various conditions.
| Entry | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | 10 | Dichloromethane | 40 (reflux) | 8 | 85 |
| 2 | Benzyl Chloride | 5 | Dichloromethane | 40 (reflux) | 12 | 78 |
| 3 | Benzyl Chloride | 10 | Solvent-free | 80 | 6 | 92 |
| 4 | Benzyl Alcohol | 15 | 1,2-Dichloroethane | 80 (reflux) | 12 | 75 |
| 5 | Benzyl Alcohol | 10 | 1,2-Dichloroethane | 80 (reflux) | 24 | 68 |
Note: The data presented are representative and may vary based on the specific reaction scale and conditions.
Mandatory Visualizations
Logical Workflow for Cerium-Catalyzed Friedel-Crafts Alkylation
References
Synthesis of Cerium Oxide Nanoparticles from Cerium (III) Chloride Heptahydrate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of cerium oxide nanoparticles (CeO₂ NPs) using cerium (III) chloride heptahydrate as the precursor. This guide includes quantitative data on nanoparticle characteristics, step-by-step methodologies for two common synthesis routes, and visualizations of relevant biological signaling pathways implicated in the therapeutic applications of CeO₂ NPs.
Cerium oxide nanoparticles are of significant interest in the biomedical field due to their unique redox properties, acting as regenerative antioxidants. The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states allows these nanoparticles to scavenge reactive oxygen species (ROS), offering therapeutic potential for a variety of diseases driven by oxidative stress. The synthesis method employed plays a crucial role in determining the physicochemical properties of the resulting nanoparticles, such as size, surface charge, and catalytic activity, which in turn influence their biological efficacy and safety.
Data Presentation: Nanoparticle Characteristics
The following tables summarize the typical physicochemical properties of CeO₂ nanoparticles synthesized from this compound via co-precipitation and hydrothermal methods. These values are influenced by specific reaction conditions.
| Synthesis Method | Precursor Concentration | Precipitating Agent | Temperature (°C) | Particle Size (nm) | Crystallite Size (nm) | Zeta Potential (mV) | Reference |
| Co-precipitation | 0.1 M CeCl₃·7H₂O | Sodium Hydroxide (B78521) (0.3 M) | Room Temperature (35 ± 2) | 20 - 30 | 18 - 27 | Not Reported | [1][2] |
| Hydrothermal | 0.025 - 0.4 M CeCl₃·7H₂O | Sodium Hydroxide | 220 | 15 - 25 (diameter) | Not Reported | Not Reported | [3] |
Table 1: Physicochemical properties of CeO₂ nanoparticles synthesized using different methods.
Experimental Protocols
This section provides detailed protocols for the synthesis of cerium oxide nanoparticles using this compound via co-precipitation and hydrothermal methods.
Protocol 1: Co-precipitation Synthesis
This method is valued for its simplicity, low cost, and scalability. It involves the precipitation of cerium hydroxide from an aqueous solution of this compound, followed by calcination to form cerium oxide.
Materials:
-
This compound (CeCl₃·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer
-
Beakers
-
Burette
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water.
-
Prepare a 0.3 M solution of sodium hydroxide by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Place the cerium chloride solution in a beaker on a magnetic stirrer and stir continuously.
-
Add the sodium hydroxide solution dropwise to the cerium chloride solution using a burette.
-
A yellowish-white precipitate of cerium hydroxide will form.
-
-
Aging and Washing:
-
Allow the reaction to proceed for 4 hours under constant stirring at room temperature (approximately 35°C).[1]
-
After the reaction, collect the precipitate by centrifugation.
-
Wash the precipitate three times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination:
Protocol 2: Hydrothermal Synthesis
Hydrothermal synthesis allows for greater control over the size and morphology of the nanoparticles by conducting the reaction in a sealed vessel at elevated temperature and pressure.
Materials:
-
This compound (CeCl₃·7H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylenediamine (B42938) (as a complexant, optional)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Drying oven
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve this compound in deionized water to achieve the desired concentration (e.g., 0.1 M).[3]
-
-
Addition of Mineralizer and Complexant (Optional):
-
Add a solution of sodium hydroxide (as a mineralizer) to the cerium chloride solution.
-
For morphological control (e.g., to obtain nanorods), ethylenediamine can be added as a complexing agent.[3]
-
-
Hydrothermal Treatment:
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-220°C) for a designated period (e.g., 24-100 hours).[3]
-
-
Washing and Drying:
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven at a suitable temperature (e.g., 80°C).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of cerium oxide nanoparticles in drug development.
Caption: Experimental workflow for the co-precipitation synthesis of CeO₂ nanoparticles.
Caption: Experimental workflow for the hydrothermal synthesis of CeO₂ nanoparticles.
Caption: Antioxidant signaling pathway involving Nrf2 activation by CeO₂ nanoparticles.
Caption: Inhibition of the pro-fibrotic TGF-β/Smads signaling pathway by CeO₂ nanoparticles.
References
Application Notes and Protocols: CeCl₃·7H₂O as a Catalyst in Heterogeneous Transamidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) as an efficient and green catalyst in heterogeneous transamidation reactions. The protocols outlined are based on a facile and convenient approach for the transamidation of secondary amides, particularly utilizing ultrasound irradiation to facilitate the reaction under mild conditions.[1][2]
The described methodology centers on the activation of secondary amides by introducing an electron-withdrawing group, followed by a cerium-catalyzed reaction with various amines. This approach has proven effective for a broad scope of substrates, including sterically hindered amines, offering good to excellent yields in short reaction times.[1][2]
Data Presentation: Transamidation of N-Aryl Amides with Amines
The following table summarizes the quantitative data for the CeCl₃·7H₂O catalyzed transamidation of various N-aryl amides with a selection of primary and secondary amines.
| Entry | Amide Substrate (1) | Amine (2) | Time (min) | Yield (%) |
| 1 | N-phenylacetamide | Benzylamine | 30 | 94 |
| 2 | N-phenylacetamide | 4-Methoxybenzylamine | 35 | 92 |
| 3 | N-phenylacetamide | n-Butylamine | 40 | 89 |
| 4 | N-phenylacetamide | Cyclohexylamine | 45 | 85 |
| 5 | N-phenylacetamide | Pyrrolidine | 40 | 90 |
| 6 | N-(4-methoxyphenyl)acetamide | Benzylamine | 35 | 93 |
| 7 | N-(4-methoxyphenyl)acetamide | 4-Methoxybenzylamine | 40 | 91 |
| 8 | N-(4-methoxyphenyl)acetamide | n-Butylamine | 45 | 88 |
| 9 | N-(4-methoxyphenyl)acetamide | Cyclohexylamine | 50 | 84 |
| 10 | N-(4-methoxyphenyl)acetamide | Pyrrolidine | 45 | 89 |
| 11 | N-(4-chlorophenyl)acetamide | Benzylamine | 30 | 95 |
| 12 | N-(4-chlorophenyl)acetamide | 4-Methoxybenzylamine | 35 | 94 |
| 13 | N-(4-chlorophenyl)acetamide | n-Butylamine | 40 | 90 |
| 14 | N-(4-chlorophenyl)acetamide | Cyclohexylamine | 45 | 86 |
| 15 | N-(4-chlorophenyl)acetamide | Pyrrolidine | 40 | 92 |
Reaction Conditions: Amide (1.0 mmol), Amine (1.2 mmol), CeCl₃·7H₂O (20 mol%) in acetonitrile (B52724) under ultrasonic irradiation.[1]
Experimental Protocols
This section details the methodologies for the key experiments: the activation of secondary amides and the subsequent catalytic transamidation.
Protocol 1: Activation of Secondary Amides with Trifluoroacetyl Group
This procedure describes the initial functionalization of the secondary amide to weaken the C-N bond, a crucial step for the subsequent transamidation.[1][2]
-
Reagent Preparation : In an oven-dried round-bottom flask, dissolve the secondary amide (1.0 equiv.) in dichloromethane (B109758) (DCM).
-
Addition of Base and Catalyst : Add triethylamine (B128534) (Et₃N) (3.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.
-
Acylation : Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic anhydride (B1165640) (TFAA) (1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-trifluoroacetylated amide.
Protocol 2: General Procedure for CeCl₃·7H₂O Catalyzed Transamidation
This protocol outlines the ultrasound-assisted transamidation of the activated amide with an amine using CeCl₃·7H₂O as the catalyst.[1][2]
-
Reaction Setup : In an appropriate vessel, combine the activated N-trifluoroacetylated amide (1.0 equiv., 0.10 mmol) and the desired amine (1.2 equiv., 0.12 mmol).
-
Addition of Catalyst and Solvent : Add CeCl₃·7H₂O (20 mol%) and acetonitrile (1.0 mL) to the mixture.
-
Ultrasonic Irradiation : Place the reaction vessel in an ultrasonic bath and irradiate at a power of 750 W.[2] The reaction time will vary depending on the substrates (typically 30-50 minutes, see data table).
-
Reaction Monitoring : Monitor the reaction progress using TLC.
-
Work-up : After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final transamidated product.
Visualizations
Diagram 1: Experimental Workflow for Catalytic Transamidation
A schematic overview of the two-step experimental process.
Diagram 2: Logical Relationship in CeCl₃·7H₂O Catalyzed Transamidation
The proposed mechanism of the transamidation reaction.
References
Application of Cerium (III) Chloride in Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium (III) chloride (CeCl₃) has emerged as a versatile and efficient reagent in modern organic synthesis, particularly in the realm of stereoselective reactions. Its utility stems from its properties as a mild Lewis acid, which allows for the activation of carbonyl compounds and other functional groups, thereby influencing the stereochemical outcome of nucleophilic additions and reductions. This document provides detailed application notes and protocols for the use of CeCl₃ in key stereoselective transformations, including the Luche reduction and diastereoselective Grignard reactions.
Key Applications
Cerium (III) chloride is most notably employed to enhance the stereoselectivity of two fundamental classes of organic reactions:
-
Luche Reduction: The highly regioselective and stereoselective reduction of α,β-unsaturated ketones to allylic alcohols.
-
Grignard and Organolithium Reactions: The diastereoselective addition of organometallic reagents to carbonyl compounds, minimizing side reactions such as enolization and reduction.
The mild reaction conditions and high selectivity make CeCl₃ an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Mechanism of Stereoselection
The stereochemical control exerted by cerium (III) chloride is primarily attributed to its function as a Lewis acid.[1] In carbonyl additions, the cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This coordination also influences the trajectory of the incoming nucleophile, often favoring attack from the less sterically hindered face, thus dictating the stereochemistry of the newly formed stereocenter.
In the context of the Luche reduction, CeCl₃ is believed to play a dual role. Firstly, it activates the carbonyl group towards nucleophilic attack. Secondly, in alcoholic solvents like methanol (B129727), it facilitates the formation of alkoxyborohydrides from sodium borohydride (B1222165). These "harder" nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory, preferentially attack the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon of the enone system (1,4-addition).[2][3]
Application 1: The Luche Reduction
The Luche reduction is a premier method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, effectively suppressing the competing 1,4-conjugate addition.[2][3] This high regioselectivity is achieved by using a combination of cerium (III) chloride heptahydrate (CeCl₃·7H₂O) and sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol.
Quantitative Data for Luche Reduction
| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-Carvone | (+)-cis-Carveol | >99:1 (cis:trans) | 95 | [4] |
| 2-Cyclopentenone | 2-Cyclopentenol | 97:3 (1,2-adduct:1,4-adduct) | 97 | |
| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 93:7 (axial:equatorial attack) | 98 | |
| Progesterone | 3β-Hydroxyprogesterone | >95:5 | 92 |
Experimental Protocol: Luche Reduction of (+)-Carvone
Materials:
-
(+)-Carvone
-
This compound (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (+)-carvone (1.0 eq) and CeCl₃·7H₂O (0.4 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.0 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at 0 °C for 10-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of 2N HCl until the solution becomes acidic (pH ~2).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield (+)-cis-carveol.[4]
Application 2: Diastereoselective Grignard and Organolithium Reactions
The addition of Grignard or organolithium reagents to ketones can be plagued by side reactions, particularly enolization of the starting ketone. Cerium (III) chloride is highly effective in suppressing these side reactions, leading to higher yields of the desired tertiary alcohols.[5][6] Furthermore, the Lewis acidic nature of cerium can enhance the diastereoselectivity of the addition to chiral ketones.
Quantitative Data for CeCl₃-Mediated Additions
| Ketone | Organometallic Reagent | Product Diastereomeric Ratio | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | MeLi | 71:29 (axial:equatorial attack) | 99 | |
| Camphor | MeLi | 98:2 (exo:endo) | 98 | [7] |
| Fenchone | MeLi | >99:1 (exo:endo) | 99 | [7] |
| α-Tetralone | n-BuLi | Not applicable | 92 | |
| β-Ketoester | LiEt₃BH | >90:10 (anti:syn) | - | [4] |
Experimental Protocol: Diastereoselective Methylation of Camphor
Materials:
-
(1R)-(+)-Camphor
-
Anhydrous Cerium (III) chloride (prepared by drying CeCl₃·7H₂O)
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for 4-6 hours. Allow to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Suspend the freshly dried anhydrous CeCl₃ (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of MeLi (1.1 eq) to the stirred suspension.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of (1R)-(+)-camphor (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-methylisoborneol.
Visualizations
Luche Reduction Mechanism
Caption: Mechanism of the Luche Reduction.
CeCl₃-Mediated Grignard Reaction Workflow
Caption: Experimental workflow for a CeCl₃-mediated Grignard reaction.
Conclusion
Cerium (III) chloride is a cost-effective, relatively non-toxic, and highly effective reagent for promoting stereoselectivity in important synthetic transformations. Its application in the Luche reduction provides a reliable method for the synthesis of allylic alcohols, while its use in Grignard and organolithium reactions allows for the efficient and diastereoselective formation of carbon-carbon bonds with suppression of unwanted side reactions. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption and optimization of these powerful synthetic methods in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerium (III) Chloride Heptahydrate in Functional Group Protection and Deprotection
For Researchers, Scientists, and Drug Development Professionals
Cerium (III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as a versatile and mild Lewis acid catalyst in organic synthesis. Its low toxicity, water tolerance in certain applications, and affordability make it an attractive alternative to harsher or more expensive reagents. This document provides detailed application notes and protocols for the use of CeCl₃·7H₂O in the protection and deprotection of key functional groups, including alcohols and carbonyls.
Protection of Carbonyls: Acetalization of Aldehydes and Ketones
The protection of carbonyl groups as acetals is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. Anhydrous cerium (III) chloride has been demonstrated as an efficient and recyclable catalyst for this transformation, often under solvent-free conditions.[1][2]
Data Presentation: Acetalization of Carbonyl Compounds
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde dimethyl acetal | 1 | 95 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde dimethyl acetal | 1 | 96 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde dimethyl acetal | 2 | 92 |
| 4 | Cinnamaldehyde | Cinnamaldehyde dimethyl acetal | 1.5 | 93 |
| 5 | Cyclohexanone | Cyclohexanone dimethyl acetal | 3 | 88 |
| 6 | Acetophenone | Acetophenone dimethyl acetal | 4 | 85 |
Data synthesized from Silveira, C. C., et al. (2010). The use of anhydrous CeCl₃ as a recyclable and selective catalyst for the acetalization of aldehydes and ketones. Journal of the Brazilian Chemical Society, 21, 371-374.[1][2]
Experimental Protocol: General Procedure for Dimethyl Acetalization
Materials:
-
Anhydrous Cerium (III) chloride (CeCl₃)
-
Carbonyl compound (aldehyde or ketone)
-
Trimethyl orthoformate
-
Argon or Nitrogen atmosphere
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an argon atmosphere, add anhydrous CeCl₃ (5 mol%).
-
Cool the flask to 0 °C using an ice bath.
-
Add trimethyl orthoformate (1.1 equivalents) to the flask.
-
Add the carbonyl compound (1.0 equivalent) to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Logical Workflow: Acetalization of Carbonyls
Caption: Workflow for the CeCl₃-catalyzed acetalization of carbonyl compounds.
Deprotection of Alcohols
This compound, often in combination with sodium iodide (NaI), serves as a mild and selective reagent for the cleavage of various alcohol protecting groups. This system is particularly useful for substrates sensitive to acidic or basic conditions.
Deprotection of Methoxyethoxymethyl (MEM) Ethers
The MEM group is a common protecting group for alcohols. Its removal under mild conditions is crucial in the synthesis of complex molecules. CeCl₃·7H₂O in refluxing acetonitrile (B52724) provides an efficient and selective method for MEM ether cleavage.[3][4]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 1-(MEM-oxy)dodecane | 2.5 | 95 |
| 2 | 2-(MEM-oxy)octane | 3.0 | 92 |
| 3 | Cholesterol MEM ether | 2.0 | 98 |
| 4 | 4-(MEM-oxy)benzyl alcohol | 1.5 | 96 |
| 5 | 3-(MEM-oxy)cyclohexene | 2.5 | 94 |
Data synthesized from Sabitha, G., et al. (2001). A highly efficient, mild, and selective cleavage of β-methoxyethoxymethyl (MEM) ethers by cerium(III) chloride in acetonitrile. Organic Letters, 3(8), 1149-1151.[3][4]
Materials:
-
This compound (CeCl₃·7H₂O)
-
MEM-protected alcohol
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve the MEM-protected alcohol (1.0 equivalent) in acetonitrile.
-
Add this compound (0.5 equivalents) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of Other Alcohol Protecting Groups
The CeCl₃·7H₂O/NaI system is also effective for the deprotection of other common alcohol protecting groups such as tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers. The reaction conditions are generally mild, preserving other sensitive functional groups.
| Protecting Group | Substrate Example | Time (h) | Yield (%) |
| THP | 1-(THP-oxy)dodecane | 4 | 92 |
| TBDMS | 1-(TBDMS-oxy)dodecane | 5 | 88 |
| Allyl | Allyl phenyl ether | 6 | 85 |
| Benzyl | Benzyl dodecyl ether | 8 | 80 |
Yields are representative and may vary based on the specific substrate and reaction conditions. Data compiled from various sources.
Materials:
-
This compound (CeCl₃·7H₂O)
-
Sodium iodide (NaI)
-
Protected alcohol (THP or silyl (B83357) ether)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
To a solution of the protected alcohol (1.0 equivalent) in acetonitrile, add CeCl₃·7H₂O (1.5 equivalents) and NaI (1.5 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Logical Workflow: Deprotection of Alcohols
Caption: General workflow for the deprotection of alcohols using CeCl₃·7H₂O.
Application in Chemoselective Reduction: The Luche Reduction
While not a protection/deprotection reaction in the strictest sense, the Luche reduction is a critical application of CeCl₃·7H₂O involving a carbonyl functional group. It allows for the highly chemoselective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the common 1,4-conjugate addition.[5][6]
Data Presentation: Luche Reduction of α,β-Unsaturated Ketones
| Entry | Substrate | Product | 1,2-Adduct : 1,4-Adduct | Yield (%) |
| 1 | Carvone | Carveol | >99 : 1 | 98 |
| 2 | Cyclohexenone | 2-Cyclohexen-1-ol | >99 : 1 | 95 |
| 3 | Chalcone | 1,3-Diphenyl-2-propen-1-ol | >99 : 1 | 92 |
| 4 | Pulegone | Pulegol | >99 : 1 | 96 |
Data compiled from various sources demonstrating the high selectivity of the Luche Reduction.
Experimental Protocol: General Procedure for the Luche Reduction
Materials:
-
This compound (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
α,β-Unsaturated ketone
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) and CeCl₃·7H₂O (1.0 equivalent) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0 equivalent) in small portions to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a few minutes.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography on silica gel.
Conceptual Diagram: The Luche Reduction
Caption: Conceptual overview of the Luche Reduction.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Table 1 from tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Luche Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
Application Notes and Protocols for Grignard Reactions Utilizing Anhydrous Cerium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and application of anhydrous cerium(III) chloride (CeCl₃) in Grignard reactions. The use of anhydrous CeCl₃ as an additive in Grignard reactions has been shown to significantly enhance the yield and selectivity of the desired products, particularly in the synthesis of tertiary alcohols from ketones and esters that are prone to enolization and other side reactions.[1][2][3][4]
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[5] However, their high basicity can lead to undesirable side reactions such as enolization, reduction, and condensation, particularly with sterically hindered or easily enolizable carbonyl compounds.[2][4] The addition of anhydrous cerium(III) chloride to the reaction mixture generates an organocerium species, which is less basic but still highly nucleophilic.[3] This "transmetallation" effectively suppresses the unwanted side reactions and promotes the desired 1,2-addition to the carbonyl group, leading to higher yields of the corresponding alcohols.[1][3]
Key Advantages of the CeCl₃-Promoted Grignard Reaction
-
Suppression of Side Reactions: Significantly reduces enolization, reduction, and condensation products.[1][2][4]
-
Increased Yields: Leads to higher isolated yields of the desired alcohol products, especially for challenging substrates.[1][6]
-
High Chemoselectivity: Allows for the selective reaction with ketones in the presence of other functional groups.[7]
-
Versatility: Applicable to a wide range of ketones, esters, and other carbonyl compounds.
Experimental Protocols
Preparation of Anhydrous Cerium(III) Chloride
The quality of the anhydrous CeCl₃ is crucial for the success of the reaction.[3] Commercially available CeCl₃·7H₂O must be carefully dehydrated to prevent the formation of cerium oxychloride, which can inhibit the reaction.
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Round-bottom flask
-
Magnetic stir bar
-
Oil bath
-
Vacuum pump
-
Schlenk line or inert gas (Argon or Nitrogen) supply
Procedure:
-
Place the CeCl₃·7H₂O in a round-bottom flask equipped with a magnetic stir bar.
-
Connect the flask to a vacuum line and gradually heat the flask in an oil bath.
-
Slowly increase the temperature to 140-150°C over several hours under high vacuum (0.1-0.2 mm Hg).[2][4][8]
-
Maintain this temperature for at least 2-4 hours to ensure complete dehydration.[2][4]
-
The resulting fine, white powder is anhydrous CeCl₃.
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas.
-
The anhydrous CeCl₃ should be used immediately or stored in a desiccator under an inert atmosphere.
Alternatively, pure anhydrous CeCl₃ can be prepared by heating the hydrate (B1144303) with an excess of thionyl chloride for three hours or by heating to 400°C with 4-6 equivalents of ammonium (B1175870) chloride under high vacuum.[8]
General Procedure for the CeCl₃-Promoted Grignard Reaction
Materials:
-
Anhydrous Cerium(III) Chloride (prepared as in 3.1)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (commercially available or freshly prepared)
-
Carbonyl substrate (ketone or ester)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Preparation of the CeCl₃ Slurry:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 - 1.5 equivalents relative to the carbonyl substrate).
-
Add anhydrous THF via syringe and stir the suspension vigorously at room temperature for at least 2 hours. This "activation" step is crucial for the reaction's success.[1] The mixture will appear as a milky-white suspension.
-
-
Reaction with Grignard Reagent:
-
Cool the CeCl₃ suspension to the desired reaction temperature (typically -78°C for organolithium reagents or 0°C for Grignard reagents).[2]
-
Slowly add the Grignard reagent (1.1 - 1.5 equivalents) dropwise to the stirred suspension.
-
Stir the resulting mixture at the same temperature for 30-60 minutes.
-
-
Addition of the Carbonyl Substrate:
-
Dissolve the carbonyl substrate in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Add the substrate solution dropwise to the organocerium reagent mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table summarizes the effect of anhydrous CeCl₃ on the yield of Grignard reactions with various carbonyl compounds.
| Substrate | Grignard Reagent | Without CeCl₃ (Yield %) | With Anhydrous CeCl₃ (Yield %) | Reference |
| 2-Methylcyclohexanone | MeMgI | 55 | 95 | Fictional Example |
| Acetophenone | PhMgBr | 60 | 92 | Fictional Example |
| Ethyl Benzoate | MeMgI | 45 (mixture) | 88 (tert-alcohol) | Fictional Example |
| α,β-Unsaturated Ketone (Carvone) | NaBH₄ | Mixture of 1,2- and 1,4-addition products | 99 (allylic alcohol - 1,2-addition) | [8] |
Diagrams
Experimental Workflow
Caption: Workflow for the CeCl₃-promoted Grignard reaction.
Proposed Mechanism
Caption: Proposed mechanism of the CeCl₃-promoted Grignard reaction.
Conclusion
The use of anhydrous cerium(III) chloride as a promoter in Grignard reactions is a powerful and reliable method for the synthesis of alcohols, especially from substrates prone to side reactions. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors. Careful preparation of anhydrous CeCl₃ and adherence to anhydrous reaction conditions are paramount for achieving optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]
- 8. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
dehydration of cerium (III) chloride heptahydrate for anhydrous reactions
This guide provides troubleshooting advice and frequently asked questions for the dehydration of cerium (III) chloride heptahydrate (CeCl₃·7H₂O) to prepare anhydrous CeCl₃ for use in moisture-sensitive reactions, such as those involving Grignard and organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous cerium (III) chloride for certain organic reactions?
A1: Anhydrous cerium (III) chloride is essential for reactions involving highly basic organometallic reagents like Grignard and organolithium reagents. The presence of water will quench these reagents. Moreover, anhydrous CeCl₃ is used to prepare organocerium reagents, which are less basic and more selective, suppressing side reactions like enolization and reduction that can occur with the more reactive organolithium or Grignard reagents alone.[1][2][3]
Q2: What happens if I simply heat this compound in the open air?
A2: Simple or rapid heating of the hydrated salt in the presence of air leads to significant hydrolysis, forming cerium oxychloride (CeOCl).[4][5][6] This contaminant is detrimental to the desired reactivity in anhydrous reactions. Thermal decomposition studies in air show that hydrolysis can begin at temperatures as low as 170°C, with complete dehydration finishing around 224°C, followed by further hydrolysis and oxidation at higher temperatures.[7]
Q3: What are the primary methods for dehydrating CeCl₃·7H₂O?
A3: The main successful methods for preparing anhydrous CeCl₃ are:
-
Thermal Dehydration Under Vacuum: Gradually heating the heptahydrate under a high vacuum.[1][4][5]
-
Dehydration with Thionyl Chloride: Reacting the hydrated salt with an excess of thionyl chloride.[4][5][8]
-
Dehydration with Ammonium (B1175870) Chloride: Heating the heptahydrate with several equivalents of ammonium chloride under a vacuum.[4][5]
Q4: Can I use the partially dehydrated product for my reaction?
A4: For reactions highly sensitive to water, such as those preparing organocerium reagents for ketones prone to enolization, a fully anhydrous product is crucial.[2][6] However, a carefully prepared form of CeCl₃, obtained by gradual heating to 140°C under vacuum, may contain small amounts of CeOCl but is often suitable for use with organolithium and Grignard reagents.[4][5] The success of the reaction is highly dependent on the moisture content.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in subsequent Grignard/organolithium reaction. | 1. Incomplete dehydration of CeCl₃. 2. Formation of cerium oxychloride (CeOCl) during dehydration.[2][6] | 1. Ensure the dehydration protocol is followed precisely, especially regarding temperature ramps and vacuum levels. 2. Use one of the more rigorous dehydration methods (thionyl chloride or ammonium chloride) to minimize hydrolysis.[4][5] 3. Verify the quality of the anhydrous CeCl₃ using Karl Fischer titration to confirm low water content (<1%).[1] |
| The cerium chloride forms a hard, glass-like lump during vacuum heating. | 1. Heating rate is too fast, causing the hydrate (B1144303) to melt in its own water of crystallization. 2. Insufficient vacuum. | 1. Employ a very slow and gradual heating ramp to allow water to sublime.[4][5] 2. Ensure a high vacuum (e.g., 0.1-0.2 mm Hg) is maintained throughout the process.[1][2] 3. Intermediate grinding of the partially dehydrated solid can help break up lumps and facilitate further water removal.[1][2] |
| The final product is a yellow or off-white powder instead of pure white. | 1. Oxidation or formation of impurities due to high temperatures or reaction with air. 2. Contamination from the reaction vessel or reagents. | 1. If using the ammonium chloride method, ensure the final sublimation step is performed under a high vacuum to purify the CeCl₃.[4][5] 2. For thermal dehydration, avoid temperatures significantly above 150°C to minimize side reactions.[1][2] 3. Ensure all glassware is scrupulously clean and dry. |
| The reaction with thionyl chloride is very vigorous and releases a lot of gas. | This is the expected reaction. Thionyl chloride reacts with the water of hydration to produce SO₂ and HCl gas. | 1. Perform the reaction in a well-ventilated fume hood with appropriate safety precautions. 2. Use a setup that allows for the safe venting of the evolved gases through a bubbler or trap. |
Experimental Protocols
Method 1: Thermal Dehydration Under Vacuum
This method is widely used but requires careful control to prevent hydrolysis.
-
Preparation: Place powdered CeCl₃·7H₂O (e.g., 44.7 g, 0.12 mol) in a round-bottom flask connected to a vacuum line via a trap cooled with dry ice/ethanol.[1]
-
Initial Dehydration: Evacuate the flask to a pressure of 0.1-0.2 mm Hg. Gradually warm the flask using an oil bath to 90-100°C over 30 minutes.[1][2]
-
Hold and Pulverize: Heat at 90-100°C for 2 hours with intermittent shaking to prevent clumping. The temperature must be kept below 100°C at this stage to minimize hydrolysis.[1] Cool the flask, fill with an inert gas (e.g., argon), and quickly transfer the resulting solid to a mortar to pulverize it into a fine powder.
-
Final Dehydration: Return the powder to the flask and evacuate again to 0.1-0.2 mm Hg. Gradually heat to 140-150°C over 30 minutes without stirring initially to prevent the powder from spraying.[1]
-
Completion: Heat at 140-150°C for 2-3 hours with gentle stirring to obtain a fine, white powder of anhydrous CeCl₃.[1] The final product should be stored in a sealed vessel under an inert atmosphere.[1]
Method 2: Dehydration with Thionyl Chloride
This is a more chemically aggressive method that effectively removes water.
-
Setup: In a fume hood, place CeCl₃·7H₂O in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add an excess of thionyl chloride (SOCl₂).
-
Heating: Gently reflux the mixture for approximately 3 hours.[4][5] The water of hydration reacts to form gaseous HCl and SO₂.
-
Isolation: After the reaction is complete, carefully distill off the excess thionyl chloride.
-
Drying: Dry the resulting white solid under a high vacuum to remove any residual volatiles.
Method 3: Dehydration with Ammonium Chloride
This method yields a very pure product by forming an intermediate that suppresses hydrolysis.
-
Mixing: Thoroughly mix CeCl₃·7H₂O with 4-6 molar equivalents of ammonium chloride (NH₄Cl) in a flask suitable for heating under vacuum.[4][5]
-
Heating Program: Slowly heat the mixture to 400°C under a high vacuum.[4][5] The ammonium chloride decomposes, and the resulting environment prevents the formation of cerium oxychloride.
-
Purification (Optional but Recommended): The pure anhydrous CeCl₃ can be purified by sublimation at high temperature under a high vacuum.[4][5]
Data Presentation
Table 1: Comparison of Dehydration Methods for CeCl₃·7H₂O
| Method | Temperature Profile | Time Required | Key Reagents | Purity of Product | Common Issues |
| Thermal Vacuum | Gradual ramp to 140-150°C[1] | Several hours[4][5] | None | Good, but may contain traces of CeOCl[4] | Hydrolysis if heated too quickly[4][6]; lump formation[2] |
| Thionyl Chloride | Reflux temperature of SOCl₂ (~76°C) | ~3 hours[4][5] | Thionyl Chloride | High | Corrosive and toxic reagents; vigorous gas evolution |
| Ammonium Chloride | Slow heating to 400°C[4][5] | Several hours | Ammonium Chloride | Very High (especially after sublimation)[4] | High temperatures required; requires high vacuum |
Table 2: Water Content Analysis of Dehydrated CeCl₃
| Dehydration Stage | Condition | Approximate Water Content (%) | Formula Representation |
| Monohydrate | Heating at 90-100°C under vacuum[1] | 6.5 - 7.6% | CeCl₃·H₂O[1] |
| Anhydrous | Final heating at 140-150°C under vacuum[1] | 0.71 - 0.94% | CeCl₃(H₂O)₀.₁₀₋₀.₁₃[1] |
| Anhydrous (NH₄Cl method) | Heating to 370°C with NH₄Cl under vacuum[9] | < 2.0% | CeCl₃ |
Visualizations
Caption: Workflow for selecting a CeCl₃ dehydration method.
Caption: Troubleshooting decision tree for poor reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Cerium(III)_chloride [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride | Semantic Scholar [semanticscholar.org]
- 9. CN100357183C - Preparation method of anhydrous cerium chloride - Google Patents [patents.google.com]
Technical Support Center: Dehydration of Cerium(III) Chloride (CeCl₃)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cerium(III) chloride. Our goal is to help you prevent hydrolysis during the dehydration of CeCl₃·7H₂O, ensuring the quality and reactivity of your anhydrous CeCl₃.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of CeCl₃ during dehydration?
A1: Cerium(III) chloride is a powerful Lewis acid commonly used in organic synthesis, such as in the Luche reduction.[1][2] Its hydrated form, CeCl₃·7H₂O, is often the commercially available starting material.[3][4] However, for many applications, the anhydrous form is required. Simple heating of the hydrated salt to remove water can lead to hydrolysis, forming cerium oxychloride (CeOCl).[1][5] This byproduct can deactivate the catalyst and interfere with subsequent reactions, leading to lower yields and impure products.[5][6]
Q2: What is the chemical reaction for the hydrolysis of CeCl₃?
A2: The hydrolysis of cerium(III) chloride occurs when the hydrated salt is heated, causing it to react with its own water of hydration. The simplified reaction is:
CeCl₃ + H₂O ⇌ CeOCl + 2HCl
This reaction is reversible, which is a key principle behind some of the preventative methods.
Q3: At what temperature does the hydrolysis of CeCl₃ become a significant issue?
A3: Hydrolysis can begin to occur at temperatures as low as 90-100°C if the hydrated salt is heated too quickly in air.[6][7] Studies have shown that hydrolysis reactions can proceed in the range of 170-480°C.[8] Therefore, careful temperature control is crucial.
Troubleshooting Guide
Issue 1: My anhydrous CeCl₃ is not performing well in my organic reaction (e.g., Luche reduction).
-
Possible Cause: The CeCl₃ may have undergone hydrolysis during dehydration, resulting in the formation of inactive CeOCl.
-
Solution: Review your dehydration protocol. Ensure that you are using one of the recommended methods to prevent hydrolysis, such as the vacuum dehydration method or the ammonium (B1175870) chloride method. If you prepared the anhydrous CeCl₃ by simple heating in air, it is likely contaminated with CeOCl.
Issue 2: The CeCl₃ powder turned into a solid lump during dehydration.
-
Possible Cause: This can happen during vacuum dehydration if the heating is not gradual or if there is insufficient agitation.[5]
-
Solution: Ensure gradual heating and intermittent shaking or gentle stirring of the powder during the dehydration process to maintain a fine, free-flowing powder.[7]
Experimental Protocols
Below are detailed methodologies for the two most common and effective methods for preparing anhydrous CeCl₃ while preventing hydrolysis.
Method 1: Vacuum Dehydration
This method involves carefully heating the hydrated cerium(III) chloride under vacuum to remove water.
-
Protocol:
-
Place the powdered CeCl₃·7H₂O in a flask connected to a vacuum line.
-
Gradually heat the flask in an oil bath to 90-100°C over 30 minutes while maintaining a vacuum of 0.1-0.2 mm Hg.[7]
-
Continue heating at 90-100°C for 2 hours with intermittent shaking.[7]
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon).
-
Grind the resulting solid into a fine powder.
-
Reheat the powder gradually to 140-150°C under vacuum (0.1-0.2 mm Hg) over 30 minutes.[7]
-
Maintain this temperature for 2 hours with gentle stirring to obtain anhydrous CeCl₃.[7]
-
Method 2: Ammonium Chloride Method
This method utilizes ammonium chloride to create an acidic environment of HCl gas in situ, which suppresses the hydrolysis reaction.
-
Protocol:
-
Thoroughly mix CeCl₃·7H₂O with 4-6 molar equivalents of ammonium chloride (NH₄Cl).[1]
-
Place the mixture in a suitable reaction vessel.
-
Slowly heat the mixture to 400°C under a high vacuum.[1][9] The ammonium chloride will decompose, providing a gaseous HCl atmosphere that prevents the formation of CeOCl.
-
Maintain the temperature until all the ammonium chloride has sublimed and been removed, leaving behind pure anhydrous CeCl₃.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the recommended dehydration methods.
| Parameter | Vacuum Dehydration | Ammonium Chloride Method |
| Temperature | 90-100°C (initial), 140-150°C (final)[7] | Up to 400°C[1] |
| Pressure | 0.1-0.2 mm Hg[7] | High Vacuum[1] |
| Duration | ~4.5 hours[7] | Several hours |
| Reagents | None | 4-6 equivalents of NH₄Cl[1] |
| Final Water Content | < 1%[7] | < 2%[10] |
Visual Guides
Hydrolysis of CeCl₃ during Dehydration
Caption: Chemical pathways during the heating of hydrated CeCl₃.
Troubleshooting Workflow for CeCl₃ Dehydration
References
- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System [organic-chemistry.org]
- 3. Cerium(III) chloride heptahydrate | Cerium trichloride heptahydrate | CeCl3 · 7H2O - Ereztech [ereztech.com]
- 4. researchgate.net [researchgate.net]
- 5. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Cerium(III)_chloride [chemeurope.com]
- 10. CN100357183C - Preparation method of anhydrous cerium chloride - Google Patents [patents.google.com]
Technical Support Center: The Role of Water in Cerium(III) Chloride Heptahydrate Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of water content in cerium(III) chloride heptahydrate (CeCl₃·7H₂O) on reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CeCl₃·7H₂O.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction Yield | Incorrect Hydration State: Some reactions, particularly those involving organometallic reagents, are highly sensitive to water. The water in CeCl₃·7H₂O may be quenching the reagent. | For reactions requiring anhydrous conditions, dehydrate the CeCl₃·7H₂O prior to use. Refer to the Experimental Protocols section for detailed dehydration procedures. |
| Catalyst Inactivity: In some cases, the presence of water is crucial for the catalytic activity of CeCl₃. Using an anhydrous form where the hydrated form is required can lead to poor results. | For reactions like the Luche reduction, using CeCl₃·7H₂O directly is often preferred as it is more soluble in alcoholic solvents like methanol (B129727).[1] | |
| Inconsistent Results | Variable Water Content: Commercial CeCl₃·7H₂O can have variable water content. Inconsistent drying procedures can also lead to batch-to-batch variability. | Standardize your dehydration protocol. If possible, determine the water content of your catalyst before each reaction. |
| Formation of Side Products | Hydrolysis of Reagents: The water of hydration can lead to the hydrolysis of sensitive substrates or reagents. | Use a freshly opened bottle of CeCl₃·7H₂O or a properly stored, recently dehydrated batch. |
| Change in Reaction Pathway: In reactions like the reduction of α,β-unsaturated ketones, the presence of CeCl₃ directs the reaction towards 1,2-addition. Without the proper activation of the cerium salt, a mixture of 1,2- and 1,4-addition products may form.[2] | Ensure the CeCl₃ is properly dissolved and coordinated to the solvent before adding the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to dry CeCl₃·7H₂O before use?
A1: Not always. The necessity of drying depends on the specific reaction. For many reactions, such as the Luche reduction of α,β-unsaturated ketones, CeCl₃·7H₂O is used directly as it is more soluble in methanol than its anhydrous form.[1][2] However, for reactions involving highly water-sensitive reagents like organolithiums or Grignard reagents, preparing anhydrous CeCl₃ is crucial to prevent quenching of the organometallic species and improve the yield of the desired product.[2][3]
Q2: What is the impact of incomplete dehydration on my reaction?
A2: Incomplete dehydration can lead to lower yields, especially in water-sensitive reactions. The remaining water can react with organometallic reagents or other sensitive functional groups. For some applications, partially hydrated forms like CeCl₃·H₂O may be sufficient.[3] However, for optimal results in strictly anhydrous systems, thorough drying is recommended.
Q3: How does the water in CeCl₃·7H₂O affect the Luche reduction?
A3: In the Luche reduction, CeCl₃·7H₂O is used with sodium borohydride (B1222165) in an alcohol solvent, typically methanol.[2][4] The cerium(III) ion coordinates with the alcohol, making it a harder nucleophile. This favors the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols and suppresses the competing 1,4-conjugate addition.[4][5] The presence of water from the heptahydrate is generally well-tolerated and can even be beneficial for the solubility of the cerium salt.[1]
Q4: Can I use anhydrous CeCl₃ for a Mannich reaction?
A4: While anhydrous CeCl₃ could potentially be used, studies have shown that CeCl₃·7H₂O is a highly efficient catalyst for one-pot, three-component Mannich reactions.[6][7] The reaction proceeds well in the presence of water, and CeCl₃·7H₂O is often preferred due to its ease of handling and lower cost.
Data on Reaction Yield
The following table summarizes the effect of CeCl₃·7H₂O on the yield of a one-pot, three-component Mannich reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 8 | 10 |
| CeCl₃·7H₂O | 1 | 4 | 85 |
| CeCl₃·7H₂O | 2 | 2 | 90 |
| CeCl₃·7H₂O | 3 | 2 | 93 |
Data sourced from a study on the Mannich reaction of benzaldehyde, aniline, and acetophenone.[7][8]
Experimental Protocols
Protocol 1: Dehydration of CeCl₃·7H₂O to Anhydrous CeCl₃
This protocol is intended for reactions requiring strictly anhydrous conditions.
Materials:
-
CeCl₃·7H₂O
-
Round-bottom flask
-
Vacuum pump
-
Heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
Place powdered CeCl₃·7H₂O in a round-bottom flask.
-
Gradually heat the flask under vacuum (0.1-0.2 mm Hg).
-
Hold the temperature at 90-100°C for 2 hours with occasional shaking.[3]
-
Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
For completely anhydrous CeCl₃, the temperature can be slowly increased to 140-150°C and held for another 2 hours under vacuum.[2][3]
-
The resulting fine white powder should be stored in a desiccator or glovebox.
Protocol 2: In-situ Preparation for Luche Reduction
This protocol is for the selective 1,2-reduction of an α,β-unsaturated ketone.
Materials:
-
α,β-unsaturated ketone
-
Methanol
-
CeCl₃·7H₂O
-
Sodium borohydride (NaBH₄)
-
Stirring apparatus
Procedure:
-
Dissolve the α,β-unsaturated ketone and CeCl₃·7H₂O in methanol at room temperature with stirring.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C or -78°C).
-
Slowly add a solution or suspension of NaBH₄ in methanol to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid) and proceed with standard workup and purification.
Visualizations
Caption: Experimental workflow for reactions involving CeCl₃·7H₂O.
References
- 1. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Optimizing CeCl₃ Catalyst Loading in Organic Synthesis
Welcome to the technical support center for the application of Cerium(III) chloride (CeCl₃) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful optimization of your catalytic reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using CeCl₃ catalysts.
1. Low or No Product Yield
-
Question: My reaction is showing low to no conversion to the desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield in a CeCl₃ catalyzed reaction can stem from several factors. A primary consideration is the hydration state of the catalyst. For many reactions, particularly those involving organometallic reagents like Grignards or organolithiums, the presence of water can be highly detrimental.[1] Ensure you are using the correct form of CeCl₃ for your specific reaction.
Troubleshooting Steps:
-
Verify Catalyst Hydration State: For reactions sensitive to water, use anhydrous CeCl₃. If you are using CeCl₃·7H₂O, consider that it may not be suitable for all reaction types.[1] The preparation of anhydrous CeCl₃ from the heptahydrate requires careful heating under vacuum to avoid the formation of cerium oxychloride (CeOCl) from hydrolysis.[1]
-
Optimize Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessive loading is not always beneficial and can complicate purification. For instance, in a one-pot Mannich reaction, increasing the CeCl₃·7H₂O loading from 1 mol% to 3 mol% was shown to decrease the reaction time and slightly increase the yield.[2][3]
-
Check Reaction Conditions: Temperature and solvent play a crucial role. For example, in the acetalization of aldehydes and ketones using anhydrous CeCl₃, the reaction time was significantly reduced when the temperature was adjusted from room temperature to 0 °C.[4]
-
Assess Substrate and Reagent Purity: Impurities in your starting materials or reagents can interfere with the catalyst's activity. Ensure all materials are of high purity.
-
2. Formation of Undesired Side Products
-
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?
-
Answer: The formation of side products often points to issues with reaction selectivity, which CeCl₃ is frequently used to control. A classic example is the Luche reduction of α,β-unsaturated ketones, where CeCl₃ is employed to selectively achieve 1,2-reduction to the allylic alcohol, suppressing the competing 1,4-conjugate addition.[1][5][6][7]
Troubleshooting Steps:
-
Confirm CeCl₃ Presence and Activity: In reactions like the Luche reduction, the absence or deactivation of CeCl₃ will lead to a mixture of 1,2- and 1,4-addition products.[1] Ensure the catalyst has been properly activated and is present in the optimal concentration.
-
Adjust Catalyst Loading: The amount of CeCl₃ can influence selectivity. It is advisable to perform a loading screen to find the optimal balance for your specific substrate.
-
Control Reaction Temperature: Temperature can affect the selectivity of many reactions. Running the reaction at a lower temperature may favor the desired reaction pathway. For instance, reactions with organolithium and Grignard reagents are often carried out at -78°C and 0°C, respectively.[8]
-
3. Catalyst Deactivation
-
Question: I suspect my CeCl₃ catalyst is deactivating during the reaction. What could be the cause and can it be regenerated?
-
Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, coking (carbon deposition), and sintering (thermal agglomeration).[9][10] While CeCl₃ is a robust Lewis acid, its effectiveness can be diminished.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: For reactions sensitive to air and moisture, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation through oxidation or hydrolysis.
-
Purify Solvents and Reagents: Impurities in the reaction mixture can act as catalyst poisons.[9] Use freshly distilled or high-purity solvents and reagents.
-
Catalyst Reusability: In some applications, such as the acetalization of aldehydes and ketones, anhydrous CeCl₃ has been shown to be reusable for several cycles without significant loss of activity.[4][11] After the reaction, the catalyst can often be recovered by simple filtration and reused.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues.
Caption: A general troubleshooting workflow for CeCl₃ catalyzed reactions.
Frequently Asked Questions (FAQs)
1. What is the role of CeCl₃ in organic synthesis?
-
CeCl₃ acts as a Lewis acid catalyst.[12] It can activate electrophiles, typically by coordinating to lone pairs on heteroatoms like oxygen or nitrogen, thereby increasing the substrate's reactivity towards nucleophiles.[12] This is fundamental to its application in reactions like the Luche reduction, Mannich reaction, and Friedel-Crafts reactions.[1][2][13]
2. When should I use anhydrous CeCl₃ versus CeCl₃·7H₂O?
-
Anhydrous CeCl₃ is crucial for reactions involving highly reactive, water-sensitive reagents such as organolithiums and Grignard reagents.[8] The hydrated form, CeCl₃·7H₂O, is often used in reactions that are tolerant to water or are carried out in protic solvents like alcohols.[2][3] For example, the Luche reduction typically employs CeCl₃·7H₂O in methanol (B129727).[1]
3. How do I prepare anhydrous CeCl₃ from CeCl₃·7H₂O?
-
A common laboratory method involves carefully heating CeCl₃·7H₂O under a high vacuum. The temperature should be increased gradually to 140 °C over several hours to dehydrate the salt.[1] Rapid heating can lead to partial hydrolysis and the formation of cerium oxychloride (CeOCl), which may be less effective as a catalyst.[1]
4. What is a typical catalyst loading for CeCl₃?
-
The optimal catalyst loading is reaction-dependent. However, typical loadings range from 1 mol% to 10 mol%. It is always recommended to perform an optimization study for your specific reaction to find the ideal catalyst concentration.
5. Can CeCl₃ be recycled and reused?
-
Yes, in certain reactions, CeCl₃ can be recovered and reused. For instance, in the solvent-free acetalization of carbonyl compounds, anhydrous CeCl₃ was successfully reused for up to three cycles without a significant drop in activity.[4][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on CeCl₃ catalyzed reactions.
Table 1: Optimization of CeCl₃·7H₂O Concentration in the Mannich Reaction [3]
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 10 |
| 2 | 1 | 4 | 85 |
| 3 | 2 | 2 | 90 |
| 4 | 3 | 2 | 93 |
| Reaction Conditions: Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol) in methanol at room temperature. |
Table 2: Comparison of Various Lewis Acids in the Mannich Reaction [3]
| Entry | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | CuSO₄ | 5 | 55 |
| 2 | CeCl₃·7H₂O | 2 | 93 |
| 3 | CuCl₂ | 6 | 40 |
| 4 | ZnCl₂ | 8 | 15 |
| 5 | AlCl₃ | 8 | 12 |
| Reaction Conditions: 3 mol% catalyst, Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol) in methanol at room temperature. |
Table 3: Optimization of Anhydrous CeCl₃ in the Acetalization of Benzaldehyde [4]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 10 | Room Temp. | 6 | 83 |
| 2 | 10 | 0 | 1 | 83 |
| 3 | 10 | -20 | 1 | 45 |
| 4 | 10 | -78 | 1 | 10 |
| Reaction Conditions: Benzaldehyde (2.0 mmol), Trimethyl orthoformate (2.2 mmol), solvent-free. |
Experimental Protocols
1. General Protocol for the CeCl₃·7H₂O Catalyzed Mannich Reaction [2][3]
-
To a solution of the aldehyde (1 mmol) and amine (1 mmol) in methanol (5 mL), add the ketone (1 mmol).
-
Add CeCl₃·7H₂O (0.03 mmol, 3 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
2. General Protocol for the Luche Reduction of an α,β-Unsaturated Ketone [1][5][6]
-
Dissolve the α,β-unsaturated ketone (1 mmol) and CeCl₃·7H₂O (1.1 mmol) in methanol (5 mL) in a round-bottom flask.
-
Stir the mixture at room temperature until the CeCl₃·7H₂O is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.1 mmol) portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting allylic alcohol by column chromatography.
Visualized Mechanisms
The following diagram illustrates the proposed catalytic cycle for the CeCl₃-catalyzed Mannich reaction.
Caption: Proposed mechanism for the CeCl₃-catalyzed Mannich reaction.
References
- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Luche Reduction [organic-chemistry.org]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 10. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 11. [PDF] The use of anhydrous CeCl3 as a recyclable and selective catalyst for the acetalization of aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Cerium Chloride Mediated Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cerium chloride in their chemical transformations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cerium chloride mediated reactions, providing explanations and actionable solutions.
Grignard & Organolithium Reactions
Question 1: My Grignard/organolithium reaction is giving a low yield of the desired alcohol and I'm recovering a significant amount of my starting ketone. What is the likely cause?
Answer: A common reason for low conversion is the enolization of the starting ketone, which is a prevalent side reaction with highly basic organometallic reagents.[1][2] The use of cerium(III) chloride is intended to suppress this by generating a less basic, more nucleophilic organocerium species.[3][4] However, the effectiveness of CeCl₃ is highly dependent on it being anhydrous. The presence of water, even in small amounts, can deactivate the reagent and lead to the regeneration of the more basic Grignard or organolithium reagent, favoring enolization over nucleophilic addition. For instance, in the reaction of α-tetralone with butyllithium, the yield of the desired alcohol is only 26% without CeCl₃, with 55% of the starting ketone recovered due to enolization. With anhydrous CeCl₃, the yield increases to 92-97%.[1] Using cerium(III) chloride monohydrate in the same reaction resulted in a significantly lower yield of 34%, with 54% of the starting ketone recovered.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The primary culprit is often residual water in the cerium chloride. Commercially available CeCl₃·7H₂O must be rigorously dried before use.
-
Verify Reagent Activity: The method of drying CeCl₃ is critical. Simple heating can lead to the formation of cerium oxychloride (CeOCl), which is ineffective.[4] A recommended procedure involves gradual heating under vacuum.
-
Optimize Reaction Temperature: For organolithium reagents, reactions are typically carried out at -78 °C. Running the reaction at higher temperatures can lead to a complex mixture of products.[1]
Question 2: I'm observing the formation of a reduced product (a secondary alcohol) instead of the expected tertiary alcohol from my Grignard reaction with a ketone. Why is this happening?
Answer: This is a known side reaction in Grignard reactions, particularly with sterically hindered ketones or Grignard reagents with β-hydrogens. The Grignard reagent can act as a reducing agent via a hydride transfer mechanism (Meerwein-Ponndorf-Verley type reduction). The addition of cerium(III) chloride typically suppresses this side reaction by favoring the nucleophilic addition pathway.[2] If you are still observing reduction, it could be due to:
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Inactive Cerium Chloride: As mentioned previously, improperly dried CeCl₃ will not effectively form the organocerium reagent.
-
Reaction Temperature: Higher temperatures can sometimes favor the reduction pathway.
Question 3: My reaction with an α,β-unsaturated ketone is giving a mixture of 1,2- and 1,4-addition products, even with CeCl₃. How can I improve the selectivity for the 1,2-adduct?
Answer: Cerium(III) chloride is known to significantly enhance 1,2-selectivity in the addition of organometallics to enones.[2] If you are observing poor selectivity, consider the following:
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Purity of CeCl₃: Ensure the cerium chloride is anhydrous and active.
-
Organometallic Reagent: Organolithium-derived organocerium reagents are often reported to be more effective than those derived from Grignard reagents in promoting 1,2-addition.[5]
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Reaction Conditions: Ensure the reaction is performed at the recommended low temperature (e.g., -78 °C).
Luche Reduction
Question 4: My Luche reduction of an α,β-unsaturated ketone is slow and gives a poor yield of the allylic alcohol, with significant starting material remaining.
Answer: The Luche reduction is typically a fast reaction.[6] A low yield and incomplete conversion can be attributed to several factors:
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Reagent Stoichiometry: While catalytic amounts of CeCl₃ can be effective, for challenging substrates, stoichiometric amounts may be necessary. In the reduction of carvone (B1668592), using 1 equivalent of NaBH₄ and 0.5 equivalents of CeCl₃·7H₂O gave a 92% yield in 30 minutes. Lower concentrations of reagents resulted in poor conversions and more byproducts.[7]
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Solvent: The reaction is typically carried out in methanol (B129727) or ethanol. The alcohol is crucial as it participates in the formation of the active reducing species, sodium alkoxyborohydrides.[6][8]
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Purity of CeCl₃·7H₂O: While the Luche reduction often uses the heptahydrate, the quality of the commercial reagent can vary.
Question 5: I am trying to selectively reduce a ketone in the presence of an aldehyde using the Luche reduction, but I am also seeing reduction of the aldehyde.
Answer: The Luche reduction is highly chemoselective for ketones over aldehydes.[8][9] This selectivity arises from the rapid formation of an acetal (B89532) or hemiacetal from the aldehyde in the methanol solvent, which is inert to the reduction conditions.[8][9] If you are observing aldehyde reduction, it could indicate:
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Insufficient Methanol: Ensure that methanol is used as the solvent and is present in sufficient quantity to facilitate acetal formation.
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Reaction Conditions: The reaction should be run at or below room temperature.
Quantitative Data
The following tables summarize quantitative data on the effect of cerium chloride on reaction yields.
Table 1: Grignard/Organolithium Addition to Ketones
| Substrate | Organometallic Reagent | CeCl₃ Present | Yield of Addition Product (%) | Yield of Recovered Starting Material (%) | Side Products Noted |
| α-Tetralone | n-Butyllithium | No | 26 | 55 | Enolization |
| α-Tetralone | n-Butyllithium | Yes (anhydrous) | 92-97 | Not specified | - |
| α-Tetralone | n-Butyllithium | Yes (monohydrate) | 34 | 54 | Enolization |
| Ester 1 | Methylmagnesium chloride | No | Lower Yield | Not specified | Enolization of ketone intermediate |
| Ester 1 | Methylmagnesium chloride | Yes (anhydrous) | Significantly Better Yield | Not specified | - |
| Chloro-Azaphthalide | Methylmagnesium iodide | No | 0 (only lactol formed) | Not specified | Incomplete reaction |
| Chloro-Azaphthalide | Methylmagnesium iodide | Yes (anhydrous) | 89 | Not specified | - |
Table 2: Luche Reduction of α,β-Unsaturated Ketones
| Substrate | Conditions | Yield of 1,2-Adduct (%) | Yield of 1,4-Adduct (%) |
| Carvone | NaBH₄, CeCl₃·7H₂O, MeOH | 92 | Not detected |
| Carvone | NaBH₄, MeOH (no CeCl₃) | Mixture of 1,2- and 1,4-adducts | Mixture of 1,2- and 1,4-adducts |
| Cyclopentenone | NaBH₄, CeCl₃·7H₂O, MeOH | Quantitative | Not detected |
Experimental Protocols
Preparation of Anhydrous Cerium(III) Chloride from CeCl₃·7H₂O
This protocol is adapted from established literature procedures.[1]
Materials:
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Round-bottom flask
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Oil bath
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Vacuum pump
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Heat gun
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Argon or Nitrogen source
Procedure:
-
Place powdered CeCl₃·7H₂O in a round-bottom flask.
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Connect the flask to a vacuum line and evacuate to 0.1-0.2 mm Hg.
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Gradually heat the flask in an oil bath to 90-100 °C over 2 hours with intermittent shaking.
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After cooling to room temperature under an inert atmosphere, the resulting solid is pulverized.
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The powder is returned to the flask, and the evacuation and heating process is repeated, gradually warming to 140-150 °C and holding for 2 hours with gentle stirring.
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While the flask is still hot, heat the upper parts of the flask with a heat gun to remove any condensed water.
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Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. The anhydrous CeCl₃ is a fine, white powder and should be stored under an inert atmosphere.
Luche Reduction of (+)-Carvone
This protocol is based on a literature procedure for the stereoselective reduction of carvone.[7]
Materials:
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(+)-Carvone
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
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2N Hydrochloric acid (HCl)
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Diethyl ether (Et₂O)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (+)-Carvone (1.0 eq) and CeCl₃·7H₂O (0.5 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NaBH₄ (1.0 eq) in methanol.
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Add the NaBH₄ solution dropwise to the carvone solution over 5 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding 2N HCl.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (+)-cis-carveol.
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The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for preparing anhydrous CeCl₃.
Caption: Comparison of Luche and standard reduction pathways.
Caption: Suppression of side reactions with CeCl₃ in Grignard additions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
- 9. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Improving the Selectivity of Luche Reduction with CeCl₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Luche reduction with cerium(III) chloride (CeCl₃) for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the Luche reduction and why is CeCl₃ used?
The Luche reduction is a chemoselective method for the reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the common 1,4-conjugate addition byproduct. The reaction employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent, typically methanol (B129727).
The role of CeCl₃ is multifaceted:
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Activation of the Carbonyl Group: CeCl₃, a Lewis acid, coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
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Generation of a "Harder" Nucleophile: In methanol, CeCl₃ facilitates the formation of methoxyborohydrides, which are considered "harder" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory. This hardness favors attack at the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon of the enone (1,4-addition).
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Solvent Activation: CeCl₃ can also activate the methanol solvent, increasing its acidity and promoting the reaction.
Q2: What is the optimal stoichiometry of reagents for a Luche reduction?
While the optimal conditions can be substrate-dependent, a common starting point is a 1:1 molar ratio of the α,β-unsaturated ketone to NaBH₄ and a 0.5 molar equivalent of CeCl₃·7H₂O. However, some protocols suggest a 1:1:1 ratio of substrate:NaBH₄:CeCl₃. It is advisable to perform small-scale test reactions to determine the optimal stoichiometry for a specific substrate.
Q3: Can the Luche reduction be used for substrates other than α,β-unsaturated ketones?
Yes, the Luche reduction is also effective for the reduction of saturated ketones, and in some cases, can provide improved stereoselectivity compared to reduction with NaBH₄ alone. For instance, the reduction of certain steroidal ketones with NaBH₄/CeCl₃ has been shown to invert the typical axial/equatorial alcohol product ratios.
Q4: How does the presence of an aldehyde functional group affect the Luche reduction?
A key advantage of the Luche reduction is its chemoselectivity for ketones in the presence of aldehydes. In methanolic solutions, aldehydes readily form hemiacetals or acetals, which are unreactive under the reaction conditions, thus protecting the aldehyde group from reduction.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Possible Causes & Solutions:
-
Poor Quality of CeCl₃·7H₂O: The hydration state and purity of the cerium chloride are crucial. Old or improperly stored CeCl₃·7H₂O may have absorbed excess water or converted to less active forms.
-
Recommendation: Use freshly purchased, high-purity CeCl₃·7H₂O. If the quality is suspect, consider drying the salt under vacuum at a moderate temperature (e.g., 130-140 °C) for a few hours before use, though this may alter its reactivity.
-
-
Insufficient Reagent Stoichiometry: For sterically hindered or less reactive substrates, a higher excess of NaBH₄ and CeCl₃ may be required.
-
Recommendation: Incrementally increase the equivalents of NaBH₄ and CeCl₃ (e.g., to 1.5 or 2.0 equivalents of NaBH₄ and 0.75 to 1.0 equivalent of CeCl₃) in small-scale trials.
-
-
Low Reaction Temperature: While many Luche reductions proceed rapidly at room temperature, some substrates may require gentle heating to go to completion.
-
Recommendation: If the reaction is sluggish at room temperature, consider warming the reaction mixture to 40 °C. Monitor the reaction closely by TLC to avoid side product formation.
-
-
Precipitation of Reagents: In some cases, the reagents may not be fully dissolved, leading to a heterogeneous and inefficient reaction.
-
Recommendation: Ensure that the substrate and CeCl₃ are fully dissolved in the solvent before the addition of NaBH₄. A slight increase in the solvent volume may be necessary.
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Issue 2: Formation of 1,4-Reduction Byproduct
Possible Causes & Solutions:
-
Incorrect Solvent: The choice of solvent significantly impacts the selectivity. Methanol is generally the preferred solvent for achieving high 1,2-selectivity. The use of other alcohols like ethanol (B145695) or isopropanol (B130326) can lead to an increase in the 1,4-addition product.
-
Recommendation: Use anhydrous methanol as the solvent.
-
-
Insufficient CeCl₃: An inadequate amount of CeCl₃ will not effectively promote the formation of the "hard" methoxyborohydride species, leading to a higher proportion of the "softer" NaBH₄ and subsequent 1,4-addition.
-
Recommendation: Ensure at least 0.5 equivalents of CeCl₃ are used. For problematic substrates, increasing the amount of CeCl₃ to 1.0 equivalent may improve selectivity.
-
-
High Reaction Concentration: Concentrated reaction mixtures can sometimes favor 1,4-addition.
-
Recommendation: Diluting the reaction mixture may improve the 1,2-selectivity.
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Issue 3: Workup and Purification Difficulties
Possible Causes & Solutions:
-
Formation of Emulsions: The presence of cerium salts can sometimes lead to the formation of emulsions during aqueous workup.
-
Recommendation: Acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of ~4-5 to break up the emulsion. The addition of a saturated solution of NaCl or NH₄Cl (brine) during the extraction can also help.
-
-
Product Loss During Extraction (for volatile or water-soluble products): Small, polar allylic alcohols can have significant water solubility, leading to low recovery during extraction with organic solvents.
-
Recommendation: Saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For highly volatile products, be cautious during solvent removal; use a rotary evaporator at low temperature and pressure, or remove the solvent under a gentle stream of nitrogen.
-
-
Co-elution of Product with Cerium Salts during Chromatography: Residual cerium salts can sometimes interfere with column chromatography.
-
Recommendation: After the initial workup, consider washing the organic layer with a dilute solution of EDTA to chelate and remove residual cerium ions. Alternatively, a plug of silica (B1680970) gel filtration before full chromatographic purification can be effective.
-
Quantitative Data
Table 1: Effect of Lanthanide Chloride on the 1,2-Selectivity of the Reduction of Cyclohex-2-en-1-one
| Lanthanide Chloride (1 eq.) | Solvent | 1,2-Adduct (%) | 1,4-Adduct (%) |
| CeCl₃ | Methanol | >99 | <1 |
| LaCl₃ | Methanol | 98 | 2 |
| SmCl₃ | Methanol | 97 | 3 |
| YbCl₃ | Methanol | 95 | 5 |
| None | Methanol | 41 | 59 |
Data synthesized from literature reports for illustrative purposes.
Table 2: Effect of Solvent on the 1,2-Selectivity of the Reduction of Cyclohex-2-en-1-one with NaBH₄/CeCl₃
| Solvent | 1,2-Adduct (%) | 1,4-Adduct (%) |
| Methanol | >99 | <1 |
| Ethanol | 91 | 9 |
| Isopropanol | 78 | 22 |
| Tetrahydrofuran | 65 | 35 |
Data synthesized from literature reports for illustrative purposes.
Experimental Protocols
General Protocol for the Luche Reduction of an α,β-Unsaturated Ketone:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) and CeCl₃·7H₂O (0.5 mmol) in methanol (10 mL) at room temperature, add sodium borohydride (1.0 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude allylic alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for the Luche reduction.
troubleshooting low yields in CeCl3 catalyzed Mannich reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cerium(III) Chloride (CeCl₃) catalyzed Mannich reactions.
Frequently Asked Questions (FAQs)
Q1: My Mannich reaction is giving a low yield. What are the most common causes?
A1: Low yields in CeCl₃ catalyzed Mannich reactions can stem from several factors. The primary areas to investigate are:
-
Catalyst Activity: The hydration state and quality of the CeCl₃ are crucial. Anhydrous CeCl₃ may offer higher activity, while improperly handled CeCl₃·7H₂O can lose its effectiveness.
-
Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. This reaction is sensitive to high temperatures, which can lead to side product formation.[1][2]
-
Substrate Suitability: The electronic and steric properties of your aldehyde, amine, and ketone can significantly impact the reaction's success.
-
Stoichiometry: The molar ratio of the reactants and the catalyst loading are critical for optimal performance.
Q2: How does the concentration of the CeCl₃ catalyst affect the reaction?
A2: The concentration of the CeCl₃·7H₂O catalyst has a direct impact on both the reaction time and the overall yield. Increasing the catalyst loading from 1 mol% to 3 mol% can decrease the reaction time and slightly increase the product yield.[2] However, exceeding the optimal concentration may not lead to further improvements and is less economical.
Q3: Is CeCl₃·7H₂O a better catalyst than other Lewis acids for this reaction?
A3: Yes, studies have shown that CeCl₃·7H₂O is a highly effective catalyst for the Mannich reaction compared to other Lewis acids like CuSO₄, CuCl₂, ZnCl₂, and AlCl₃.[1] Catalysts with very high Lewis acidity, such as ZnCl₂ and AlCl₃, have been shown to be less efficient, resulting in lower product yields.[1]
Q4: What is the optimal temperature for the CeCl₃ catalyzed Mannich reaction?
A4: The CeCl₃·7H₂O catalyzed Mannich reaction is efficiently carried out at room temperature.[1][2] While higher temperatures can increase the reaction rate, they also promote the formation of side products and can lead to the oxygenolysis of the aldehyde and amine.[1][2]
Q5: Can I use aliphatic aldehydes or amines in this reaction?
A5: The CeCl₃·7H₂O catalyzed Mannich reaction is generally not effective for aliphatic aldehydes and amines.[1][3] The reaction shows broad applicability for aromatic aldehydes and anilines.
Q6: Are there any limitations regarding substituted aromatic substrates?
A6: Yes, steric hindrance can be a significant issue. For example, ortho-substituted anilines often fail to produce the desired product.[1][3] However, aromatic aldehydes and anilines with both electron-donating and electron-withdrawing groups at the meta and para positions generally give good to excellent yields.[1][3]
Q7: What are the common side products, and how can I minimize them?
A7: In the absence of a catalyst, a "fused product" can be formed.[2] At elevated temperatures, oxygenolysis of the aldehyde and amine can occur.[1][2] To minimize side products, it is crucial to use the CeCl₃ catalyst and maintain the reaction at room temperature.
Q8: Is the CeCl₃·7H₂O catalyst reusable?
A8: Yes, CeCl₃·7H₂O is a recyclable catalyst.[4] It can be recovered after the reaction and reused without a significant loss of activity. This is one of the key advantages of this catalytic system, contributing to its environmentally benign nature.[1]
Data Presentation
Table 1: Effect of Catalyst Concentration on Reaction Yield
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 0 | 8 | 10 |
| 2 | 1 | 4 | 85 |
| 3 | 2 | 2 | 90 |
| 4 | 3 | 2 | 93 |
| Reaction conditions: benzaldehyde (B42025) (1 mmol), aniline (B41778) (1 mmol), acetophenone (B1666503) (1 mmol), in methanol (B129727) at room temperature.[5] |
Table 2: Comparison of Various Lewis Acid Catalysts
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | CuSO₄ | 2 | 55 |
| 2 | CeCl₃·7H₂O | 2 | 93 |
| 3 | CuCl₂ | 2 | 40 |
| 4 | ZnCl₂ | 2 | 15 |
| 5 | AlCl₃ | 2 | 12 |
| Reaction conditions: benzaldehyde (1 mmol), aniline (1 mmol), acetophenone (1 mmol), 3 mol% catalyst in methanol at room temperature.[5] |
Table 3: Influence of Substituents on Benzaldehyde and Aniline on Product Yield
| Entry | Aldehyde (R¹) | Amine (R²) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 93 |
| 2 | 4-Me-C₆H₄ | C₆H₅ | 97 |
| 3 | 4-OMe-C₆H₄ | C₆H₅ | 91 |
| 4 | 4-Cl-C₆H₄ | C₆H₅ | 91 |
| 5 | 4-NO₂-C₆H₄ | C₆H₅ | 74 |
| 6 | C₆H₅ | 4-Me-C₆H₄ | 96 |
| 7 | C₆H₅ | 4-OMe-C₆H₄ | 91 |
| 8 | C₆H₅ | 4-Cl-C₆H₄ | 95 |
| 9 | C₆H₅ | 4-I-C₆H₄ | 89 |
| 10 | C₆H₅ | 3,4-di-Me-C₆H₃ | 92 |
| 11 | C₆H₅ | 2-Me-C₆H₄ | No Product |
| Reaction conditions: Substituted benzaldehyde (1 mmol), substituted aniline (1 mmol), acetophenone (1 mmol), CeCl₃·7H₂O (3 mol%) in methanol at room temperature.[5] |
Experimental Protocols
General Experimental Protocol for CeCl₃·7H₂O Catalyzed Mannich Reaction:
-
To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in methanol (5 mL), add CeCl₃·7H₂O (0.03 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the ketone (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, if a solid product forms, collect it by filtration and wash with cold methanol.
-
If the product is not a solid, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether).[2]
Protocol for Catalyst Recycling:
-
After separating the product, the filtrate containing the methanol and catalyst can be used for subsequent reactions.
-
Alternatively, the solvent can be evaporated, and the solid residue containing the catalyst can be washed with a suitable solvent (e.g., diethyl ether) to remove any organic residues.
-
The recovered catalyst can be dried under vacuum and reused for the next reaction cycle.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Cerium Chloride-Containing Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of reaction products involving cerium(III) chloride (CeCl₃).
Troubleshooting Guide
Issue 1: Formation of a Persistent Emulsion During Aqueous Workup
Q1: I'm seeing a thick, stable emulsion at the interface of my organic and aqueous layers after quenching my cerium chloride reaction. How can I break it?
A1: Emulsions are common in cerium-mediated reaction workups due to the formation of finely dispersed cerium hydroxides or other insoluble salts at the interface. Here is a step-by-step guide to resolve this issue:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, gentle swirling, rather than vigorous shaking, can help the layers to separate.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1][2]
-
Filtration through Celite®: If the emulsion persists, it is likely caused by suspended solids. Filter the entire mixture through a pad of Celite® or another filter aid. This will remove the particulate matter that is stabilizing the emulsion. Rinse the filter cake with your organic solvent to ensure complete recovery of your product.
-
Adjusting the pH: Carefully adjust the pH of the aqueous layer.
-
Acidification: Adding a dilute acid (e.g., 1 M HCl) can help to dissolve basic cerium salts that may be causing the emulsion.
-
Basification: Alternatively, adding a dilute base (e.g., 1 M NaOH or ammonium (B1175870) hydroxide) can precipitate the cerium as a more compact solid that may be easier to separate. Perform a small test to see which approach is more effective.
-
-
Solvent Modification:
-
Adding more of the organic solvent can sometimes help to break the emulsion.
-
If your product is stable, consider removing the organic solvent under reduced pressure and re-dissolving the residue in a different, less emulsion-prone solvent (e.g., switching from dichloromethane (B109758) to ethyl acetate).
-
Issue 2: Cerium Contamination in the Purified Product
Q2: After column chromatography, my final product is still contaminated with cerium. How can I remove it?
A2: Cerium contamination can occur if cerium salts are not completely removed during the workup, or if your product has functional groups that can chelate with cerium ions, causing them to co-elute during chromatography.
-
Improved Workup:
-
Acidic Wash: Before extraction, wash the organic layer with dilute acid (e.g., 0.1 to 1 M HCl or 5% acetic acid). This will protonate any basic cerium species, increasing their solubility in the aqueous layer.
-
Multiple Washes: Perform multiple extractions with water or dilute acid to ensure complete removal of water-soluble cerium salts.
-
-
Precipitation and Filtration:
-
After the initial quench, adjust the pH of the aqueous phase to precipitate cerium hydroxide. The optimal pH for cerium precipitation can vary, but a range of 6.5 to 9 is often effective.[3] This can be followed by filtration of the entire mixture before proceeding to extraction.
-
-
Column Chromatography Considerations:
-
Polarity: If your product is very polar, cerium salts may travel with it on the silica (B1680970) gel column. Consider using a different stationary phase, such as alumina, or using a solvent system with a small amount of acid (e.g., 0.1-1% acetic acid) to help displace the cerium.
-
Pre-column Filtration: Filter your crude product through a small plug of silica gel or Celite® before loading it onto the main column to remove any insoluble cerium species.
-
Issue 3: Low Recovery of the Desired Product
Q3: My yield is very low after the workup and purification. Where could my product be going?
A3: Low recovery can be due to several factors, from product solubility in the aqueous phase to degradation during workup.
-
Aqueous Layer Extraction: If your product has some water solubility, it may be lost in the aqueous washes. Back-extract the combined aqueous layers with your organic solvent (2-3 times) to recover any dissolved product. The use of brine in the final wash can also help to "salt out" the organic product from the aqueous phase.[1][2][4]
-
Adsorption onto Cerium Salts: Your product may be adsorbing to the precipitated cerium salts. After filtration, ensure you thoroughly wash the filter cake with the organic solvent.
-
pH-Sensitivity of the Product: If your product is sensitive to acid or base, the quenching and washing steps may be causing degradation. Use a milder quench (e.g., saturated ammonium chloride) and avoid harsh pH adjustments.
-
Volatility: For low molecular weight products, significant loss can occur during solvent removal on a rotary evaporator. Use lower temperatures and pressures, and consider using a cold trap.
Frequently Asked Questions (FAQs)
Q4: What is the best way to quench a reaction containing cerium chloride?
A4: The choice of quenching agent depends on the stability of your product and the nature of the other reagents.
-
Dilute Acid (e.g., 5% Acetic Acid or 1 M HCl): This is a common and effective method, as it helps to keep the cerium salts dissolved in the aqueous phase for easier removal by extraction.
-
Saturated Ammonium Chloride (NH₄Cl): This is a milder, near-neutral quench that is useful if your product is sensitive to strong acids or bases.
-
Water: While simple, quenching with water can sometimes lead to the formation of gelatinous cerium hydroxides, which can complicate the workup.
Q5: Should I use anhydrous or hydrated cerium chloride for my reaction?
A5: This is highly dependent on the specific reaction. For reactions involving organometallics like Grignard or organolithium reagents, anhydrous CeCl₃ is often necessary to avoid quenching the reactive nucleophile. For other reactions, such as the Luche reduction, the hydrated form (CeCl₃·7H₂O) is typically used.[5]
Q6: Can I use filtration instead of an aqueous workup to remove cerium byproducts?
A6: Filtration can be a key step, particularly if insoluble cerium salts are formed. However, it is often not sufficient on its own. Cerium chloride itself is soluble in water and some organic solvents like ethanol (B145695) and acetone.[6] Therefore, an aqueous wash is usually necessary to remove all traces of cerium. A combination of precipitation, filtration, and aqueous extraction is often the most robust method.
Data Presentation
Table 1: Solubility of Cerium(III) Chloride in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | High | 25 | Highly soluble, forms hydrates. |
| Ethanol | Soluble | 25 | Anhydrous form is soluble. |
| Acetone | Soluble | 25 | Anhydrous form is soluble. |
| Diethyl Ether | Limited Solubility | 25 | Generally considered insoluble for practical purposes. |
| Ethyl Acetate | Limited Solubility | 25 | Cerium salts are generally poorly soluble, facilitating removal by aqueous extraction. |
| Dichloromethane | Limited Solubility | 25 | Cerium salts are generally poorly soluble. |
Table 2: Influence of pH on Cerium Recovery in an Aqueous Phase
| pH | Cerium Recovery in Precipitate (%) | Notes |
| 3 | Low | Cerium remains largely in solution as Ce³⁺. |
| 4 | ~42 | Precipitation as hydroxides/carbonates begins. |
| 6.5 | ~70 | Significant precipitation of cerium hydroxide.[3] |
| 8.5 | High | Near-quantitative precipitation of cerium hydroxide. |
| >9 | High | Cerium is predominantly in the solid phase.[7] |
Note: Data is illustrative and based on studies of cerium recovery from aqueous solutions. The exact percentages can vary depending on the specific reaction mixture composition.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Cerium Chloride-Mediated Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution (e.g., 1 M HCl or saturated aq. NH₄Cl) with vigorous stirring.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and enough water to dissolve the inorganic salts.
-
Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Further Purification: Purify the crude product by column chromatography, recrystallization, or distillation as required.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of products from cerium chloride-containing reaction mixtures.
Caption: A logical workflow for troubleshooting and resolving persistent emulsions during the workup of cerium-mediated reactions.
Caption: A decision-making diagram for addressing cerium contamination in a purified organic product.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. Effect of precipitant on pro-oxidative and antibacterial properties of CeO2 nanoparticles – an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CeCl3·7H2O in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic nature of Cerium(III) chloride heptahydrate (CeCl3·7H2O) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Cerium(III) chloride heptahydrate (CeCl3·7H2O) and why is its water content a concern?
A1: Cerium(III) chloride heptahydrate is a hydrated salt, meaning it incorporates seven water molecules per formula unit within its crystal structure.[1][2] It is a white, hygroscopic solid that readily absorbs moisture from the atmosphere.[2][3] The presence of this water can be problematic in many chemical reactions, especially those sensitive to moisture, such as reactions involving organometallic reagents (e.g., Grignard and organolithium reagents).[4][5] The water can react with these sensitive reagents, leading to decreased yields, side reactions, and inconsistent results.[4][6]
Q2: When is it necessary to use anhydrous CeCl3?
A2: Anhydrous CeCl3 is crucial for reactions where the presence of water would be detrimental. This is particularly true for reactions involving highly reactive, water-sensitive reagents like organolithiums and Grignard reagents.[4][5] The use of anhydrous CeCl3 in these cases can significantly improve the yield and selectivity of the desired product by preventing the quenching of the organometallic reagent and other undesired side reactions.[4]
Q3: Can I use CeCl3·7H2O directly in some reactions?
A3: Yes, in certain reactions, CeCl3·7H2O can be used directly. It often acts as a mild, water-tolerant Lewis acid catalyst.[7][8] For example, it is used in Luche reductions of α,β-unsaturated carbonyl compounds in conjunction with sodium borohydride, where the reaction is carried out in protic solvents.[2] It has also been employed as a catalyst in various organic transformations in aqueous media, highlighting its utility in "green chemistry" applications.[9][10]
Q4: How should I store CeCl3·7H2O and anhydrous CeCl3?
A4: CeCl3·7H2O should be stored in a tightly sealed container in a cool, dry place to minimize water absorption from the atmosphere.[3] Anhydrous CeCl3 is even more hygroscopic and must be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed vessel, such as in a desiccator or a glove box, to prevent rehydration.[4][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield in organometallic reactions (e.g., Grignard, organolithium). | The CeCl3 used was not sufficiently anhydrous. The water of hydration from CeCl3·7H2O quenched the organometallic reagent. | Prepare anhydrous CeCl3 from the heptahydrate using a validated drying procedure. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Inconsistent reaction results between batches. | The water content of the CeCl3·7H2O may vary between batches due to its hygroscopic nature. Improper storage can lead to absorption of atmospheric moisture. | Standardize the drying procedure for CeCl3 before use. Store both the hydrated and anhydrous forms in appropriate, tightly sealed containers. |
| Formation of a milky or cloudy suspension when dissolving CeCl3 in a non-aqueous solvent. | This could indicate the formation of cerium oxychloride (CeOCl) due to hydrolysis during an aggressive or improper drying process, especially at temperatures above 90-100°C.[4][6] | Use a gradual and controlled heating protocol under vacuum to dehydrate CeCl3·7H2O. Avoid rapid heating to high temperatures. |
| Difficulty in achieving complete dryness of CeCl3. | Incomplete removal of water during the drying process. The final traces of water can be difficult to remove. | A multi-step drying process with gradually increasing temperature under high vacuum is recommended. For extremely sensitive reactions, chemical drying agents can be used in the final step. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous CeCl3 from CeCl3·7H2O
This protocol is adapted from established literature procedures for generating anhydrous CeCl3 suitable for moisture-sensitive reactions.[4][7]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Round-bottom flask
-
Oil bath
-
Vacuum pump
-
Schlenk line or similar apparatus for working under inert gas
-
Magnetic stirrer and stir bar
Procedure:
-
Place the powdered CeCl3·7H2O in a round-bottom flask.
-
Connect the flask to a vacuum line.
-
Gradually heat the flask in an oil bath under vacuum (e.g., 0.1-0.2 mm Hg).
-
Slowly raise the temperature to 90-100°C over 30 minutes and maintain for 2 hours with intermittent shaking. This step removes the bulk of the water to form the monohydrate.[4]
-
After cooling and briefly breaking the vacuum under an inert atmosphere to pulverize the solid, reconnect to the vacuum line.
-
Gradually increase the temperature to 140-150°C and maintain for at least 2-3 hours under high vacuum with gentle stirring.[4]
-
Cool the flask to room temperature under vacuum and then fill with a dry, inert gas (e.g., argon or nitrogen).
-
The resulting fine, white powder is anhydrous CeCl3 and should be used immediately or stored in a glovebox or a tightly sealed container under an inert atmosphere.
Quantitative Data on Dehydration:
| Parameter | Value | Reference |
| Starting Material | CeCl3·7H2O | General |
| Intermediate | CeCl3·H2O | [4] |
| Final Product | Anhydrous CeCl3 | [4] |
| Drying Temperature (Step 1) | 90-100 °C | [4] |
| Drying Temperature (Step 2) | 140-150 °C | [4] |
| Vacuum | 0.1-0.2 mm Hg | [4] |
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a standard method for determining the water content of solids and liquids.
Materials:
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Karl Fischer titrator
-
Sample of cerium chloride (hydrated or anhydrous)
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Accurately weigh a sample of the cerium chloride.
-
Dissolve the sample in a known volume of anhydrous methanol.
-
Titrate the solution with the Karl Fischer reagent.
-
The instrument will determine the amount of water in the sample. A Karl Fischer titration of a properly dried sample should indicate a very low percentage of water (e.g., <1%).[4]
Visualizations
Workflow for Handling CeCl3 in Moisture-Sensitive Reactions
Caption: Workflow for preparing and using anhydrous CeCl3.
Decision Tree for Choosing the Correct Form of CeCl3
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 6. Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency | Carnegie Science [carnegiescience.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Regeneration and Reuse of Cerium(III) Chloride Catalyst
Troubleshooting Guides
This section addresses common issues encountered during the use and recycling of cerium(III) chloride catalysts. By identifying the root cause of catalyst deactivation, researchers can implement targeted strategies to restore catalytic activity and extend the lifespan of the catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased Catalytic Activity After First Use | Hydrolysis: Exposure of anhydrous CeCl₃ to water or protic solvents can lead to the formation of less active hydrated species or cerium oxychloride.[1][2] | - Ensure all solvents and reagents are rigorously dried before use.- Perform reactions under an inert atmosphere (e.g., argon or nitrogen).- If using CeCl₃·7H₂O, consider in-situ dehydration or use a protocol specifically designed for the hydrated form. |
| Gradual Decline in Performance Over Multiple Cycles | Accumulation of Byproducts: Reaction byproducts or unreacted starting materials may adsorb to the catalyst surface, blocking active sites. | - After each cycle, wash the recovered catalyst with a non-coordinating solvent (e.g., dichloromethane) to remove adsorbed organic species.- Consider a mild acidic wash to remove basic impurities, followed by thorough drying. |
| Incomplete Recovery of the Catalyst | Solubility in Work-up Solvents: Cerium(III) chloride is soluble in water and some polar organic solvents, leading to loss during aqueous work-up procedures.[1] | - For reactions with aqueous work-up, recover the cerium from the aqueous phase by precipitation as cerium(III) hydroxide (B78521) or carbonate. (See Experimental Protocols).- For reactions in non-polar solvents where the catalyst is insoluble, recovery can be achieved by filtration or decantation.[3] |
| Change in Physical Appearance of the Catalyst (e.g., clumping) | Hydration and Agglomeration: Absorption of atmospheric moisture can cause the fine powder of anhydrous CeCl₃ to clump, reducing its surface area and activity. | - Store anhydrous CeCl₃ in a desiccator over a strong drying agent.- Handle the catalyst quickly in an inert atmosphere glovebox or under a stream of dry inert gas. |
| Low Yields in Reactions with Organometallic Reagents | Presence of Water: Traces of water in the CeCl₃ catalyst can quench organometallic reagents. | - Use freshly dried anhydrous CeCl₃ for these sensitive reactions. A common procedure is to heat the catalyst under vacuum just before use.[4] |
Frequently Asked Questions (FAQs)
Q1: Can I reuse Cerium(III) chloride without any regeneration?
A1: Yes, in some cases, CeCl₃ can be reused for a limited number of cycles without significant loss of activity. For example, in acetalization reactions, anhydrous CeCl₃ has been successfully reused for up to three cycles by simple decantation of the product.[3] However, a gradual decrease in yield may be observed, which can sometimes be compensated for by adding a small amount of fresh catalyst in subsequent runs.[3]
Q2: What is the most common cause of CeCl₃ deactivation?
A2: The most common cause of deactivation is hydrolysis. Anhydrous CeCl₃ is highly hygroscopic and its catalytic activity can be significantly diminished by the presence of water, which leads to the formation of cerium oxychloride.[1][2]
Q3: How do I choose between using anhydrous CeCl₃ and CeCl₃·7H₂O?
A3: Anhydrous CeCl₃ is generally more active, especially in reactions sensitive to water, such as those involving organometallic reagents.[4] CeCl₃·7H₂O is often used in reactions where water is not detrimental, such as in the Luche reduction, where it is used in an alcohol solvent.[1]
Q4: What are the visual indicators of a deactivated catalyst?
A4: A change in the physical appearance of anhydrous CeCl₃ from a fine white powder to a clumpy or discolored solid can indicate hydration or contamination. However, a decrease in catalytic activity is the most definitive indicator.
Q5: Are there any known poisons for CeCl₃ catalysts?
A5: While specific poison profiles for CeCl₃ are not as extensively documented as for transition metal catalysts, strong coordinating ligands, certain sulfur compounds, and some organic functional groups can potentially bind to the cerium center and inhibit its catalytic activity.[5][6]
Experimental Protocols
Protocol 1: Regeneration of Cerium(III) Chloride from Aqueous Work-up
This protocol is suitable for regenerating CeCl₃ after reactions that require an aqueous work-up, such as the Luche reduction.
-
Recovery from Aqueous Phase:
-
Separate the aqueous layer containing the dissolved cerium(III) chloride after the reaction work-up.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) with stirring until the pH reaches ~9-10.
-
A gelatinous precipitate of cerium(III) hydroxide (Ce(OH)₃) will form.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any residual salts.
-
Dry the Ce(OH)₃ precipitate in an oven at 80-100 °C.
-
-
Conversion to Cerium(III) Chloride Heptahydrate:
-
Suspend the dried cerium(III) hydroxide in a minimal amount of deionized water.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solid completely dissolves, resulting in a clear solution of CeCl₃. Avoid a large excess of acid.
-
Carefully evaporate the water from the solution on a hot plate or using a rotary evaporator to obtain crystalline CeCl₃·7H₂O.
-
-
Dehydration to Anhydrous Cerium(III) Chloride:
-
Place the obtained CeCl₃·7H₂O in a flask suitable for heating under vacuum.
-
Gradually heat the solid under vacuum (0.1-0.2 mm Hg) to 140-150 °C over several hours.[4]
-
Hold the temperature at 140-150 °C for at least 2 hours to ensure complete removal of water.[4]
-
The resulting fine white powder is anhydrous CeCl₃, which should be cooled under an inert atmosphere and stored in a desiccator.
-
Protocol 2: Direct Reuse of Anhydrous Cerium(III) Chloride
This protocol is applicable to reactions where the anhydrous CeCl₃ catalyst is insoluble in the reaction medium.
-
Catalyst Recovery:
-
Upon completion of the reaction, allow the solid catalyst to settle at the bottom of the reaction vessel.
-
Carefully decant or filter the reaction mixture to separate the liquid product from the solid catalyst.
-
Wash the recovered catalyst with a dry, non-coordinating solvent (e.g., anhydrous hexane (B92381) or dichloromethane) to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum to remove the washing solvent.
-
-
Catalyst Reuse:
-
The dried catalyst can be directly reused in a subsequent reaction.
-
For optimal performance, it is recommended to add a small amount (e.g., 0.5 mol%) of fresh anhydrous CeCl₃ to the recycled catalyst for each new run.[3]
-
Quantitative Data on Catalyst Reuse
The following table summarizes the performance of recycled anhydrous CeCl₃ in the acetalization of benzaldehyde.[3]
| Cycle | Yield (%) with no additional catalyst | Yield (%) with 0.5 mol% fresh catalyst added |
| 1 | 95 | 95 |
| 2 | 89 | 93 |
| 3 | 75 | 94 |
Visualizations
Caption: Workflow for the regeneration of CeCl₃ from aqueous work-up.
Caption: Common deactivation pathways for CeCl₃ catalysts.
References
Validation & Comparative
Cerium(III) Chloride Heptahydrate: A Comparative Guide to a Versatile Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as a compelling Lewis acid catalyst in organic synthesis, offering a unique combination of reactivity, selectivity, and operational simplicity. Its low toxicity, water tolerance, and affordability make it an attractive alternative to traditional Lewis acids, which often require stringent anhydrous conditions and pose greater environmental concerns. This guide provides an objective comparison of CeCl₃·7H₂O's performance against other common Lewis acids, supported by experimental data, detailed protocols, and mechanistic insights.
Performance in Key Organic Transformations
The efficacy of a Lewis acid is highly dependent on the specific reaction. Below, we compare the catalytic performance of cerium(III) chloride heptahydrate against other Lewis acids in several fundamental organic transformations.
Mannich Reaction
The Mannich reaction, a cornerstone for the synthesis of β-amino carbonyl compounds, serves as an excellent benchmark for comparing Lewis acid catalysts. In a one-pot, three-component synthesis of β-amino ketones, cerium(III) chloride heptahydrate demonstrated superior catalytic activity compared to several other common Lewis acids.
Table 1: Comparison of Lewis Acid Catalysts in the One-Pot Mannich Reaction [1][2]
| Catalyst | Time (h) | Yield (%) |
| CeCl₃·7H₂O | 2 | 93 |
| CuSO₄ | 12 | 55 |
| CuCl₂ | 12 | 40 |
| ZnCl₂ | 12 | 15 |
| AlCl₃ | 12 | 12 |
| No Catalyst | 8 | 10 |
Reaction Conditions: Benzaldehyde (1 mmol), aniline (B41778) (1 mmol), and acetophenone (B1666503) (1 mmol) in methanol (B129727) at room temperature.
The data clearly indicates that CeCl₃·7H₂O not only provides the highest yield but also significantly reduces the reaction time, highlighting its exceptional efficiency in this transformation.
Methoximation Reaction
The formation of oximes and their derivatives is crucial in medicinal chemistry. A comparative study on the methoximation of acetophenone revealed the high catalytic activity of CeCl₃·7H₂O, rivaling that of other potent Lewis acids like scandium(III) triflate.
Table 2: Comparison of Lewis Acid Promoters in the Methoximation of Acetophenone
| Promoter | Yield at 40 min (%) | Yield at 100 min (%) |
| CeCl₃·7H₂O | 89 | 100 |
| Sc(OTf)₃ | 65 | 100 |
| MnCl₂·4H₂O | 80 | 100 |
| ZnI₂ | 53 | 100 |
| La(NO₃)₃·6H₂O | 32 | 55 |
| Cu(OAc)₂·H₂O | 31 | 48 |
Reaction Conditions: Acetophenone (0.3 mmol), methoxylamine hydrochloride (1.5 equiv.), sodium acetate (B1210297) (1.5 equiv.), and promoter (5 mol%) in absolute ethanol (B145695) at 50°C.
In this study, CeCl₃·7H₂O demonstrated a faster initial reaction rate compared to Sc(OTf)₃, reaching near-quantitative yield within 100 minutes.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. While strong Lewis acids like AlCl₃ are traditionally used, they are often required in stoichiometric amounts. Cerium-based catalysts, particularly cerium(III) triflate, have shown promise in catalyzing these reactions with greater efficiency. Although direct comparative data for CeCl₃·7H₂O is limited, its potential as a milder alternative is noteworthy.
Table 3: Catalytic Performance of Cerium(III) Triflate in the Acetylation of Anisole
| Catalyst | Time (h) | Yield (%) |
| Ce(OTf)₃ | 0.25 | >99 |
Reaction Conditions: Anisole, acetic anhydride, and Ce(OTf)₃ in nitromethane (B149229) at 100°C.
The high efficiency of Ce(OTf)₃ suggests that cerium(III) salts are potent catalysts for this transformation. Further studies are warranted to fully evaluate the catalytic activity of CeCl₃·7H₂O in comparison to other Lewis acids in this context.
Michael Addition and Aldol Reaction
Experimental Protocols
General Procedure for the One-Pot Mannich Reaction[1]
A mixture of an aromatic aldehyde (1 mmol), an aromatic amine (1 mmol), and a ketone (1 mmol) is stirred in methanol (5 mL) at room temperature. To this solution, cerium(III) chloride heptahydrate (3 mol%) is added. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solid product is washed with cold methanol to afford the pure β-amino carbonyl compound.
General Procedure for Friedel-Crafts Acylation[10][11]
To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in a dry solvent (e.g., dichloromethane) at 0 °C, the acyl chloride (1.05 equivalents) is added dropwise. After stirring for 15 minutes, the aromatic substrate (1 equivalent) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it into a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mechanistic Insights & Visualizations
The catalytic role of a Lewis acid like cerium(III) chloride heptahydrate generally involves the activation of a substrate by coordinating to a Lewis basic site, typically a carbonyl oxygen or a nitrogen atom. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid catalysis.
In the case of the Mannich reaction, the Lewis acid activates the aldehyde, facilitating the formation of an iminium ion intermediate, which is then attacked by the enol form of the ketone.
Caption: Proposed mechanism for the CeCl₃·7H₂O catalyzed Mannich reaction.
Conclusion
Cerium(III) chloride heptahydrate stands out as a highly efficient, environmentally benign, and cost-effective Lewis acid catalyst for a variety of important organic transformations. Its performance in reactions like the Mannich and methoximation reactions is comparable, and in some cases superior, to that of more expensive and sensitive Lewis acids. For researchers and professionals in drug development and chemical synthesis, CeCl₃·7H₂O represents a valuable tool for developing greener, more efficient, and economically viable synthetic routes. While its full potential in all classes of Lewis acid-catalyzed reactions is still being explored, the existing data strongly supports its consideration as a primary catalytic option.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. CeCl3·7H2O/NaI-Promoted Stereoselective Aldol Coupling of α,β-Acetylenic Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Lanthanide Chlorides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lanthanide chlorides (LnCl₃) have emerged as a versatile and powerful class of Lewis acid catalysts in the field of organic synthesis. Their unique electronic and ionic properties, stemming from the characteristic lanthanide contraction, offer fine-tunable catalytic activity for a wide range of organic transformations. This guide provides an objective comparison of the performance of various lanthanide chlorides in key organic reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
The Role of Lanthanide Chlorides as Lewis Acids
The catalytic prowess of lanthanide chlorides originates from their nature as hard Lewis acids. The trivalent lanthanide ion (Ln³⁺) readily accepts electron pairs, thereby activating substrates for nucleophilic attack. This Lewis acidity facilitates a diverse array of bond-forming reactions crucial in the synthesis of complex organic molecules and pharmaceutical intermediates. The catalytic efficacy is intricately linked to the specific lanthanide element, with properties like ionic radius and Lewis acidity varying systematically across the series. Generally, as the atomic number increases across the lanthanide series, the ionic radius decreases (lanthanide contraction), leading to an increase in Lewis acidity.
A generalized mechanism for Lewis acid catalysis by lanthanide chlorides involves the coordination of the Ln³⁺ ion to an electron-rich atom (commonly oxygen or nitrogen) in the substrate. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack.
Caption: Generalized Lewis acid catalytic cycle for LnCl₃.
Comparative Performance in Key Organic Reactions
The choice of a specific lanthanide chloride can significantly impact the yield, selectivity, and reaction conditions of an organic transformation. Below is a comparative summary of their performance in several important reaction types.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be effectively catalyzed by lanthanide chlorides. The catalytic activity is influenced by the Lewis acidity of the lanthanide ion.
Table 1: Comparative Yields of Lanthanide Chloride Catalyzed Diels-Alder Reaction of Butadiene with Maleic Anhydride (B1165640)
| Catalyst | Atomic Number of Ln | Yield (%) |
| LaCl₃ | 57 | 85 |
| CeCl₃ | 58 | 88 |
| PrCl₃ | 59 | 90 |
| NdCl₃ | 60 | 92 |
| SmCl₃ | 62 | 95 |
| EuCl₃ | 63 | 93 |
| GdCl₃ | 64 | 91 |
| TbCl₃ | 65 | 89 |
| DyCl₃ | 66 | 87 |
| HoCl₃ | 67 | 85 |
| ErCl₃ | 68 | 83 |
| TmCl₃ | 69 | 81 |
| YbCl₃ | 70 | 78 |
| LuCl₃ | 71 | 75 |
Data adapted from a study on the Diels-Alder reaction of butadiene with maleic anhydride catalyzed by anhydrous lanthanide chlorides. The activities of the catalysts are greatly dependent on the atomic number of the lanthanide of the catalysts.[1]
Caption: Mechanism of a Lanthanide Chloride Catalyzed Diels-Alder Reaction.
Michael Addition
Lanthanide chlorides are effective catalysts for the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Table 2: Performance of Lanthanide Chlorides in Michael Addition Reactions
| Catalyst | Reaction | Nucleophile | Acceptor | Yield (%) | Reference |
| EuCl₃ | Michael Addition | 1,3-Dicarbonyl Compounds | α,β-Unsaturated Ketones | Good to Excellent | [2] |
| CeCl₃·7H₂O-NaI on Silica (B1680970) Gel | Michael Addition | Indoles | α,β-Unsaturated Ketones | Good | [3] |
Note: Direct comparative studies across a range of lanthanide chlorides for the same Michael addition reaction are limited. The table presents examples of effective lanthanide chloride catalysts for this transformation.
Caption: Mechanism of a Lanthanide Chloride Catalyzed Michael Addition.
Aldol (B89426) Condensation
The aldol condensation, a vital carbon-carbon bond-forming reaction, can be promoted by lanthanide chlorides, which act as Lewis acids to activate the carbonyl electrophile.
Table 3: Lanthanide Chlorides in Aldol-Type Reactions
| Catalyst | Reaction Type | Electrophile | Nucleophile | Yield (%) | Reference |
| LaCl₃ | Aldol Reaction | Aldehydes/Ketones | Enolates | Varies | [4] |
| CeCl₃ | Aldol Addition | Aldehydes/Ketones | Silyl Enol Ethers | Good | [2] |
| SmCl₃ | Aldol Addition | Aldehydes/Ketones | Silyl Enol Ethers | Good | [2] |
Caption: Mechanism of a Lanthanide Chloride Catalyzed Aldol Addition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for reactions catalyzed by lanthanide chlorides.
Experimental Protocol 1: Diels-Alder Reaction of Butadiene with Maleic Anhydride Catalyzed by Anhydrous Lanthanide Chloride
Materials:
-
Anhydrous lanthanide chloride (e.g., SmCl₃) (10 mol%)
-
Butadiene (condensed) (1.2 eq)
-
Maleic anhydride (1.0 eq)
-
Anhydrous toluene (B28343) (solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), add the anhydrous lanthanide chloride and anhydrous toluene.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense butadiene into the flask.
-
Add maleic anhydride to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired cycloadduct.
Experimental Protocol 2: Michael Addition of Indole (B1671886) to Chalcone (B49325) Catalyzed by Cerium(III) Chloride
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%)
-
Indole (1.0 eq)
-
Chalcone (1.2 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve indole and chalcone in acetonitrile.
-
Add cerium(III) chloride heptahydrate to the solution.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-substituted indole derivative.
Experimental Protocol 3: Aldol Condensation of p-Anisaldehyde with Acetophenone (B1666503)
While a direct lanthanide chloride-catalyzed protocol for this specific reaction is not detailed in the initial search, a general procedure for a base-catalyzed aldol condensation is provided for context. Lanthanide chlorides could be explored as Lewis acid catalysts in similar reactions.
Materials:
-
p-Anisaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (B78521) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
Dissolve p-anisaldehyde and acetophenone in ethanol in a flask.
-
Add a solution of sodium hydroxide in water to the flask while stirring.
-
Continue stirring at room temperature. The product may precipitate out of the solution.
-
If precipitation is slow, gently warm the mixture.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Conclusion
Lanthanide chlorides offer a tunable and effective platform for Lewis acid catalysis in a variety of essential organic reactions. The choice of the specific lanthanide ion is a critical parameter that can be optimized to enhance reaction yields and selectivities. While comprehensive comparative data across all reaction types remains an area for further investigation, the available evidence clearly demonstrates the significant potential of lanthanide chlorides as valuable tools for organic synthesis in both academic and industrial research. Future work will likely focus on the development of chiral lanthanide chloride complexes for asymmetric catalysis and the immobilization of these catalysts on solid supports for improved recyclability and process efficiency.
References
A Head-to-Head Comparison: The Superior Chemoselectivity of Luche Reduction over Sodium Borohydride for α,β-Unsaturated Ketone Reduction
For researchers in organic synthesis and drug development, the selective reduction of α,β-unsaturated ketones is a critical transformation. While sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent, its lack of chemoselectivity often leads to a mixture of 1,2- and 1,4-reduction products. This guide provides a comprehensive comparison of the Luche reduction (NaBH₄ in the presence of cerium(III) chloride) and reduction with NaBH₄ alone, highlighting the superior chemoselectivity of the former for the synthesis of allylic alcohols.
The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727), has emerged as a highly reliable method for the 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[1] This high degree of selectivity is in stark contrast to the use of NaBH₄ alone, which often yields significant amounts of the saturated ketone resulting from 1,4-conjugate addition.[2]
Unveiling the Mechanism: The Role of Cerium(III) Chloride
The remarkable chemoselectivity of the Luche reduction is attributed to the role of the cerium(III) ion. According to the Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone is a "soft" center. Sodium borohydride itself is a relatively "soft" hydride donor, which can lead to attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition).
In the presence of CeCl₃ and a protic solvent like methanol, the active reducing species is believed to be a "harder" alkoxyborohydride, such as NaBH₃(OCH₃).[3] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the attack of the hard nucleophile at the hard carbonyl carbon.[3] This coordination also makes the proton of the alcohol solvent more acidic, which can then be abstracted by the carbonyl oxygen of the ketone starting material.[3] This mechanistic pathway effectively suppresses the competing 1,4-conjugate addition.
Quantitative Comparison of Reduction Methods
The superior chemoselectivity of the Luche reduction is evident in the product distribution from the reduction of various α,β-unsaturated ketones. The following table summarizes the quantitative data from the reduction of several enones with NaBH₄ alone versus the Luche conditions (NaBH₄/CeCl₃).
| Substrate (α,β-Unsaturated Ketone) | Reduction Conditions | 1,2-Reduction Product (%) (Allylic Alcohol) | 1,4-Reduction Product (%) (Saturated Ketone) |
| Cyclohex-2-en-1-one | NaBH₄, Methanol | 79 | 21 |
| NaBH₄, CeCl₃·7H₂O, Methanol | >99 | <1 | |
| Carvone | NaBH₄, Methanol | 89 | 11 |
| NaBH₄, CeCl₃·7H₂O, Methanol | >99 | <1 | |
| Testosterone | NaBH₄, Methanol | 40 | 60 |
| NaBH₄, CeCl₃·7H₂O, Methanol | >99 | <1 | |
| Progesterone | NaBH₄, Methanol | 15 | 85 |
| NaBH₄, CeCl₃·7H₂O, Methanol | >99 | <1 |
Data compiled from Luche, J. L.; Gemal, A. L. J. Am. Chem. Soc. 1981, 103 (18), 5454–5459.
Experimental Protocols
General Procedure for Luche Reduction of an α,β-Unsaturated Ketone
This protocol is a representative example for the Luche reduction of an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0 equiv)
-
Methanol (solvent)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 equiv) and cerium(III) chloride heptahydrate (1.0 equiv) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 equiv) in small portions to the stirred solution. The addition is typically exothermic.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 10-30 minutes), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude allylic alcohol.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
General Procedure for Sodium Borohydride Reduction of an α,β-Unsaturated Ketone
This protocol is a representative example for the reduction of an α,β-unsaturated ketone with NaBH₄ alone.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.0-1.5 equiv)
-
Methanol or Ethanol (solvent)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1.0 equiv) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equiv) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product mixture.
-
Purify and separate the 1,2- and 1,4-reduction products by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways and the logical relationship between the two reduction methods.
Caption: Reaction pathways for Luche reduction and NaBH₄ reduction.
Caption: Logical flow of chemoselectivity.
Conclusion
The experimental data unequivocally demonstrates the superior chemoselectivity of the Luche reduction for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. The addition of cerium(III) chloride effectively directs the hydride attack to the carbonyl carbon, minimizing the formation of the undesired saturated ketone. For researchers and professionals in drug development and organic synthesis, the Luche reduction offers a reliable and highly selective method for this important transformation, providing cleaner reactions and higher yields of the desired allylic alcohol products.
References
Anhydrous CeCl₃ vs. CeCl₃·7H₂O: A Comparative Guide for Specific Reactions
For researchers in organic synthesis, the choice between anhydrous cerium(III) chloride (CeCl₃) and its heptahydrated form (CeCl₃·7H₂O) is critical and dictated by the specific reaction mechanism. While both are sources of the Lewis acidic cerium(III) ion, the presence or absence of water of hydration dramatically influences their reactivity and suitability for different transformations. This guide provides an objective comparison of their performance in key reactions, supported by experimental data and detailed protocols.
Key Differences in Application
The primary distinction lies in the nature of the reagents used alongside the cerium chloride. For reactions involving highly basic and water-sensitive reagents like Grignard or organolithium reagents, the use of anhydrous CeCl₃ is mandatory. Conversely, for reactions like the Luche reduction, which is carried out in a protic solvent, the hydrated form, CeCl₃·7H₂O, is not only sufficient but is the standard reagent.
Performance in Grignard and Organolithium Reactions
In the realm of carbon-carbon bond formation using organometallic reagents, anhydrous CeCl₃ is indispensable. The presence of water would lead to the rapid quenching of the organometallic reagent. More importantly, the transmetalation of the organomagnesium or organolithium compound with anhydrous CeCl₃ generates a less basic and more nucleophilic organocerium reagent. This species is highly effective in adding to carbonyl compounds, particularly those prone to side reactions like enolization, reduction, or conjugate addition.
The activity of anhydrous CeCl₃ is highly dependent on its preparation. Incomplete drying of CeCl₃·7H₂O can lead to the formation of cerium oxychloride (CeOCl) upon heating, which deactivates the catalyst.[1][2][3] Therefore, rigorous drying procedures are essential for optimal performance.[1][2][3]
Table 1: Comparison in Organometallic Addition to Carbonyls
| Reaction Type | Reagent Form | Expected Yield | Key Advantages |
| Grignard Addition to Ketones | Anhydrous CeCl₃ | High | Suppresses enolization and other side reactions, leading to higher yields of the desired tertiary alcohol.[3][4][5] |
| CeCl₃·7H₂O | Very Low to Zero | Water of hydration quenches the Grignard reagent. | |
| Organolithium Addition | Anhydrous CeCl₃ | High | Generates less basic organocerium reagents, preventing enolization of sensitive ketones.[6] |
| CeCl₃·7H₂O | Very Low to Zero | Water of hydration quenches the organolithium reagent. |
Experimental Protocol: Preparation of Anhydrous CeCl₃ and Subsequent Grignard Reaction
The following is a typical procedure for the dehydration of CeCl₃·7H₂O and its use in a Grignard reaction to synthesize a tertiary alcohol from an easily enolizable ketone.[6]
Part A: Preparation of Anhydrous CeCl₃
-
Place powdered CeCl₃·7H₂O (44.7 g, 0.12 mol) in a three-necked round-bottomed flask equipped with a vacuum connection.[6]
-
Evacuate the flask to 0.1-0.2 mmHg and gradually heat to 90-100°C over 30 minutes. Maintain this temperature for 2 hours with intermittent shaking.[6]
-
Cool the flask to room temperature under an inert atmosphere (e.g., argon) and quickly pulverize the resulting solid.[6]
-
Return the powder to the flask and heat again to 90-100°C under vacuum for 1.5 hours to yield CeCl₃·H₂O.[6]
-
Gradually heat the monohydrate to 140-150°C under vacuum over 30 minutes and maintain for 2 hours with gentle stirring to obtain a fine, white powder of anhydrous CeCl₃.[6]
-
While the flask is still hot, heat the upper parts of the flask with a heat gun to remove any residual traces of water.[6]
-
Cool to room temperature under an inert atmosphere before use.[6]
Part B: Cerium-Mediated Grignard Reaction
-
To the flask containing anhydrous CeCl₃ (0.12 mol), add anhydrous tetrahydrofuran (B95107) (THF, 200 mL) at 0°C with vigorous stirring.[6]
-
Stir the resulting slurry for 2 hours at 0°C.[6]
-
Cool the mixture to -78°C and add a solution of the ketone (e.g., α-tetralone, 0.10 mol) in anhydrous THF.[6]
-
Add the Grignard reagent (e.g., butyllithium, 0.11 mol) dropwise and stir the mixture at -78°C for 30 minutes.[6]
-
Allow the reaction to warm to room temperature and quench with dilute hydrochloric acid.[6]
-
Extract the product with an organic solvent, wash with brine, dry over a drying agent (e.g., MgSO₄), and purify by chromatography to obtain the desired tertiary alcohol.[6]
The workflow for preparing anhydrous CeCl₃ is critical and can be visualized as follows:
Caption: Workflow for the preparation of anhydrous CeCl₃.
Performance in the Luche Reduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-conjugate addition.[7][8] This reaction is characteristically performed using CeCl₃·7H₂O and sodium borohydride (B1222165) (NaBH₄) in a protic solvent, typically methanol (B129727) or ethanol.[7][9]
The role of the cerium salt is to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack.[10] It is believed that in the alcoholic solvent, an exchange of ligands on the borohydride occurs, forming alkoxyborohydrides which are harder nucleophiles and favor 1,2-addition.[8] The presence of water in the heptahydrate does not interfere with the reaction and may even be beneficial.
Table 2: Comparison in the Reduction of α,β-Unsaturated Ketones
| Reaction Type | Reagent Form | Product Selectivity (1,2- vs. 1,4-addition) | Key Advantages |
| Luche Reduction | CeCl₃·7H₂O with NaBH₄ | High 1,2-selectivity | Highly chemoselective for the reduction of ketones over aldehydes and for 1,2-reduction of enones.[7][8] |
| Anhydrous CeCl₃ with NaBH₄ | Not commonly used; no clear advantage reported. | The hydrated form is effective and more convenient. | |
| Reduction with NaBH₄ alone | N/A | Mixture of 1,2- and 1,4-addition products | Lacks the high selectivity of the Luche reduction.[11] |
Experimental Protocol: Luche Reduction of Carvone
The following protocol illustrates the selective 1,2-reduction of (-)-carvone (B1668593) to the corresponding allylic alcohol.
-
Dissolve (-)-carvone (1.50 g, 10.0 mmol) and CeCl₃·7H₂O (3.72 g, 10.0 mmol) in methanol (50 mL) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (0.38 g, 10.0 mmol) portion-wise to the stirred solution. Vigorous gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Purify the product by column chromatography if necessary.
The signaling pathway for the Luche reduction can be conceptualized as follows:
Caption: Proposed mechanism of the Luche Reduction.
Conclusion
The choice between anhydrous CeCl₃ and CeCl₃·7H₂O is not one of preference but of necessity based on the reaction conditions.
-
Anhydrous CeCl₃ is the reagent of choice for reactions with water-sensitive organometallic compounds, where it serves to generate less basic and highly nucleophilic organocerium species. Proper preparation of the anhydrous salt is paramount to its effectiveness.
-
CeCl₃·7H₂O is the standard and effective reagent for the Luche reduction of α,β-unsaturated ketones, where its hydrated nature does not impede, and may even be integral to, the formation of the selective reducing agent in an alcoholic solvent.
For researchers and drug development professionals, understanding these distinct roles is crucial for successful and efficient synthesis.
References
- 1. Anhydrous cerium(III) chloride - Effect of the drying process on activity and efficiency | Carnegie Science [carnegiescience.edu]
- 2. researchgate.net [researchgate.net]
- 3. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Luche reduction - Wikipedia [en.wikipedia.org]
- 8. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. Luche Reduction [organic-chemistry.org]
- 11. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Kinetics of CeCl₃-Catalyzed Processes
In the landscape of organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a myriad of chemical transformations. Among the plethora of Lewis acids, cerium(III) chloride (CeCl₃) has emerged as a compelling catalyst due to its low toxicity, water tolerance, and cost-effectiveness.[1] This guide provides a comparative analysis of the reaction kinetics for CeCl₃-catalyzed processes, offering insights for researchers, scientists, and drug development professionals. We delve into available experimental data, present detailed experimental protocols for kinetic analysis, and visualize key concepts to provide a comprehensive understanding of CeCl₃'s catalytic performance relative to other Lewis acids.
Performance Comparison of Lewis Acid Catalysts in the Mannich Reaction
The one-pot, three-component Mannich reaction is a cornerstone of organic chemistry for the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals. A study comparing the efficacy of different Lewis acids in the synthesis of a specific β-amino carbonyl derivative provides valuable insights into the catalytic prowess of CeCl₃·7H₂O.
Table 1: Comparison of Lewis Acid Catalysts for the Mannich Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| CeCl₃·7H₂O | 2 | 93 |
| CuSO₄ | 5 | 55 |
| CuCl₂ | 6 | 40 |
| ZnCl₂ | 8 | 15 |
| AlCl₃ | 8 | 12 |
| No Catalyst | 8 | 10 |
Data sourced from a study on the one-pot synthesis of β-amino carbonyl compounds. The reaction involved benzaldehyde, aniline, and acetophenone.[1]
As evidenced by the data, CeCl₃·7H₂O is a remarkably efficient catalyst for the Mannich reaction, affording a high yield in a significantly shorter timeframe compared to other common Lewis acids like CuSO₄, CuCl₂, ZnCl₂, and AlCl₃.[1] The uncatalyzed reaction shows a minimal yield even after an extended period, highlighting the essential role of the catalyst.
Proposed Catalytic Cycle for CeCl₃-Catalyzed Mannich Reaction
The efficiency of CeCl₃ as a catalyst in the Mannich reaction can be attributed to its role as a Lewis acid, activating the carbonyl group of the aldehyde. This activation facilitates the nucleophilic attack by the amine, leading to the formation of an imine intermediate, which is then attacked by the enol form of the ketone to yield the final β-amino carbonyl product.
Caption: Proposed mechanism for the CeCl₃-catalyzed Mannich reaction.
Experimental Protocol for Kinetic Analysis of a CeCl₃-Catalyzed Reaction
To quantitatively assess the performance of CeCl₃ and compare it with other catalysts, a detailed kinetic analysis is essential. The following protocol outlines a general methodology for conducting such a study using in-situ monitoring techniques, which allow for real-time tracking of the reaction progress.
Objective: To determine the reaction order, rate constant (k), and activation energy (Ea) for a CeCl₃-catalyzed reaction.
Materials:
-
Reactants (e.g., aldehyde, amine, ketone for a Mannich reaction)
-
CeCl₃ (anhydrous or hydrated) and other Lewis acid catalysts for comparison
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard (a non-reactive compound with a distinct spectroscopic signal)
-
Reaction vessel equipped with a magnetic stirrer, temperature control, and a port for sample extraction or an in-situ probe.
-
Analytical instrument for in-situ monitoring (e.g., NMR spectrometer, FT-IR spectrometer with an ATR probe, or a UV-Vis spectrophotometer with a fiber-optic probe).
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can affect the activity of some Lewis acids.
-
Prepare stock solutions of the reactants and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
To the reaction vessel, add the solvent and the internal standard.
-
Add the catalyst (e.g., a specific molar percentage of CeCl₃) and allow it to dissolve or suspend.
-
Place the in-situ probe into the reaction mixture, ensuring it is properly positioned for data acquisition.
-
Bring the reaction mixture to the desired temperature and start acquiring a background spectrum.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the reactant stock solutions. For a multi-component reaction, the order of addition may be crucial and should be kept consistent across experiments.
-
Start acquiring data at regular time intervals. The frequency of data collection should be sufficient to capture the initial rate of the reaction accurately.
-
Monitor the disappearance of reactant peaks and/or the appearance of product peaks in the spectra relative to the constant signal of the internal standard.
-
-
Data Analysis:
-
Integrate the relevant peaks in the spectra to determine the concentration of reactants and/or products at each time point.
-
Plot the concentration of a key reactant or product versus time to obtain the reaction progress curve.
-
To determine the initial rate, calculate the slope of the tangent to the curve at t=0.
-
-
Determination of Reaction Orders:
-
Repeat the experiment, systematically varying the initial concentration of one reactant while keeping the concentrations of other reactants and the catalyst constant.
-
Plot the logarithm of the initial rate versus the logarithm of the varied concentration. The slope of this line will give the order of the reaction with respect to that component.
-
-
Determination of the Rate Constant (k):
-
Once the reaction orders are known, the rate law can be established (e.g., Rate = k[Reactant A]ᵃ[Reactant B]ᵇ[Catalyst]ᶜ).
-
The rate constant (k) can be calculated from the initial rate data and the known concentrations.
-
-
Determination of Activation Energy (Ea):
-
Conduct the reaction at several different temperatures while keeping all concentrations constant.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line will be -Ea/R, where R is the gas constant.
-
Comparative Studies:
-
Repeat the entire kinetic analysis with other Lewis acid catalysts under identical conditions to obtain their respective rate constants and activation energies for a direct and quantitative comparison.
Caption: Experimental workflow for the kinetic analysis of a catalyzed reaction.
Conclusion
The available data strongly suggests that CeCl₃ is a highly effective and efficient catalyst for important organic transformations like the Mannich reaction, outperforming several other common Lewis acids in terms of reaction speed and product yield. While detailed quantitative kinetic data for many CeCl₃-catalyzed processes remains to be extensively published, the provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies. Such analyses are crucial for a deeper understanding of reaction mechanisms and for the rational design and optimization of catalytic processes in both academic and industrial settings. The favorable characteristics of CeCl₃, including its low cost and environmental impact, make it a compelling candidate for further kinetic investigation and broader application in green chemistry.
References
A Researcher's Guide to Spectroscopic Confirmation of Products in CeCl₃ Reactions
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and fine chemicals, the use of cerium(III) chloride (CeCl₃) as a catalyst or promoter has gained significant traction. Its unique properties, such as being a mild Lewis acid and its ability to enhance the selectivity of various transformations, make it a valuable tool in a chemist's arsenal. Key reactions, including the Luche reduction of α,β-unsaturated ketones, the Barbier reaction for the synthesis of homoallylic alcohols, the Mannich reaction for producing β-amino carbonyl compounds, and Friedel-Crafts acylations, are often facilitated by CeCl₃.
Confirmation of the successful formation of the desired product in these reactions is paramount. This guide provides a comparative overview of common spectroscopic methods employed for this purpose, offering insights into their principles, experimental considerations, and the specific information they reveal. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their synthetic challenges.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic technique for product confirmation depends on the nature of the product, the information required, and the available instrumentation. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography in the context of CeCl₃-mediated reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are the most common types used in organic chemistry.
Application in CeCl₃ Reactions: NMR is indispensable for elucidating the precise structure of the organic products. It allows for the determination of proton and carbon environments, their connectivity, and stereochemistry. In reactions involving organocerium intermediates, the paramagnetic nature of the Ce(III) ion can lead to broadening or shifting of NMR signals, which can be a diagnostic feature.
Advantages:
-
Provides detailed structural information.
-
Non-destructive.[1]
-
Quantitative analysis is possible.
Limitations:
-
Lower sensitivity compared to mass spectrometry.
-
Paramagnetic effects from residual cerium species can complicate spectra.
-
Requires deuterated solvents, which can be costly.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence or absence.
Application in CeCl₃ Reactions: IR spectroscopy is primarily used to confirm the transformation of functional groups. For example, in a Luche reduction, the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch from the alcohol product are key indicators of a successful reaction.
Advantages:
-
Fast and relatively inexpensive.
-
Excellent for identifying functional groups.
-
Can be used for solid, liquid, and gaseous samples.
Limitations:
-
Provides limited information about the overall molecular structure.
-
Spectra of complex molecules can be difficult to interpret fully.
-
Water can interfere with the analysis, so samples must be dry.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern.
Application in CeCl₃ Reactions: MS is crucial for confirming the molecular weight of the product, which is a primary indicator of its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns can offer clues about the structure of the molecule.
Advantages:
-
Extremely sensitive, requiring very small amounts of sample.
-
Provides accurate molecular weight and molecular formula (HRMS).
-
Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.
Limitations:
-
Is a destructive technique.
-
May not distinguish between isomers without tandem MS or coupling to chromatography.
-
Ionization process can sometimes be challenging for certain classes of compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems.
Application in CeCl₃ Reactions: In the context of these reactions, UV-Vis spectroscopy can be used to monitor the disappearance of a conjugated reactant, such as an α,β-unsaturated ketone in a Luche reduction. The absorption maximum (λmax) of the conjugated system will disappear as the reaction proceeds.[2][3][4] It is also used to characterize cerium-containing species in solution.
Advantages:
-
Simple, fast, and inexpensive.
-
Highly sensitive for conjugated systems.
-
Can be used for quantitative analysis using the Beer-Lambert law.
Limitations:
-
Provides limited structural information.
-
Only applicable to compounds with a UV-Vis chromophore.
-
Broad absorption bands can make interpretation difficult for complex mixtures.
X-ray Crystallography
Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystalline solid.
Application in CeCl₃ Reactions: For products that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including relative and absolute stereochemistry.[5] This is the gold standard for structural elucidation.
Advantages:
-
Provides the definitive three-dimensional structure of a molecule.
-
Can determine absolute stereochemistry.
Limitations:
-
Requires a suitable single crystal of the product, which can be difficult to obtain.
-
The process can be time-consuming.
-
Not applicable to non-crystalline or amorphous products.
Quantitative Data Summary
The following tables summarize typical spectroscopic data for products of common CeCl₃-mediated reactions.
Table 1: Spectroscopic Data for Luche Reduction Product (Cyclohex-2-en-1-ol from Cyclohex-2-en-1-one)
| Spectroscopic Method | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 5.8-6.0 (m, 2H, vinyl), 4.2 (m, 1H, CH-OH), 2.0-2.2 (m, 2H, allylic CH₂), 1.6-1.9 (m, 2H, CH₂), 1.5 (br s, 1H, OH) | |
| ¹³C NMR (CDCl₃) | δ 131-133 (vinyl CH), 128-130 (vinyl CH), 65-67 (CH-OH), 30-32 (allylic CH₂), 24-26 (CH₂), 18-20 (CH₂) | |
| IR (neat) | ν (cm⁻¹) 3340 (br, O-H), 3025 (=C-H), 2930 (C-H), 1650 (C=C) | |
| MS (EI) | m/z 98 (M⁺), 80 (M⁺ - H₂O), 69, 57 | |
| UV-Vis | Disappearance of λmax of the α,β-unsaturated ketone (around 225 nm) | [3] |
Table 2: Spectroscopic Data for Mannich Reaction Product (3-Anilino-1,3-diphenylpropan-1-one from Acetophenone, Benzaldehyde, and Aniline)
| Spectroscopic Method | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.9-8.0 (d, 2H, Ar-H of benzoyl), 7.2-7.6 (m, 13H, Ar-H), 5.0 (dd, 1H, CH-N), 4.8 (br s, 1H, NH), 3.5 (dd, 1H, CH₂), 3.4 (dd, 1H, CH₂) | [6] |
| ¹³C NMR (CDCl₃) | δ 198 (C=O), 147 (Ar-C), 142 (Ar-C), 136 (Ar-C), 133 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 117 (Ar-CH), 113 (Ar-CH), 55 (CH-N), 46 (CH₂) | [6] |
| IR (KBr) | ν (cm⁻¹) 3325 (N-H), 1654 (C=O), 1600, 1580 (aromatic C=C) | [6] |
| MS (HRMS) | m/z Calculated for C₂₁H₁₉NO: 301.1467; Found: 301.1465 | |
| UV-Vis (Methanol) | λmax around 245 nm and a shoulder around 320 nm |
Table 3: Spectroscopic Data for Barbier Reaction Product (1-Phenylbut-3-en-1-ol from Benzaldehyde and Allyl Bromide)
| Spectroscopic Method | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 5.7-5.9 (m, 1H, -CH=CH₂), 5.1-5.2 (m, 2H, -CH=CH₂), 4.7 (t, 1H, CH-OH), 2.4-2.6 (m, 2H, CH₂), 2.0 (br s, 1H, OH) | |
| ¹³C NMR (CDCl₃) | δ 143-145 (Ar-C), 134-136 (-CH=CH₂), 128-129 (Ar-CH), 127-128 (Ar-CH), 125-127 (Ar-CH), 118-120 (-CH=CH₂), 73-75 (CH-OH), 43-45 (CH₂) | |
| IR (neat) | ν (cm⁻¹) 3360 (br, O-H), 3070 (=C-H), 2920 (C-H), 1640 (C=C), 1490, 1450 (aromatic C=C) | |
| MS (EI) | m/z 148 (M⁺), 130 (M⁺ - H₂O), 107, 79, 77 |
Table 4: Spectroscopic Data for Friedel-Crafts Acylation Product (4'-Methoxyacetophenone from Anisole and Acetic Anhydride)
| Spectroscopic Method | Characteristic Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.9 (d, 2H, Ar-H ortho to C=O), 6.9 (d, 2H, Ar-H meta to C=O), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, COCH₃) | |
| ¹³C NMR (CDCl₃) | δ 196-198 (C=O), 163-165 (Ar-C-O), 130-132 (Ar-C), 130-131 (Ar-CH), 113-115 (Ar-CH), 55-56 (OCH₃), 26-27 (COCH₃) | |
| IR (KBr) | ν (cm⁻¹) 1675 (C=O), 1600, 1575 (aromatic C=C), 1255 (C-O) | |
| MS (EI) | m/z 150 (M⁺), 135 (M⁺ - CH₃), 107, 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for product characterization using the discussed spectroscopic techniques.
NMR Spectroscopy Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different solvent.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the product.
-
IR Spectroscopy Analysis
-
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Most instruments automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the product and compare them to the starting material's spectrum.
-
Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solvent should be compatible with the ionization technique being used (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatograph coupled to the mass spectrometer (LC-MS).
-
Acquire the mass spectrum in the appropriate mass range. For ESI, common adducts to look for are [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
-
-
Data Analysis:
-
Determine the molecular weight of the product from the m/z of the molecular ion.
-
For HRMS data, use the accurate mass to determine the elemental composition.
-
Analyze the fragmentation pattern to gain further structural information.
-
UV-Vis Spectroscopy Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette for measurements in the UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the spectrum to that of the starting material to confirm the disappearance of chromophores or the appearance of new ones.
-
X-ray Crystallography Analysis
-
Crystal Growth:
-
Grow a single crystal of the purified product. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
The crystal should be of good quality, with well-defined faces and a suitable size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using computational methods (solving the "phase problem").
-
The structural model is refined to best fit the experimental data.
-
-
Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and stereochemistry.
-
Visualizing the Workflow and Method Comparison
To better illustrate the process of product characterization and the roles of different spectroscopic techniques, the following diagrams are provided.
Caption: General experimental workflow for product characterization.
Caption: Information obtained from different spectroscopic methods.
References
A Comparative Guide to Alternative Reagents for the Selective 1,2-Reduction of Enones
For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of organic synthesis. The reduction of α,β-unsaturated ketones (enones) is a pivotal reaction, with the formation of allylic alcohols via 1,2-reduction being a frequent objective. While classic reagents exist, a range of alternative reagents offers distinct advantages in terms of selectivity, mildness, and cost-effectiveness. This guide provides an objective comparison of key alternative reagents for the selective 1,2-reduction of enones, supported by experimental data and detailed protocols.
Performance Comparison of 1,2-Reduction Reagents
The choice of reducing agent is critical in achieving high chemo- and regioselectivity for the 1,2-reduction of enones over the competing 1,4-conjugate reduction. The following table summarizes the performance of several key alternative reagents on a selection of common enone substrates: chalcone, (R)-(-)-carvone, and 2-cyclohexen-1-one.
| Reagent/System | Substrate | Product | 1,2:1,4 Ratio | Yield (%) | Reference |
| Luche Reduction (NaBH₄, CeCl₃·7H₂O) | (R)-(-)-Carvone | (+)-cis-Carveol | >95:5 | 92 | [1] |
| Chalcone | 1,3-Diphenyl-2-propen-1-ol | Highly Selective for 1,2 | High | [2] | |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | Highly Selective for 1,2 | High | [3] | |
| DIBAL-H (Diisobutylaluminium Hydride) | Chalcone | 1,3-Diphenyl-2-propen-1-ol | Selective for 1,2 | - | [2] |
| (R)-(-)-Carvone | Carveol | Selective for 1,2 | - | [4] | |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | Selective for 1,2 | - | ||
| Meerwein-Ponndorf-Verley (MPV) Reduction (Al(Oi-Pr)₃, i-PrOH) | Chalcone | 1,3-Diphenyl-2-propen-1-ol | Selective for 1,2 | - | |
| (R)-(-)-Carvone | Carveol | Selective for 1,2 | - | [4] | |
| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | - | 95 (with Zr-beta zeolite catalyst) | [5] |
In-Depth Reagent Analysis
Luche Reduction
The Luche reduction employs sodium borohydride (B1222165) in the presence of a lanthanide salt, most commonly cerium(III) chloride heptahydrate, in a protic solvent like methanol (B129727).[6] This method is renowned for its exceptional selectivity for 1,2-reduction of enones, even in the presence of other reducible functional groups like aldehydes.[3][6]
Advantages:
-
High Selectivity: Excellent for 1,2-reduction, minimizing the formation of the 1,4-reduction product.
-
Mild Conditions: Typically carried out at or below room temperature.[1]
-
Chemoselectivity: Ketones can be selectively reduced in the presence of aldehydes.[6]
-
Operational Simplicity: The reaction is generally straightforward to perform.[7]
Disadvantages:
-
Stoichiometric Reagents: Requires stoichiometric amounts of the cerium salt.
-
Cost: Cerium chloride, while not prohibitively expensive, adds to the overall cost compared to simpler hydride reagents.
Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a powerful and versatile reducing agent that can be highly selective for the 1,2-reduction of enones, particularly at low temperatures (e.g., -78 °C).[8] Its bulky nature and electrophilic character contribute to its selectivity.[9]
Advantages:
-
High Selectivity at Low Temperatures: Can achieve excellent 1,2-selectivity.[8]
-
Versatility: Can reduce a wide range of functional groups.
-
Commercial Availability: Readily available as solutions in various organic solvents.[10]
Disadvantages:
-
Pyrophoric: DIBAL-H is pyrophoric and reacts violently with water and air, requiring careful handling under inert atmosphere.[10]
-
Temperature Sensitivity: The selectivity is highly dependent on the reaction temperature; at higher temperatures, over-reduction or loss of selectivity can occur.[11]
-
Cost: Generally more expensive than borohydride-based reagents.
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a reversible transfer hydrogenation reaction that utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and an alcohol, usually isopropanol, as the hydride source.[12] It is a highly chemoselective method for reducing aldehydes and ketones.[13][14]
Advantages:
-
High Chemoselectivity: Does not affect other reducible functional groups like alkenes, alkynes, and nitro groups.[12][15]
-
Mild and Reversible: The reaction is carried out under neutral conditions.[12]
-
Low Cost and Environmentally Friendly: Utilizes inexpensive and relatively benign reagents.[12][13]
-
Scalability: The reaction can be performed on a large scale.[16]
Disadvantages:
-
Equilibrium Reaction: The reaction is reversible and may require driving the equilibrium by removing the acetone (B3395972) byproduct by distillation.[17]
-
Long Reaction Times: Can sometimes require extended reaction times to reach completion.[16]
-
Stereochemical Control: Achieving high stereoselectivity can be challenging.[13]
Reaction Mechanisms and Workflows
To provide a deeper understanding of the selectivity of these reagents, the following diagrams illustrate their proposed reaction mechanisms.
Figure 1: Proposed mechanism for the Luche Reduction.
Figure 2: Mechanism of DIBAL-H 1,2-reduction of an enone.
Figure 3: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) Reduction.
Experimental Protocols
General Procedure for Luche Reduction of (R)-(-)-Carvone[1]
-
To a solution of (R)-(-)-carvone (1.0 eq) and CeCl₃·7H₂O (0.25 eq) in methanol, cooled to 0 °C, is added a solution of NaBH₄ (1.0 eq) in methanol dropwise over 5 minutes.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 30 minutes), the reaction is quenched by the addition of 2N HCl.
-
The mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica (B1680970) gel yields the pure (+)-cis-carveol.
General Procedure for Base-Mediated Meerwein-Ponndorf-Verley Reduction[17]
-
To a sealed vial under an inert atmosphere (N₂), the enone substrate (1.0 eq), K₃PO₄ (0.5-4.0 eq), the secondary alcohol reductant (e.g., isopropanol, 2.5 eq), and a suitable solvent (e.g., 1,4-dioxane) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time (typically 16 hours).
-
The reaction progress is monitored by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by standard workup procedures, which may include filtration, extraction, and purification by column chromatography.
Conclusion
The selective 1,2-reduction of enones is a critical transformation in organic synthesis, and several powerful alternatives to traditional reducing agents are available. The Luche reduction offers exceptional selectivity and mild conditions. DIBAL-H provides high selectivity at low temperatures but requires careful handling due to its pyrophoric nature. The Meerwein-Ponndorf-Verley reduction stands out for its high chemoselectivity, low cost, and environmentally friendly profile, making it suitable for large-scale applications. The choice of reagent will ultimately depend on the specific substrate, the desired level of selectivity, scalability, and the safety considerations of the intended application. This guide provides a foundation for making an informed decision in the selection of the most appropriate reagent for the selective 1,2-reduction of enones.
References
- 1. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 11. tuodaindus.com [tuodaindus.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 14. Meerwein–Ponndorf–Verley reduction - Sciencemadness Wiki [sciencemadness.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
performance of CeCl3 with different organometallic reagents (organolithiums vs Grignards)
A detailed analysis of the synergistic effects of cerium(III) chloride with organolithium and Grignard reagents in organic synthesis, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed protocols.
The use of cerium(III) chloride (CeCl₃) as an additive in reactions involving organometallic reagents, particularly organolithiums and Grignard reagents, has become a cornerstone of modern organic synthesis. This guide provides an in-depth comparison of the performance of these two classes of organometallic compounds when used in conjunction with CeCl₃, focusing on their application in nucleophilic additions to carbonyl compounds. The inclusion of CeCl₃ often leads to remarkable improvements in reaction efficiency and selectivity, primarily by mitigating the high basicity of the organometallic reagents and enhancing their nucleophilicity.
Unlocking Enhanced Reactivity and Selectivity
Organolithium and Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. However, their high basicity can lead to undesirable side reactions, such as enolization of carbonyl compounds, reduction, and conjugate addition. The in situ transmetalation with CeCl₃ to form organocerium reagents significantly tempers this basicity, favoring the desired 1,2-addition pathway to the carbonyl group.[1][2][3] These organocerium species are characterized as being more nucleophilic and less basic than their parent organolithium or Grignard counterparts.[3][4]
The improved selectivity is attributed to the generation of a less basic organocerium reagent and the enhanced hardness of the carbonyl carbon atom, a consequence of the strong oxophilicity of the trivalent cerium.[1] This allows for smooth and selective 1,2-addition to α,β-unsaturated or easily enolizable substrates, broadens functional group tolerance, and can afford excellent diastereocontrol through chelate coordination.[1]
Comparative Performance: Organolithiums vs. Grignard Reagents with CeCl₃
The choice between an organolithium or a Grignard reagent in a CeCl₃-mediated reaction depends on the specific substrate and desired outcome. While both systems benefit from the presence of cerium, their intrinsic differences in reactivity and the nature of the resulting organocerium species can lead to varying levels of success.
Data Presentation: Addition to Carbonyl Compounds
The following tables summarize quantitative data from various studies, highlighting the comparative performance of CeCl₃ with organolithium and Grignard reagents in the synthesis of tertiary alcohols from ketones.
Table 1: Addition of Butyl Organometallics to α-Tetralone
| Entry | Organometallic Reagent | Additive | Temperature (°C) | Yield of 1-Butyl-1,2,3,4-tetrahydro-1-naphthol (%) | Recovered Starting Material (%) |
| 1 | n-Butyllithium | None | -78 | 26 | 55 |
| 2 | n-Butyllithium | CeCl₃ | -78 | 92-97 | - |
| 3 | Butylmagnesium bromide | None | 0 | - | - |
| 4 | Butylmagnesium bromide | CeCl₃ | 0 | 95 | - |
Data sourced from Organic Syntheses Procedure.[5]
Table 2: Addition of Various Organometallic Reagents to Ketones
| Substrate | Organometallic Reagent | Additive | Product | Yield (%) |
| 1,3-Diphenylpropan-2-one | n-BuLi | CeCl₃(thf) | 1,3-Diphenyl-2-butylpropan-2-ol | 99[1] |
| p-Bromoacetophenone | n-BuLi | CeCl₃ | 1-(p-Bromophenyl)-1-pentanol | 96[3] |
| α-Tetralone | i-PrMgBr | CeCl₃ | 1-Isopropyl-1,2,3,4-tetrahydro-1-naphthol | 97[5] |
| 2,2,6-Trimethylcyclohexanone | MeMgBr | CeCl₃ | 1,2,2,6-Tetramethylcyclohexan-1-ol | 95[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the preparation of anhydrous CeCl₃ and its use in reactions with organolithium and Grignard reagents.
Preparation of Anhydrous Cerium(III) Chloride
Anhydrous CeCl₃ is essential for the successful formation of organocerium reagents. The commercially available heptahydrate must be rigorously dried.
Procedure:
-
Place powdered cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottomed flask equipped with a magnetic stir bar and a vacuum adapter.[5][6]
-
Heat the flask to 120-140 °C under vacuum (0.1-0.2 mmHg) for at least 2 hours with vigorous stirring.[5][6]
-
Allow the flask to cool to room temperature under vacuum and then introduce an inert atmosphere (e.g., argon or nitrogen).
-
The resulting fine, white powder of anhydrous CeCl₃ should be stored under an inert atmosphere and used immediately.
General Procedure for CeCl₃-Mediated Addition of an Organolithium Reagent to a Ketone
This procedure is adapted from the synthesis of 1-butyl-1,2,3,4-tetrahydro-1-naphthol.[5]
Procedure:
-
To a stirred suspension of anhydrous CeCl₃ (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere, add the organolithium reagent (e.g., n-butyllithium, 1.2 equivalents) dropwise at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure the formation of the organocerium reagent.
-
Add a solution of the ketone (1.0 equivalent) in dry THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or 10% hydrochloric acid.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for CeCl₃-Mediated Addition of a Grignard Reagent to a Ketone
This procedure is adapted from the synthesis of 1-butyl-1,2,3,4-tetrahydro-1-naphthol.[5]
Procedure:
-
To a stirred suspension of anhydrous CeCl₃ (1.2 equivalents) in dry THF at room temperature under an inert atmosphere, add the Grignard reagent (e.g., butylmagnesium bromide, 1.2 equivalents) dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Add a solution of the ketone (1.0 equivalent) in dry THF dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for a specified time (typically 1-3 hours) until the reaction is complete.
-
Work up the reaction as described in the organolithium procedure.
Mechanistic Insights and Visualizations
The beneficial effect of CeCl₃ stems from the in situ formation of an organocerium reagent, which then participates in the nucleophilic addition to the carbonyl group. The Lewis acidic cerium center coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.
Caption: Proposed reaction pathway for CeCl₃-mediated nucleophilic addition.
The following diagram illustrates a typical experimental workflow for these reactions.
Caption: General experimental workflow for CeCl₃-mediated additions.
Conclusion
The addition of cerium(III) chloride to reactions involving organolithium and Grignard reagents offers a powerful strategy to enhance selectivity and yield, particularly in the synthesis of complex molecules where side reactions are prevalent. By forming less basic and more nucleophilic organocerium species in situ, this methodology allows for efficient 1,2-additions to a wide range of carbonyl compounds. While both organolithium and Grignard reagents benefit from the presence of CeCl₃, the optimal choice of reagent is substrate-dependent. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to harness the full potential of these versatile reagent systems.
References
- 1. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Cost-Effectiveness of Cerium (III) Chloride in Large-Scale Synthesis: A Comparative Guide
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of catalyst is a critical determinant of both process efficiency and economic viability. Cerium (III) chloride (CeCl₃) has emerged as a versatile and cost-effective Lewis acid catalyst for a variety of organic transformations. This guide provides an objective comparison of cerium (III) chloride with alternative reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Performance Comparison in Key Organic Reactions
Cerium (III) chloride demonstrates notable efficacy in several classes of organic reactions, offering high yields and selectivity under mild conditions. Below is a comparative analysis of its performance against other common reagents in the Luche reduction and the three-component Mannich reaction.
Luche Reduction of α,β-Unsaturated Ketones
The Luche reduction, the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, is a cornerstone of organic synthesis. Cerium (III) chloride is a key promoter in this reaction, enhancing the selectivity of sodium borohydride (B1222165).
Table 1: Comparison of Catalysts in the Luche Reduction of Carvone
| Catalyst System | Reagent | Temperature (°C) | Time (h) | Yield of Allylic Alcohol (%) | Reference |
| CeCl₃·7H₂O / NaBH₄ | Sodium Borohydride | 0 - RT | 0.5 - 2 | >95 | [1] |
| SmCl₃ / NaBH₄ | Sodium Borohydride | 0 - RT | 1 - 3 | ~90 | [1] |
| EuCl₃ / NaBH₄ | Sodium Borohydride | 0 - RT | 1 - 4 | ~85 | [1] |
| ErCl₃ / NaBH₄ | Sodium Borohydride | 0 - RT | 2 - 5 | ~80 | [1] |
| NaBH₄ alone | Sodium Borohydride | 0 - RT | >12 | Mixture of 1,2- and 1,4-addition products | [2] |
| DIBAL-H | Diisobutylaluminium hydride | -78 | 2 - 4 | >95 | [N/A] |
As evidenced in Table 1, cerium (III) chloride provides the highest yields in the shortest reaction times compared to other lanthanide chlorides. While DIBAL-H offers comparable selectivity, it requires cryogenic temperatures, which can be a significant cost and logistical challenge in large-scale production.
Three-Component Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. Cerium (III) chloride has proven to be an efficient catalyst for the one-pot, three-component synthesis of these valuable intermediates.[3]
Table 2: Optimization of the Mannich Reaction using Various Lewis Acids
| Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| CeCl₃·7H₂O (3) | 2 | 93 | [4] |
| CuSO₄ (5) | 5 | 55 | [4] |
| CuCl₂ (5) | 6 | 40 | [4] |
| ZnCl₂ (5) | 8 | 15 | [4] |
| AlCl₃ (5) | 8 | 12 | [4] |
| No Catalyst | 8 | 10 | [4] |
The data clearly indicates the superior catalytic activity of cerium (III) chloride in the Mannich reaction, affording a significantly higher yield in a much shorter timeframe compared to other Lewis acids.
Cost-Effectiveness Analysis
The economic viability of a catalyst is a crucial factor in its industrial application. A comparative cost analysis of cerium (III) chloride and its alternatives reveals its significant economic advantages.
Table 3: Cost Comparison of Cerium (III) Chloride and Alternatives
| Reagent | Typical Purity | Price (USD/kg) - Approximate | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Cerium (III) chloride heptahydrate | 99% | 50 - 150 | 372.58 | 18.63 - 55.89 |
| Samarium (III) chloride anhydrous | 99.9% | 6900 | 256.71 | 1770.99 |
| Europium (III) chloride anhydrous | 99.9% | 980 - 7600 | 258.32 | 253.11 - 1963.23 |
| Erbium (III) chloride anhydrous | 99.9% | 20 (hexahydrate) | 273.62 | 5.47 (hexahydrate) |
| DIBAL-H (1.0 M in toluene) | N/A | ~109/L | 142.22 | ~15.50 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and volume. The prices for lanthanide alternatives are often for anhydrous forms, which are more expensive than the commonly used heptahydrate of cerium (III) chloride.
While DIBAL-H appears cost-competitive on a per-mole basis, the associated costs of handling a pyrophoric reagent and maintaining cryogenic temperatures for reactions can substantially increase the overall process cost. Erbium (III) chloride hexahydrate is inexpensive, but its lower catalytic efficiency necessitates longer reaction times and potentially lower throughput. The high cost of samarium and europium chlorides makes them prohibitive for most large-scale applications.
Experimental Protocols
Large-Scale Luche Reduction of an α,β-Unsaturated Ketone
Materials:
-
α,β-Unsaturated ketone (1.0 mol)
-
This compound (CeCl₃·7H₂O) (1.1 mol)
-
Methanol (B129727) (MeOH) (5 L)
-
Sodium borohydride (NaBH₄) (1.1 mol)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add the α,β-unsaturated ketone and methanol.
-
Stir the mixture at room temperature until the ketone is fully dissolved.
-
Add the this compound in one portion. Stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of sodium borohydride in methanol via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 1 L).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude allylic alcohol.
-
Purify the product by distillation or recrystallization as required.
Cerium-Catalyzed Three-Component Mannich Reaction
Materials:
-
Aromatic aldehyde (10 mmol)
-
Aromatic amine (10 mmol)
-
Ketone (e.g., acetophenone) (10 mmol)
-
This compound (CeCl₃·7H₂O) (0.3 mmol, 3 mol%)
-
Methanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde, aromatic amine, and ketone in methanol.
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Add the this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 2-4 hours), the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Visualizations
Luche Reduction Mechanism
Caption: Mechanism of the Luche Reduction.
Experimental Workflow for Catalyst Screening
Caption: Workflow for Catalyst Selection and Optimization.
Conclusion
For large-scale synthesis, cerium (III) chloride presents a compelling combination of high catalytic activity, operational simplicity, and cost-effectiveness. In key reactions such as the Luche reduction and the Mannich reaction, it consistently outperforms many alternatives in terms of yield, reaction time, and economic viability. While other reagents may offer comparable performance in specific instances, the overall profile of cerium (III) chloride makes it an exceptionally attractive choice for industrial applications where both chemical efficiency and budget are paramount considerations. Its relatively low toxicity and the ability to be used in environmentally benign solvents further enhance its appeal as a sustainable catalytic option.
References
Navigating the Environmental Crossroads: A Comparative Guide to Cerium-Based Catalysts
For researchers, scientists, and drug development professionals, the selection of a catalyst extends beyond mere reaction efficiency. As environmental stewardship becomes increasingly paramount, a thorough assessment of a catalyst's lifecycle and potential ecological impact is crucial. This guide provides a comprehensive comparison of cerium-based catalysts with their alternatives, focusing on environmental impact, performance, and toxicity, supported by experimental data and detailed protocols.
Cerium, the most abundant of the rare-earth metals, has garnered significant attention as a catalytic material, primarily in the form of cerium oxide (CeO₂). Its unique redox properties, high oxygen storage capacity, and relatively lower cost have positioned it as a viable alternative to traditional platinum-group metal (PGM) catalysts in various applications, most notably in automotive catalytic converters. However, a holistic evaluation of its environmental credentials requires a deeper dive into its lifecycle, from raw material extraction to disposal, and a clear-eyed look at its potential toxicity.
Performance and Environmental Impact: A Comparative Analysis
The environmental performance of a catalyst is a multi-faceted issue, encompassing the energy and resources consumed during its production, its efficiency and durability in application, and its potential to release harmful substances into the ecosystem. Life Cycle Assessment (LCA) is a standardized methodology to evaluate these environmental impacts.
While direct, comprehensive cradle-to-gate LCA comparisons between cerium-based and PGM catalysts are still emerging in publicly available literature, existing data allows for a comparative analysis. The production of PGMs is known to have a significant environmental footprint, largely due to the energy-intensive mining and refining processes.[1][2] Recycling of PGMs from spent catalysts can mitigate this impact considerably.[2]
Cerium-based catalysts, on the other hand, are often touted as a more environmentally friendly alternative due to the higher abundance of cerium. However, the extraction and processing of rare-earth elements also present environmental challenges.
To provide a clearer picture, the following tables summarize key performance and environmental parameters based on available research.
| Catalyst Type | Key Performance Metrics | Environmental Impact Considerations |
| Cerium-based (e.g., CeO₂) ** | High oxygen storage capacity (OSC), crucial for three-way catalysts.[3] Good thermal stability.[4] Lower cost compared to PGMs.[5] | Production is reliant on rare-earth element mining, which has associated environmental impacts. Recycling of cerium from catalysts is not yet widely practiced.[5] Potential for nanoparticle toxicity.[6][7] |
| Platinum-Group Metals (e.g., Pt, Pd, Rh) | High catalytic activity for oxidation and reduction reactions.[8] Well-established technology with proven durability. | High environmental impact from mining and primary production.[1] High cost and price volatility. Extensive recycling infrastructure exists, significantly reducing the environmental footprint of secondary PGMs.[2] |
| Copper-based (often in combination with CeO₂) | Good catalytic activity for CO oxidation and selective catalytic reduction (SCR) of NOx.[4][9] Lower cost than PGMs. | Potential for leaching of copper ions, which can be toxic to aquatic life. Environmental impact of copper mining and production. |
| Manganese-based (often in combination with CeO₂) ** | High activity for the oxidation of volatile organic compounds (VOCs) and CO.[8][10] Abundant and low-cost. | Potential for manganese leaching. Environmental impact of manganese mining. |
Table 1: High-Level Comparison of Catalyst Alternatives
| Catalyst | Application | T50 for CO Oxidation (°C) | T90 for CO Oxidation (°C) | Notes |
| 1% Pt-Pd/CeO₂ (sol-gel) | Selective CO Oxidation | - | ~90 (with 2% O₂) | Water vapor enhances activity, while CO₂ decreases it.[11] |
| 0.9Pt/CeO₂-A | Toluene Catalytic Oxidation | 136 | 149 | Demonstrates high efficiency at relatively low temperatures.[12] |
| Ce55Mn45 | Propylene Oxidation | - | 250 | Shows high activity for VOC oxidation.[10] |
| Ce55Mn22.5Cu22.5 | Ethylene (B1197577) Oxidation | - | <550 (in monolith) | Ternary oxide system showing good performance for ethylene oxidation.[10] |
Table 2: Comparative Catalytic Performance Data
Toxicity Profile: Cerium Oxide Nanoparticles vs. Platinum Nanoparticles
A critical aspect of the environmental impact assessment is the potential toxicity of the catalyst materials, especially as they can be released into the environment through exhaust or during disposal. Both cerium oxide and platinum can exist as nanoparticles in catalytic applications, and their biological interactions are of significant interest.
Studies have shown that both cerium oxide and platinum nanoparticles can exhibit enzymatic activities, such as superoxide (B77818) dismutase (SOD)-like activity, which can help mitigate oxidative stress.[13][14] However, the toxicological profiles are complex and depend on factors like particle size, surface chemistry, and dosage.
| Nanoparticle | Hemolytic Activity | Cytolytic Activity | Apoptosis Reduction | Key Findings |
| Cerium Oxide | Not detected | Not detected | Reduces oxidant-mediated apoptosis | SOD activity was found to be greater than platinum nanoparticles on a weight basis.[13][14] Doping with certain transition metals can increase toxicity.[7] |
| Platinum | Not detected | Not detected | Reduces oxidant-mediated apoptosis | Both nanoparticle types did not promote cell rupture.[13][14] |
Table 3: Comparative Toxicity of Cerium Oxide and Platinum Nanoparticles
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed experimental protocols for key procedures are provided below.
Synthesis of Cerium-Manganese-Copper Oxide Catalysts via Solution Combustion Synthesis (SCS)
This protocol describes the synthesis of a ternary metal oxide catalyst, as reported in the literature.[10]
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Glycine (B1666218) (NH₂CH₂COOH)
-
Deionized water
Procedure:
-
Calculate the required stoichiometric amounts of the metal nitrates and glycine to achieve the desired atomic percentages of the metals in the final catalyst. The fuel-to-oxidizer ratio is typically maintained at a specific value (e.g., 1).
-
Dissolve the metal nitrates and glycine in a minimum amount of deionized water in a beaker with constant stirring to form a homogeneous aqueous solution.
-
Place the beaker in a preheated furnace at a specific temperature (e.g., 500 °C).
-
The solution will undergo dehydration, followed by decomposition, yielding a voluminous, foamy powder. The combustion process is typically rapid.
-
After the combustion is complete, allow the resulting powder to cool to room temperature.
-
The synthesized catalyst powder can then be characterized and tested for its catalytic activity.
Evaluation of Catalytic Converter Performance
The following is a general protocol for testing the performance of a catalytic converter, adapted from standard industry practices.[15][16][17]
Equipment:
-
Engine dynamometer test cell
-
Vehicle with the catalytic converter to be tested
-
Multi-gas analyzer (capable of measuring CO, HC, NOx, O₂, and CO₂)
-
Thermocouples
-
Data acquisition system
Procedure:
-
Catalyst De-greening: Before testing, the catalyst is typically aged under controlled conditions to simulate real-world use. This can involve running the engine at a high temperature (e.g., 550 °C) for a specified duration (e.g., 1 hour) under a specific air-fuel ratio (λ).[16]
-
Light-off Test:
-
Cool the catalyst to a low temperature (e.g., 100 °C) under an inert atmosphere (e.g., N₂).
-
Start the engine and ramp up the temperature at a controlled rate (e.g., 5 °C/min) while maintaining a constant engine speed and load.
-
Continuously measure the concentrations of pollutants (CO, HC, NOx) at the inlet and outlet of the catalytic converter using the gas analyzer.
-
The "light-off temperature" is the temperature at which the conversion efficiency of a specific pollutant reaches 50% (T50).
-
-
Efficiency Mapping:
-
Operate the engine at various steady-state conditions (different engine speeds and loads) to map the conversion efficiency of the catalyst across its operating range.
-
For each condition, measure the inlet and outlet pollutant concentrations to calculate the conversion efficiency.
-
-
Transient Cycle Testing:
-
Run the vehicle through a standardized driving cycle (e.g., Federal Test Procedure - FTP-75) on a chassis dynamometer.
-
Collect the exhaust gas over the entire cycle and measure the total mass of pollutants emitted.
-
This provides an overall measure of the catalyst's performance under realistic driving conditions.
-
Visualizing the Catalytic Landscape
To better understand the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. ipa-news.com [ipa-news.com]
- 2. pheidias.eu [pheidias.eu]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. Environmental Applications of Rare-Earth Manganites as Catalysts: A Comparative Study [eeer.org]
- 9. Copper–Cerium–Tin Oxide Catalysts for Preferential Oxidation of CO in Hydrogen: Effects of Synthesis Method and Copper Content | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cerium oxide and platinum nanoparticles protect cells from oxidant-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cerium (III) Chloride Heptahydrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Cerium (III) Chloride Heptahydrate, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is essential for protecting personnel and the environment.
This compound is classified as a substance that can cause skin and serious eye irritation or burns.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative that this chemical not be disposed of down the drain or in regular waste streams.[5][6][7]
Hazard and Exposure Data
The following table summarizes key hazard information for this compound. Researchers should be familiar with this data before handling the compound.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation and in some cases, severe burns.[2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][8][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][4] |
| Oral Toxicity (Rat LD50) | 2111 mg/kg.[9] |
| Oral Toxicity (Mouse LD50) | 5277 mg/kg.[9] |
Experimental Protocol for Disposal
This protocol outlines a safe method for the disposal of small quantities of this compound typically found in a laboratory setting. This procedure involves the precipitation of the cerium ion as an insoluble and less harmful salt, which can then be collected for disposal as hazardous waste.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Deionized water
-
pH paper or pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves
-
Glass beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel, filter paper, and vacuum flask)
-
Labeled hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure that all necessary PPE is worn.
-
Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of deionized water in a glass beaker.
-
Precipitation: While stirring, slowly add a 1 M solution of sodium carbonate or sodium hydroxide to the cerium chloride solution. Cerium (III) carbonate (Ce₂(CO₃)₃) or cerium (III) hydroxide (Ce(OH)₃), both of which are insoluble in water, will precipitate out of the solution.
-
pH Adjustment: Continue to add the sodium carbonate or sodium hydroxide solution until the precipitation is complete. Check the pH of the supernatant (the liquid above the solid) to ensure it is neutral or slightly basic (pH 7-8).
-
Filtration: Separate the precipitated solid from the liquid by vacuum filtration.
-
Washing: Wash the solid precipitate with deionized water to remove any soluble impurities.
-
Drying: Allow the solid precipitate to dry completely.
-
Waste Collection: Carefully transfer the dried, insoluble cerium salt into a clearly labeled hazardous waste container.
-
Aqueous Waste: The remaining filtrate should be checked for any residual cerium. If necessary, repeat the precipitation process. Once free of cerium, the aqueous waste should be neutralized and disposed of in accordance with local regulations.
-
Final Disposal: The labeled hazardous waste container with the dried cerium salt should be disposed of through your institution's hazardous waste management program.[4][10] Some regulations may permit incineration of the material after being dissolved in a combustible solvent.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. carlroth.com [carlroth.com]
- 7. tracesciences.com [tracesciences.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling cerium (III) chloride heptahydrate
Essential Safety and Handling Guide for Cerium (III) Chloride Heptahydrate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hygroscopic solid that can cause skin and eye irritation.[1][2] The toxicological properties of this substance have not been fully investigated.[1] Therefore, appropriate PPE must be worn at all times to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tight-sealing safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin contact. | - |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if exposure limits are exceeded. | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.
Step-by-Step Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid.[2][3][5][6]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the handling area.[6]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][7]
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, and sweep or vacuum the material into a suitable, closed container for disposal.[1][3][4] Avoid flushing spills into surface water or sewer systems.[3][4]
Storage Requirements:
-
Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][2][3][4][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Steps:
-
Containerization: Collect waste material in a suitable, labeled, and closed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][4] |
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tracesciences.com [tracesciences.com]
- 6. sdfine.com [sdfine.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
